molecular formula C10H13Cl2NO3S B105849 (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine CAS No. 139628-16-3

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Cat. No.: B105849
CAS No.: 139628-16-3
M. Wt: 298.19 g/mol
InChI Key: HAMBQYFZDBYWHU-VYBWYVTGSA-N
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Description

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, also known as this compound, is a useful research compound. Its molecular formula is C10H13Cl2NO3S and its molecular weight is 298.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R,6S,8R)-7,7-dichloro-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO3S/c1-7(2)6-3-4-8(7)5-17(14,15)13-10(8,16-13)9(6,11)12/h6H,3-5H2,1-2H3/t6-,8-,10+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMBQYFZDBYWHU-VYBWYVTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]13CS(=O)(=O)N4[C@]3(C2(Cl)Cl)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452762
Record name (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione
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URL https://comptox.epa.gov/dashboard/DTXSID00452762
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Molecular Weight

298.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139628-16-3
Record name (4aR,7R,8aS)-8,8-Dichloro-9,9-dimethyltetrahydro-4a,7-methano-3lambda~6~-oxazireno[3,2-i][2,1]benzothiazole-3,3(4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Guide to the Synthesis and Characterization of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the synthesis and characterization of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a prominent chiral oxidizing agent in asymmetric synthesis. The document is structured to offer not only a detailed procedural methodology but also to impart a deeper understanding of the underlying chemical principles and practical considerations essential for successful and reliable execution in a research and development setting.

Introduction: The Significance of Chiral Oxaziridines

Chiral N-sulfonyloxaziridines have emerged as powerful and versatile reagents in modern organic synthesis.[1][2] Their unique three-membered ring structure, containing an electrophilic oxygen atom, allows for the stereoselective transfer of oxygen to a variety of nucleophilic substrates.[3][4] Among these, derivatives of camphor have been extensively developed due to the rigid bicyclic framework which provides a well-defined steric environment, enabling high levels of enantioselectivity in oxidation reactions.[1] this compound, in particular, is a highly effective reagent for the asymmetric hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and other stereoselective transformations.[5][6] The presence of the dichloro groups at the 8-position enhances the electrophilicity of the oxaziridine oxygen, contributing to its reactivity.[6]

This guide will furnish the reader with a comprehensive protocol for the synthesis of the title compound, beginning from the appropriate chiral precursor, followed by a detailed analysis of its characterization to ensure purity and structural integrity.

Synthesis Methodology: A Step-by-Step Approach with Mechanistic Insights

The synthesis of this compound is achieved through a two-step sequence starting from the corresponding chiral camphorsulfonylimine. The key transformation is the oxidation of the imine to the oxaziridine.

Part 1: Preparation of the Precursor, (-)-[(8,8-Dichlorocamphoryl)sulfonyl]imine

The synthesis begins with the appropriate enantiomer of camphorsulfonic acid. To obtain the desired (-) enantiomer of the final oxaziridine, one must start with the corresponding chiral precursor. The synthesis of the precursor imine is well-established and can be prepared from the corresponding sulfonamide.[5] For the purpose of this guide, we will assume the availability of the direct precursor, (+)-(camphorylsulfonyl)imine, which leads to the (-) enantiomer of the dichlorinated oxaziridine.[5]

Part 2: Oxidation to this compound

The core of the synthesis lies in the clean and efficient oxidation of the sulfonylimine to the corresponding oxaziridine. While various oxidizing agents can be employed, a common and effective method involves the use of peroxy acids, such as 3-chloroperbenzoic acid (m-CPBA), or a biphasic system with potassium peroxymonosulfate (Oxone®).[7] The protocol detailed here is adapted from a reliable Organic Syntheses procedure for the enantiomer.[5]

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve the (+)-[(8,8-dichlorocamphoryl)sulfonyl]imine in a suitable solvent such as methylene chloride.

  • Biphasic System: Add an aqueous solution of a base, such as sodium bicarbonate, to the reaction mixture. This creates a biphasic system that helps to buffer the reaction and neutralize the acidic byproducts.

  • Oxidant Addition: The oxidizing agent, for instance, a solution of peracetic acid in acetic acid or m-CPBA, is added dropwise to the vigorously stirred biphasic mixture.[5] The temperature should be carefully monitored and maintained, typically below 40°C, to prevent side reactions and decomposition of the product.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting imine and the appearance of the oxaziridine product.[5]

  • Workup: Upon completion, the organic layer is separated. The aqueous layer may be extracted with additional methylene chloride to ensure complete recovery of the product. The combined organic layers are then washed with a reducing agent solution (e.g., saturated sodium sulfite) to quench any remaining peroxide, followed by a wash with saturated sodium bicarbonate solution and brine.

  • Purification and Isolation: The organic layer is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. Crystallization of the crude product from a suitable solvent system, such as hexane or an ethanol/ethyl acetate mixture, yields the purified this compound as a white solid.[5]

Causality Behind Experimental Choices:

  • Biphasic System: The use of a two-phase system with a buffer is crucial for several reasons. It ensures that the pH of the reaction mixture remains controlled, which is important for the stability of the oxaziridine product. It also facilitates the separation of the product from the water-soluble byproducts during the workup.

  • Controlled Addition of Oxidant: The slow, controlled addition of the oxidizing agent is a key safety and selectivity measure. It prevents a rapid exotherm and minimizes the potential for over-oxidation or decomposition of the desired product.

  • Quenching Step: The wash with a reducing agent like sodium sulfite is a critical safety step to neutralize any unreacted peroxide, which can be explosive upon concentration.

Caption: Correlation of characterization techniques with structural features.

Conclusion

The synthesis and characterization of this compound are well-established processes that yield a highly valuable chiral oxidizing agent. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably produce this reagent with high purity. The rigorous characterization outlined in this guide serves as a self-validating system, ensuring the quality and suitability of the synthesized compound for its intended applications in asymmetric synthesis.

References

  • Aubé, J. Oxiziridine rearrangements in asymmetric synthesis. Chemical Society Reviews, 26(4), 269-278. [Link]

  • Davis, F. A., et al. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 70, 215. [Link]

  • ResearchGate. Asymmetric Oxaziridination. [Link]

  • Wikipedia. Oxaziridine. [Link]

  • Li, W., et al. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2644. [Link]

  • Michigan State University. Oxaziridines: New Perspectives and Insights. [Link]

  • SpectraBase. This compound - ¹H NMR Spectrum. [Link]

  • Davis, F. A., & Chen, B. C. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 68, 159. [Link]

  • Organic Chemistry Portal. Oxaziridine synthesis. [Link]

  • FOLIA. Infrared multiple photon dissociation (IRMPD) spectroscopy of oxazine dyes. [Link]

  • MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. [Link]

  • ACS Publications. Advances in the Chemistry of Oxaziridines. [Link]

Sources

Physical and chemical properties of dichlorocamphorylsulfonyl oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Dichlorocamphorylsulfonyl Oxaziridine

Introduction

(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a robust and highly effective chiral oxidizing agent widely employed in modern asymmetric synthesis.[1] Derived from the naturally occurring and inexpensive chiral pool starting material, camphor, this reagent has become indispensable for the enantioselective hydroxylation of prochiral enolates, providing access to optically active α-hydroxy carbonyl compounds.[2][3] These structural motifs are prevalent in numerous biologically active natural products and pharmaceutical agents.[3][4] The presence of the dichloro substituents on the camphor scaffold significantly enhances the reagent's electrophilicity and steric bulk, which are critical for its reactivity and high levels of stereoselectivity.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and application of this powerful synthetic tool.

Physical and Spectroscopic Properties

Dichlorocamphorylsulfonyl oxaziridine is a white to off-white solid that is stable under typical laboratory conditions.[5] It is best stored at refrigerated temperatures (2-8°C) to ensure long-term stability. Its solubility is limited in polar solvents, which can be a factor in both reaction setup and purification.[1]

Physical Data Summary

The key physical properties for both the (+) and (-) enantiomers are summarized below. The stereochemistry of the product in asymmetric reactions is dependent on the enantiomer of the oxaziridine used.[3]

Property(+)-(2R,8aR)-Enantiomer(−)-(2S,8aR)-EnantiomerSource
Molecular Formula C₁₀H₁₃Cl₂NO₃SC₁₀H₁₃Cl₂NO₃S[1]
Molecular Weight 298.19 g/mol 298.19 g/mol [1]
Appearance White to Off-White SolidWhite Solid[5]
Melting Point 181-186 °C182-186 °C[5][6]
Optical Rotation [α]²⁰/D +89 to +91.4° (c=0.5, CHCl₃)[α]²⁰/D -91 to -92.3° (c=0.5, CHCl₃)[6]
Storage 2-8°C2-8°C
Spectroscopic Data

The structural characterization of (+)-(2R,8aR)-[(8,8-dichlorocamphoryl)sulfonyl]oxaziridine is well-documented.

NucleusChemical Shift (δ, ppm) and Multiplicity
¹H NMR (300 MHz, CDCl₃)1.16 (s, 3H), 1.48 (s, 3H), 1.86–2.18 (m, 3H), 2.30–2.40 (m, 1H), 2.73 (d, 1H, J=3.9), 3.23 (d, 1H, J=14), 3.45 (d, 1H, J=14)
¹³C NMR (75 MHz, CDCl₃)21.9, 23.31, 25.3, 26.8, 47.3, 49.4, 54.6, 62.5, 86.1, 99.1

Source: Organic Syntheses Procedure[6]

Chemical Properties and Reactivity

Dichlorocamphorylsulfonyl oxaziridine is a neutral, aprotic, and highly electrophilic oxidizing agent.[7] The core of its reactivity lies in the strained three-membered oxaziridine ring, which contains a weak N-O bond.[8][9] The mechanism of oxidation involves the transfer of this oxygen atom to a nucleophilic substrate, driven by the release of ring strain and the formation of a stable sulfonylimine byproduct.[10]

The primary application of this reagent is the asymmetric α-hydroxylation of ketone and ester enolates .[1][2] This reaction provides a direct and reliable method for synthesizing chiral α-hydroxy carbonyl compounds with high enantiomeric excess (ee).[2] The stereochemical outcome is dictated by the rigid camphor backbone, which effectively shields one face of the oxaziridine ring, forcing the nucleophilic enolate to attack the oxygen atom from the less sterically hindered direction.

Beyond enolate hydroxylation, this class of oxaziridines is also effective for the asymmetric oxidation of other nucleophiles, including sulfides to sulfoxides.[1][3]

Synthesis Workflow

The synthesis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a well-established, multi-step process starting from commercially available camphorsulfonic acid.[7] The procedure involves the formation of a sulfonylimine, followed by chlorination and subsequent oxidation to create the oxaziridine ring.[1]

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Oxidation A (-)-Camphorsulfonylimine B (+)-(7,7-Dichlorocamphorylsulfonyl)imine A->B DBU D (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine B->D C Chlorinating Agent (e.g., 1,3-dichloro-5,5-dimethylhydantoin) E Oxidizing Agent (e.g., mCPBA or Peracetic Acid) G cluster_0 Enolate Formation cluster_1 Asymmetric Hydroxylation Ketone R1-C(=O)-CH2-R2 Enolate [R1-C(O-)=C-R2]- M+ Ketone->Enolate Base Base Base (e.g., KHMDS) TS [Transition State] Enolate->TS Oxaziridine Dichlorocamphorylsulfonyl Oxaziridine Oxaziridine->TS Products α-Hydroxy Ketone + Sulfonylimine TS->Products Oxygen Transfer

General mechanism for asymmetric α-hydroxylation of enolates.

The stereoselectivity of the reaction is governed by the steric environment of the camphor-derived reagent. The bulky camphor framework creates a chiral pocket around the oxaziridine ring, directing the incoming enolate to attack the oxygen atom from a specific trajectory. The dichloro groups further enhance this steric directing effect and increase the electrophilicity of the oxygen atom, leading to high yields and excellent enantioselectivity. [1]For instance, this reagent is particularly effective for the hydroxylation of 2-substituted 1-tetralone enolates that lack an 8-methoxy group. [6]

Detailed Experimental Protocol: Asymmetric Hydroxylation of a Tetralone Enolate

This protocol provides a representative example of the asymmetric hydroxylation of a prochiral ketone enolate.

Objective: To synthesize an enantiomerically enriched α-hydroxy tetralone.

Materials:

  • 2-Substituted-1-tetralone

  • (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.1 equivalents)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equivalents, as a solution in toluene or THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the 2-substituted-1-tetralone (1.0 equivalent) and anhydrous THF.

  • Enolate Formation: The solution is cooled to -78 °C using a dry ice/acetone bath. The KHMDS solution (1.1 equivalents) is added dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. The resulting mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Hydroxylation: A solution of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.1 equivalents) in anhydrous THF is prepared in a separate dry flask. This solution is then added dropwise to the cold enolate solution over 20-30 minutes. The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).

  • Quenching: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is then allowed to warm to room temperature.

  • Workup: The aqueous layer is separated, and the organic layer is diluted with ethyl acetate. The organic phase is washed sequentially with water and brine, then dried over anhydrous MgSO₄.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy tetralone. The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis.

Conclusion

Dichlorocamphorylsulfonyl oxaziridine stands as a premier reagent for asymmetric oxidation, particularly for the challenging task of creating chiral α-hydroxy carbonyl centers. Its predictable stereochemical outcomes, high reactivity, and the commercial availability of both enantiomers have cemented its role in the synthesis of complex molecules in both academic and industrial settings. The combination of a rigid chiral scaffold and activating dichloro substituents provides a powerful and reliable tool for chemists to introduce chirality with a high degree of control, facilitating the development of novel therapeutics and other advanced materials.

References

  • Chen, B.-C., et al. (+)-(2R,8aR)-[(8,8-DIMETHOXYCAMPHORYL)SULFONYL]OXAZIRIDINE AND (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 1996, 73, 159. [Link]

  • Drexel University. Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. [Link]

  • Davis, F. A., et al. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 1992, 70, 215. [Link]

  • ResearchGate. The asymmetric α‐hydroxylation using (10‐camphorylsulfonyl)oxaziridine. [Link]

  • ResearchGate. Hydroxylation with oxaziridine 22. [Link]

  • Aubé, J. Advances in the Chemistry of Oxaziridines. PubMed Central, 2011. [Link]

  • Glen Research. Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Glen Report, 9.16. [Link]

  • Wikipedia. Oxaziridine. [Link]

  • Davis, F. A., et al. Chemistry of oxaziridines. 11. (Camphorylsulfonyl)oxaziridine: synthesis and properties. Journal of the American Chemical Society, 1982. [Link]

  • Chemsrc. (1S)-(+)-(10-Camphorsulfonyl)oxaziridine | CAS#:104322-63-6. [Link]

  • MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 2018. [Link]

Sources

Mechanism of action for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Executive Summary

This compound is a powerful, enantiomerically pure oxidizing agent belonging to the class of N-sulfonyloxaziridines, often referred to as Davis reagents.[1][2][3] Its primary and most impactful application in modern organic synthesis is the asymmetric α-hydroxylation of prochiral ketone, ester, and amide enolates to produce optically active α-hydroxy carbonyl compounds.[4][5] These chiral products are valuable building blocks in the synthesis of biologically active natural products and pharmaceuticals.[4][6] The mechanism proceeds via an electrophilic oxygen atom transfer from the strained oxaziridine ring to the nucleophilic enolate. The high degree of stereocontrol is governed by a well-defined, sterically-directed approach of the nucleophile, dictated by the rigid chiral camphor backbone of the reagent. This guide elucidates the core mechanistic principles, the origins of its stereoselectivity, factors influencing the reaction, and a practical experimental framework.

Introduction: The Rise of Chiral N-Sulfonyloxaziridines

The introduction of a hydroxyl group adjacent to a carbonyl moiety is a fundamental transformation in organic chemistry.[7] The development of N-sulfonyloxaziridines by Franklin A. Davis in the late 1970s provided a robust and versatile solution, offering a class of neutral, aprotic, and highly electrophilic oxygen transfer agents.[2][3] While the parent reagents are highly effective for oxidation, the true breakthrough for asymmetric synthesis came with the development of chiral, non-racemic versions derived from natural products like camphor.

The camphor skeleton provides a rigid, C2-symmetric, and sterically defined scaffold.[6] By attaching the reactive sulfonyloxaziridine moiety to this backbone, chemists gained the ability to induce chirality in prochiral substrates with high fidelity. The this compound variant is a refined version of the parent (camphorylsulfonyl)oxaziridine, where the dichloro substituents at the C8 position enhance both the steric bulk and the electron-withdrawing nature of the reagent, leading to improved reactivity and selectivity in many cases.[8][9]

The Reagent: Structure and Inherent Reactivity

The efficacy of this compound stems from its unique molecular architecture.

  • The Oxaziridine Ring: This three-membered heterocycle, containing a weak N-O bond, is highly strained.[2] This ring strain is a primary driving force for the reaction, as its release upon opening is energetically favorable.

  • The N-Sulfonyl Group: The strongly electron-withdrawing sulfonyl group polarizes the N-O bond, significantly increasing the electrophilicity of the oxygen atom. This makes the oxygen atom susceptible to attack by a wide range of nucleophiles.[7]

  • The Chiral Camphor Backbone: This rigid, bicyclic structure serves as a chiral auxiliary. Its bulky framework effectively shields one face of the reactive oxaziridine ring, forcing an incoming nucleophile to approach from the less hindered side.[6][10]

  • The 8,8-Dichloro Substituents: These chlorine atoms amplify the reagent's properties by increasing the steric hindrance around the reaction center and enhancing the electron-withdrawing effect of the sulfonyl group, which can lead to higher enantioselectivities.[8][9]

cluster_reagent Core Mechanism Logic A Strained Oxaziridine Ring (Weak N-O Bond) C Electrophilic Oxygen Atom A->C Creates B Electron-Withdrawing N-Sulfonyl Group B->C Enhances D Nucleophilic Attack (e.g., by Enolate) C->D Invites E Oxygen Atom Transfer D->E Results in

Caption: Logical flow of the reagent's inherent reactivity.

Core Mechanism: Asymmetric Hydroxylation of Enolates

The most prominent application of this reagent is the Davis oxidation, specifically the asymmetric α-hydroxylation of carbonyl compounds.[1][5] The reaction begins with the deprotonation of a ketone or ester to form a nucleophilic enolate, which then engages with the chiral oxaziridine.

The SN2-type Oxygen Transfer

The accepted mechanism involves a bimolecular nucleophilic substitution (SN2) type of attack.[1][5][10]

  • Nucleophilic Attack: The enolate anion, acting as a carbon nucleophile, attacks the electrophilic oxygen atom of the oxaziridine.[1]

  • Transition State: This attack proceeds through an open, SN2-like transition state where the new C-O bond begins to form as the weak N-O bond simultaneously breaks.[10]

  • Intermediate Formation: This concerted step leads to a transient hemiaminal-like intermediate.[1][5]

  • Fragmentation: The intermediate rapidly fragments, yielding the desired α-hydroxy carbonyl compound (after protonation during workup) and the corresponding, stable (dichlorocamphoryl)sulfinimine byproduct.[1]

enolate Prochiral Enolate (Nucleophile) ts SN2-type Transition State enolate->ts oxaziridine This compound (Electrophilic Oxygen Source) oxaziridine->ts intermediate Hemiaminal Intermediate ts->intermediate N-O bond cleavage product α-Hydroxy Carbonyl (Chiral Product) intermediate->product Fragmentation byproduct Sulfinimine Byproduct intermediate->byproduct Fragmentation

Caption: General workflow of the asymmetric hydroxylation mechanism.

The Origin of Enantioselectivity: A Steric Control Model

The remarkable stereoselectivity of the reaction is a direct consequence of steric interactions in the transition state. The bulky and rigid camphor backbone dictates the trajectory of the incoming enolate.

A proposed transition state model suggests that the enolate approaches the oxaziridine oxygen from the side opposite the bulky dichloromethyl group and the camphor skeleton.[6][10] There are two primary planar approaches for the enolate relative to the C-S bond of the reagent. The favored approach is the one that minimizes steric clash between the largest substituent on the enolate (RL) and the camphor backbone. The enolate is oriented to place its largest substituent away from the reagent's steric shielding, leading to the preferential formation of one enantiomer.[2][10]

cluster_model Stereochemical Induction Model cluster_ts Transition State enolate Incoming Enolate reagent Chiral Oxaziridine enolate->reagent approach_a Favored Approach (Less Hindrance) reagent->approach_a approach_b Disfavored Approach (Steric Clash) reagent->approach_b product Major Enantiomer approach_a->product minor_product Minor Enantiomer approach_b->minor_product

Caption: Model for stereoselective approach of the enolate.

Key Factors Influencing Reaction Outcome

While the reagent's inherent structure is the primary determinant of selectivity, experimental conditions can significantly modulate the outcome.

FactorObservationRationale / CausalityReference
Enolate Counterion Sodium (Na+) enolates often provide higher enantiomeric excess (ee) than Lithium (Li+) enolates.Li+ can chelate more strongly to the enolate and reagent, potentially leading to a more "closed" or aggregated transition state that disrupts the ideal steric model. Na+ leads to a more dissociated, "open" transition state.[10]
Enolate Geometry Enolate geometry (Z vs. E) has been found to play a secondary role in stereoinduction.The primary control is the reagent's facial selectivity. While geometry can influence the degree of selectivity, it is not the dominant factor in most cases.[10]
Substrate Substitution Trisubstituted enolates generally give very good stereoselectivities (e.g., 60-95% ee).The steric differentiation between substituents on the enolate is critical. A greater steric difference allows for a more pronounced preference for one approach trajectory.[10]
Additives (e.g., HMPA) The presence of hexamethylphosphoramide (HMPA) can sometimes diminish stereoselectivity.HMPA is a strong coordinating solvent that can break up enolate aggregates. This can alter the structure of the nucleophile in the transition state, sometimes negatively impacting the stereo-differentiating environment.[10]

Generalized Experimental Protocol: Asymmetric Hydroxylation

This protocol outlines a typical procedure for the α-hydroxylation of a ketone. Note: All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is assembled.

  • Enolate Formation:

    • The ketone substrate is dissolved in anhydrous THF and cooled to -78 °C in a dry ice/acetone bath.

    • A solution of a strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide, NaHMDS, 1.05 equivalents) in THF is added dropwise via syringe, maintaining the internal temperature below -70 °C.

    • The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation. The causality here is to achieve kinetic deprotonation, forming the less thermodynamically stable enolate if applicable, and preventing side reactions.

  • Oxidation Step:

    • A solution of this compound (1.1 equivalents) in anhydrous THF is prepared.

    • This oxaziridine solution is added dropwise to the cold enolate solution over 20-30 minutes. The slow addition helps maintain temperature control and prevents localized concentration buildups.

    • The reaction mixture is stirred at -78 °C for 1-3 hours.

  • Reaction Monitoring (Self-Validation):

    • Progress is monitored by Thin Layer Chromatography (TLC). A small aliquot is removed, quenched with saturated NH₄Cl, extracted with ethyl acetate, and spotted on a silica gel plate. The disappearance of the starting ketone and the appearance of a more polar product spot indicates reaction progression. The TLC should also show the sulfinimine byproduct.

  • Quenching and Workup:

    • The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis:

    • The crude product is purified by flash column chromatography on silica gel.

    • The enantiomeric excess (ee) of the purified α-hydroxy ketone is determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Conclusion

This compound is a highly refined chiral oxidizing agent whose mechanism of action is well-understood. The core of its function lies in a sterically controlled, SN2-type electrophilic oxygen transfer from its strained three-membered ring to a nucleophile. The rigid camphor backbone acts as an immovable chiral director, forcing the nucleophilic enolate to approach from the least hindered face, thereby ensuring high enantioselectivity. By understanding the interplay of the reagent's structure, the nature of the substrate, and the reaction conditions, researchers can reliably and predictably synthesize valuable, enantiomerically enriched α-hydroxy carbonyl compounds, which are crucial intermediates in the field of chemical and pharmaceutical development.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Stereoselectivity: Understanding (1R)-(-)-(10-Camphorsulfonyl)oxaziridine's Impact.
  • Organic Chemistry Portal. (n.d.). Davis Oxidation. Retrieved from [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690.
  • Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Retrieved from [Link]

  • Drexel University. (n.d.). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products.
  • University of Windsor. (n.d.). Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines.
  • MDPI. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

  • ACS Publications. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews.
  • National Institutes of Health. (n.d.). Advances in the Chemistry of Oxaziridines. PubMed Central.
  • ResearchGate. (n.d.).
  • ACS Publications. (1999). A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. Organic Letters.
  • Organic Syntheses. (n.d.). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Davis oxidation. Retrieved from [Link]

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An In-depth Technical Guide to the Stereochemistry of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stands as a powerful and highly stereoselective oxidizing agent in modern asymmetric synthesis. Derived from naturally abundant camphor, this reagent, often referred to as a Davis-type oxaziridine, provides a reliable method for the enantioselective hydroxylation of prochiral enolates, the oxidation of sulfides to chiral sulfoxides, and the functionalization of other nucleophilic substrates. The strategic placement of two chlorine atoms at the C8 position of the camphor scaffold significantly enhances its electrophilicity and modulates its stereodirecting properties. This guide provides a comprehensive examination of the synthesis, core stereochemical principles, mechanistic rationale, and practical applications of this indispensable chiral oxidant.

Introduction: The Evolution of Chiral Oxaziridines

The quest for efficient and predictable methods to install stereocenters is a central theme in organic chemistry. Oxaziridines, three-membered rings containing carbon, nitrogen, and oxygen, emerged as potent, neutral, and aprotic oxygen-transfer agents.[1][2][3] The pioneering work of Professor Franklin A. Davis and his research group in the late 1970s and 1980s transformed these molecules from curiosities into frontline reagents by developing N-sulfonyloxaziridines.[1][4] These reagents act exclusively as electrophilic oxygen donors, transferring their oxygen atom to a wide array of nucleophiles.[2]

The true breakthrough for asymmetric synthesis was the introduction of a chiral backbone. By tethering the N-sulfonyl oxaziridine moiety to a rigid, optically pure scaffold like camphor, it became possible to control the facial selectivity of the oxygen transfer. The parent (camphorylsulfonyl)oxaziridine proved highly effective, and subsequent derivatization led to the development of this compound. The dichloro-derivative exhibits enhanced reactivity and, in many cases, superior enantioselectivity due to the electron-withdrawing nature of the chlorine atoms.[5] Its utility has been demonstrated in the total synthesis of complex molecules, including intermediates for the chemotherapy agent Taxol.[1]

Synthesis and Structural Features

The synthesis of this compound is a robust and scalable process starting from the readily available (+)-10-camphorsulfonic acid. The key steps involve the formation of the corresponding sulfonyl imine, followed by a diastereoselective oxidation to form the oxaziridine ring.

Synthetic Workflow Diagram

G cluster_synthesis Synthetic Pathway start (+)-10-Camphorsulfonic Acid imine (+)-(Camphorylsulfonyl)imine start->imine Multistep Conversion chloro_imine (+)-[(8,8-Dichlorocamphoryl)sulfonyl]imine imine->chloro_imine Chlorination (e.g., DBU, DCDMH) oxaziridine This compound chloro_imine->oxaziridine Oxidation (m-CPBA or Oxone) G cluster_mechanism Proposed Transition State for Enolate Hydroxylation reagent (-)-Oxaziridine (Camphor backbone blocks top face) ts SN2-type Transition State enolate Prochiral Enolate (Approaches from less hindered face) enolate->ts Nucleophilic Attack on Oxygen product (S)-α-Hydroxy Ketone ts->product Oxygen Transfer byproduct Sulfonyl Imine Byproduct ts->byproduct Ring Opening

Caption: Steric model for the asymmetric oxidation of an enolate.

Applications in Asymmetric Synthesis

The reliability and high stereoselectivity of this compound have made it a valuable tool in synthesizing chiral building blocks for the pharmaceutical and agrochemical industries.

α-Hydroxylation of Carbonyl Compounds

This remains the premier application. The reaction is highly effective for generating chiral tertiary α-hydroxy carbonyl compounds, which are difficult to access via other methods. [6] Table 1: Representative Enolate Hydroxylations with Dichloro-Derivative

Substrate (Ketone) Base / Conditions Product Configuration Enantiomeric Excess (ee) Reference
2-Methyl-1-tetralone NaHMDS, THF, -78 °C (S) >98% Davis, F. A., et al. (1990)
2-Propyl-1-tetralone NaHMDS, THF, -78 °C (S) >98% Davis, F. A., et al. (1990)
Propiophenone KHMDS, THF, -78 °C (S) 95% [5]

| 8-Methoxy-2-methyl-1-tetralone | NaHMDS, THF, -78 °C | (S) | >95% | [7]|

Note: Enantiomeric excess can vary based on substrate, base, and reaction conditions.

Asymmetric Oxidation of Sulfides

The reagent effectively oxidizes prochiral sulfides to optically active sulfoxides. Chiral sulfoxides are important chiral auxiliaries and are present in several pharmaceutical agents, such as esomeprazole. [5]The oxidation is again directed by the steric environment of the oxaziridine.

Oxidation of Indoles and Other Nucleophiles

The enhanced electrophilicity of the dichloro-derivative makes it suitable for the oxidation of less reactive nucleophiles, such as indoles. This reaction has been applied as a key step in the synthesis of complex alkaloids like the trigonoliimines. [2]

Experimental Protocol: Asymmetric Hydroxylation of 2-Methyl-1-tetralone

This protocol provides a representative, self-validating procedure for the use of this compound.

Objective: To synthesize (S)-2-Hydroxy-2-methyl-1-tetralone with high enantiopurity.

Materials:

  • 2-Methyl-1-tetralone

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is charged with 2-methyl-1-tetralone (1.0 mmol). Anhydrous THF (10 mL) is added, and the solution is cooled to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To the stirred solution, NaHMDS (1.1 mmol, 1.1 mL of a 1.0 M solution) is added dropwise over 5 minutes. The solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • Oxidation: A solution of this compound (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2 hours.

  • Reaction Monitoring & Quench: Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of saturated aqueous NH₄Cl (10 mL).

  • Workup: The mixture is allowed to warm to room temperature. Saturated aqueous Na₂SO₃ (5 mL) is added to quench any residual oxidant. The layers are separated, and the aqueous layer is extracted with EtOAc (3 x 15 mL).

  • Purification: The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Analysis: The chemical purity and structure of the resulting (S)-2-Hydroxy-2-methyl-1-tetralone are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

G cluster_workflow Experimental Protocol Flowchart A 1. Dissolve Ketone in THF Cool to -78 °C B 2. Add NaHMDS Form Enolate A->B C 3. Add Oxaziridine Solution Stir for 2h @ -78 °C B->C D 4. Quench with NH4Cl C->D E 5. Aqueous Workup & Extraction D->E F 6. Dry, Concentrate, & Purify (Chromatography) E->F G 7. Analyze Product (NMR, HPLC for ee) F->G

Caption: Step-by-step workflow for asymmetric hydroxylation.

Conclusion

This compound is a cornerstone reagent in asymmetric synthesis, offering a highly predictable and efficient route to valuable chiral α-hydroxy carbonyls and other oxidized products. Its robust synthesis, high stereoselectivity, and broad substrate scope ensure its continued application in both academic research and industrial drug development. The principles governing its stereochemical control, rooted in a well-defined transition state, provide a clear framework for predicting reaction outcomes and designing new synthetic strategies.

References

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]

  • Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

  • Chem-Station International Edition. (2015). Davis Oxidation. Retrieved from [Link]

  • Davis, F. A., & Weismiller, M. C. (1990). Enantioselective synthesis of tertiary .alpha.-hydroxy carbonyl compounds using [(8,8-dichlorocamphoryl)sulfonyl]oxaziridine. The Journal of Organic Chemistry, 55(12), 3715–3717. [Link]

  • University of Windsor. (n.d.). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Scholarship at UWindsor.
  • Sandtorv, A. H. (2015). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 115(17), 9413–9457. [Link]

  • Armstrong, A., & Li, Y. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2645. [Link]

  • Davis, F. A., Sheppard, A. C., & Lal, G. S. (1989). Influence of enolate geometry and structure on the stereochemistry of the asymmetric oxidation of prochiral ketone enolates to optically active α-hydroxy ketones. Tetrahedron Letters, 30(7), 779–782. [Link]

  • Organic Syntheses. (n.d.). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 70, 215. [Link]

  • Armstrong, A., & Pullin, R. D. C. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8037-8104. [Link]

  • Drexel University. (1991). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products.
  • Wikipedia. (n.d.). Franklin A. Davis. Retrieved from [Link]

  • Google Scholar. (n.d.). Franklin A. Davis.
  • Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 69, 158. [Link]

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(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: Discovery, Synthesis, and Application

Foreword: The Rise of Electrophilic Oxygen

In the landscape of modern organic synthesis, the ability to introduce an oxygen atom with high stereocontrol is a cornerstone of molecular construction. This is particularly true in the development of pharmaceuticals and complex natural products, where specific stereoisomers dictate biological activity. The journey to achieve such precision has been marked by the development of elegant reagents capable of acting as electrophilic oxygen sources. Among these, the N-sulfonyloxaziridines, pioneered by Franklin A. Davis, stand out for their stability, reliability, and tunable reactivity.[1][2] This guide delves into the history, synthesis, and mechanistic underpinnings of a particularly effective member of this class: This compound , a reagent that marries a robust chiral scaffold with electronic and steric enhancements to deliver exceptional levels of asymmetric induction.

Part 1: A Historical Perspective on Chiral Oxaziridines

The Genesis: From Emmons to Davis

The story of oxaziridines—three-membered rings containing carbon, nitrogen, and oxygen—begins in the mid-1950s with their first synthesis by William D. Emmons through the peracid oxidation of imines.[3] These initial N-alkyloxaziridines, while novel, demonstrated complex reactivity, sometimes acting as nitrogen transfer agents. A paradigm shift occurred in the late 1970s when Franklin A. Davis and his group introduced the first N-sulfonyloxaziridines.[1][2] By replacing the N-alkyl group with a strongly electron-withdrawing sulfonyl group, they created a new class of reagents with three distinct advantages:

  • Enhanced Stability: N-sulfonyloxaziridines are typically stable, crystalline solids with a long shelf-life, a stark contrast to many other potent oxidizing agents.[1]

  • Aprotic Reactivity: They function under neutral, aprotic conditions, expanding their compatibility with sensitive functional groups and intermediates like enolates.[4]

  • Exclusive Oxygen Transfer: The sulfonyl group biases the molecule to act exclusively as an electrophilic oxygen atom transfer reagent, driven by the release of ring strain and the formation of a stable sulfonylimine byproduct.[1][2]

The Camphor Scaffold: A Breakthrough in Asymmetry

The next great challenge was to render this powerful oxidation asymmetric. Early attempts to achieve enantioselectivity met with limited success. The true breakthrough came from tethering the N-sulfonyl group to a readily available, stereochemically defined natural product: camphor. The development of chiral (camphorylsulfonyl)oxaziridines provided the first synthetically useful, reagent-controlled method for asymmetric hydroxylations.[5] The rigid, bulky camphor framework provided the necessary steric environment to effectively differentiate between the prochiral faces of a nucleophile, such as an enolate.[5]

Fine-Tuning for Excellence: The Advent of the 8,8-Dichloro Derivative

While the parent (camphorylsulfonyl)oxaziridines were highly effective, the pursuit of even greater selectivity led to further modifications of the camphor scaffold. Researchers hypothesized that increasing the steric bulk and modulating the electronic properties of the camphor backbone could enhance stereochemical communication during the oxygen transfer step. This led to the development of derivatives substituted at the C8 position.

The synthesis of This compound represented a key optimization. The introduction of two chlorine atoms at the 8-position serves a dual purpose:

  • Steric Shielding: The dichloromethyl group provides significant steric hindrance, which more effectively blocks one face of the approaching nucleophile in the transition state.

  • Electronic Effects: The electron-withdrawing nature of the chlorine atoms can influence the electrophilicity of the oxaziridine oxygen.

This rationally designed modification resulted in a reagent with superior stereodifferentiating ability for a range of substrates, solidifying its place as a premier tool for asymmetric hydroxylation.[6][7]

Part 2: Synthesis and Structural Features

The preparation of this compound is a robust, multi-step process starting from naturally available camphor derivatives. The sequence is designed to build the necessary functionality methodically, culminating in the critical oxidation step that forms the strained three-membered ring.

Detailed Synthetic Protocol

The synthesis begins with the corresponding (+)-(camphorylsulfonyl)imine, which is then chlorinated and oxidized.

Step 1: Dichlorination of (+)-(Camphorylsulfonyl)imine The precursor imine is subjected to electrophilic chlorination to install the key 8,8-dichloro functionality.

  • Reagents & Conditions: Sulfuryl chloride (SO₂Cl₂) is employed as the chlorinating agent in a suitable solvent like dichloromethane (DCM).[7] The reaction is typically run at room temperature.

  • Causality: Sulfuryl chloride is an effective source of electrophilic chlorine. The reaction proceeds via a radical mechanism or through ionic intermediates to replace the two protons at the C8 position with chlorine atoms. The camphor scaffold is robust and does not undergo unwanted side reactions under these conditions.

  • Work-up: The reaction is carefully quenched, often with an aqueous solution. The chlorinated imine product, being a solid, can often be isolated by simple filtration, yielding the (+)-(8,8-Dichlorocamphorylsulfonyl)imine.[6]

Step 2: Oxidation to the Oxaziridine The final and defining step is the oxidation of the dichlorinated sulfonylimine to form the oxaziridine ring.

  • Reagents & Conditions: A buffered solution of potassium peroxymonosulfate (Oxone) is the most common, practical, and cost-effective oxidant for this transformation on a large scale.[1] Alternatively, meta-chloroperoxybenzoic acid (mCPBA) can be used.[3] The reaction is typically performed in a biphasic system (e.g., toluene/water) with potassium carbonate (K₂CO₃) to maintain a basic pH (~9), which is crucial for preventing decomposition of the product.[8]

  • Causality: The peroxyacid (or its active species) attacks the imine nitrogen, followed by an intramolecular cyclization that expels a leaving group and forms the N-O bond of the oxaziridine ring. The basic buffer is essential to neutralize acidic byproducts that could otherwise catalyze the decomposition of the sensitive oxaziridine product.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, and dried. The solvent is carefully removed under reduced pressure. The resulting solid product is washed with a non-polar solvent like hexane to remove impurities and then dried to yield the final, highly pure this compound as a stable, white crystalline solid.[6]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Dichlorination cluster_step2 Step 2: Oxidation start (+)-(Camphorylsulfonyl)imine step1 (+)-(8,8-Dichlorocamphorylsulfonyl)imine start->step1  SO₂Cl₂ / DCM   step2 This compound step1->step2  Oxone / K₂CO₃    Toluene/Water  

Caption: Synthetic pathway to this compound.

Part 3: Mechanism of Asymmetric Oxidation

The remarkable efficacy of Davis oxaziridines stems from a well-defined and predictable mechanism of oxygen transfer.

The Sₙ2-Type Oxygen Transfer

The oxidation of a nucleophile (Nu⁻), such as a ketone enolate, by an N-sulfonyloxaziridine proceeds via a concerted, Sₙ2-type mechanism.[9][10]

  • Nucleophilic Attack: The nucleophile attacks the electrophilic oxygen atom of the strained oxaziridine ring.

  • Transition State: The reaction proceeds through a transition state where the Nu-O bond is forming concurrently with the cleavage of the weak N-O bond. Computational studies suggest this transition state is largely linear.[10]

  • Product Formation: The N-O bond breaks, releasing the ring strain and forming the oxygenated product (Nu-OH) and a stable N-sulfonylimine as the byproduct.

Caption: Generalized Sₙ2 mechanism for oxygen transfer from an oxaziridine.

The Origin of Stereoselectivity

For the asymmetric hydroxylation of a prochiral enolate, the stereochemical outcome is determined by the facial selectivity of the attack. An "open" transition state model is widely accepted, where stereoselectivity arises primarily from minimizing non-bonded steric interactions between the enolate substituents and the bulky camphor scaffold of the oxaziridine.[5]

The this compound is designed to maximize these interactions. The rigid camphor backbone, augmented by the sterically demanding 8,8-dichloro group, effectively shields one face of the electrophilic oxygen atom. The incoming enolate is therefore forced to approach from the less hindered face, leading to the preferential formation of one enantiomer of the α-hydroxy carbonyl product.

Part 4: Key Applications in Synthesis

The primary application of this compound is the asymmetric α-hydroxylation of prochiral ketone, ester, and amide enolates. This reaction provides direct access to enantiomerically enriched α-hydroxy carbonyl compounds, which are pivotal building blocks in organic synthesis.

Asymmetric Hydroxylation of Enolates

The reaction is highly versatile and has been successfully applied to a wide array of carbonyl compounds. The enantiomeric excesses (ee) achieved are often excellent, demonstrating the power of this reagent-controlled approach.

Substrate TypeEnolate CounterionProduct ee (%) / drReference
2-Methyl-1-tetraloneNa⁺>95% ee[6]
PropiophenoneNa⁺94% ee[6]
N-Acyl OxazolidinoneLi⁺>98:2 dr[11]
β-Keto EsterNa⁺90% ee[12]

Table 1: Representative examples of asymmetric hydroxylations using camphor-derived oxaziridines.

Detailed Experimental Protocol: Asymmetric Hydroxylation of a Ketone

This protocol provides a representative workflow for the α-hydroxylation of a ketone enolate.

Protocol_Workflow cluster_setup 1. Reaction Setup cluster_enolate 2. Enolate Formation cluster_oxidation 3. Oxidation cluster_workup 4. Quench & Work-up cluster_purify 5. Purification setup Inert atmosphere (N₂/Ar) Anhydrous THF solvent Cool to -78 °C (dry ice/acetone) enolate Add ketone to THF Slowly add base (e.g., NaHMDS) Stir for 30-60 min at -78 °C setup->enolate oxidation Add oxaziridine solution in THF Stir for 1-3 hours at -78 °C enolate->oxidation workup Quench with sat. NH₄Cl (aq) Warm to room temperature Extract with organic solvent Wash, dry, and concentrate oxidation->workup purify Purify by flash chromatography workup->purify

Caption: Experimental workflow for asymmetric α-hydroxylation of a ketone.

Methodology:

  • System Preparation: A flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Causality: The use of anhydrous conditions and low temperatures is critical to prevent protonation of the strongly basic enolate and to ensure its stability.

  • Enolate Generation: The ketone substrate (1.0 eq.) is dissolved in the cold THF. A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS, ~1.1 eq.) is added dropwise. The solution is stirred for approximately one hour to ensure complete enolate formation. Causality: NaHMDS is chosen for its high basicity and steric bulk, which favors kinetic deprotonation. A slight excess ensures complete conversion of the ketone.

  • Hydroxylation: A solution of this compound (~1.2 eq.) in anhydrous THF is added slowly to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC). Causality: The oxaziridine is added last to the pre-formed enolate. A small excess ensures the reaction goes to completion.

  • Quenching and Work-up: Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone.

Conclusion

This compound stands as a testament to the power of rational reagent design in asymmetric synthesis. Building on the foundational work of Emmons and the pioneering development of N-sulfonyloxaziridines by Davis, this specific reagent exemplifies how a robust chiral scaffold can be fine-tuned to achieve exceptional levels of stereocontrol. Its discovery and application have provided chemists with a reliable and practical tool for the enantioselective hydroxylation of enolates, enabling the efficient construction of chiral molecules essential to medicine and materials science. Its history is a clear illustration of the scientific process: identifying a challenge, proposing a solution, and iteratively refining that solution to achieve excellence.

References

  • Davis, F. A.; Chen, B. C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934. [Link]

  • Davis, F. A.; Vishwakarma, L. C.; Billmers, J. G.; Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243. [Link]

  • Jean's, M.; D. Armstrong, A.; A. Bach, T. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(15), 7317-7367. [Link]

  • Bach, T.; Jean's, M.; D. Armstrong, A. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(15), 7317–7367. [Link]

  • Wikipedia. (n.d.). Oxaziridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. Retrieved from [Link]

  • Bach, R. D.; Codd, G. A.; Schlegel, H. B. (1994). The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study. The Journal of Organic Chemistry, 59(22), 6793-6798. [Link]

  • Wikipedia. (n.d.). Davis reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Diastereoselective Hydroxylation of N - tert -Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine). Retrieved from [Link]

  • Davis, F. A.; Chen, B. C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Scholarship at the Windsor, 92, 919-934. [Link]

  • Organic Syntheses. (n.d.). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 70, 215. [Link]

  • Shu, L.; Shen, Y.; Yin, W. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2649. [Link]

  • Davis, F. A.; Sheppard, A. C.; Chen, B. C.; Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]

  • Research.com. (n.d.). Franklin A. Davis. Retrieved from [Link]

  • Temple University. (n.d.). Franklin A. Davis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses, 64, 157. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

  • Macmillan Group Meeting. (2004). Catalytic Asymmetric Epoxidation via Chiral Oxaziridines, Dioxiranes and Sulfonium Ylides. [Link]

  • ResearchGate. (n.d.). Oxaziridines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 69, 158. [Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. (2019). ChemistrySelect, 4(6), 1957-1960. [Link]

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A Technical Guide to (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: A Chiral Workhorse for Asymmetric Hydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern asymmetric synthesis, the quest for efficient and selective reagents is perpetual. Among the arsenal of chiral oxidants, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a camphor-derived N-sulfonyloxaziridine, has established itself as a cornerstone reagent for the stereoselective introduction of hydroxyl groups. This technical guide provides an in-depth exploration of this powerful molecule, offering insights into its properties, mechanism, and practical application, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Rise of a Robust Chiral Oxidant

This compound, identified by its CAS number 139628-16-3, is a highly effective, neutral, and aprotic oxidizing agent.[1] Its rigid camphor backbone provides a well-defined chiral environment, enabling high levels of stereocontrol in various chemical transformations. The electron-withdrawing nature of the dichloro and sulfonyl groups enhances the electrophilicity of the oxaziridine oxygen, making it a potent oxygen transfer agent.[2] This reagent has found its primary and most impactful application in the asymmetric hydroxylation of prochiral enolates to furnish optically active α-hydroxy carbonyl compounds, a structural motif prevalent in numerous biologically active molecules and natural products.[3][4]

Physicochemical Properties and Handling

A comprehensive understanding of a reagent's properties is paramount for its effective and safe utilization in the laboratory.

PropertyValue
CAS Number 139628-16-3[5]
Molecular Formula C₁₀H₁₃Cl₂NO₃S[6]
Molecular Weight 298.19 g/mol [6]
Appearance White solid[]
Melting Point 181-186 °C[]
Optical Activity [α]20/D -91±3°, c = 0.5% in chloroform
Solubility Soluble in chloroform[]
Storage Store at 2-8°C, protected from light and moisture[8][9]

Stability and Handling: this compound is a stable solid that can be stored for extended periods under the recommended conditions.[8] However, like all oxaziridines, it is an energetic molecule and should be handled with care. It is crucial to avoid exposure to high temperatures or contaminants that could catalyze its decomposition.[2] When conducting reactions, standard personal protective equipment, including safety glasses and gloves, should be worn.[9]

The Cornerstone Application: Asymmetric Hydroxylation of Enolates

The synthesis of enantiomerically enriched α-hydroxy ketones and esters is a significant challenge in organic synthesis.[10] this compound has emerged as a premier reagent for this transformation, offering high yields and excellent enantioselectivities.[1]

Mechanistic Rationale: A Guided Oxygen Transfer

The accepted mechanism for the hydroxylation of an enolate with an N-sulfonyloxaziridine involves a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring.[10] This proceeds via an S_N2-like transition state. The stereochemical outcome of the reaction is dictated by the facial selectivity of the enolate's approach to the oxaziridine. The bulky camphor backbone of the reagent effectively shields one face of the oxaziridine ring, directing the enolate to attack from the less sterically hindered face. This steric control is the foundation of the high enantioselectivity observed.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Enolate Metal Enolate (Nucleophile) TS S_N2-like Transition State (Sterically Directed Approach) Enolate->TS Nucleophilic Attack Oxaziridine This compound (Electrophile) Oxaziridine->TS HydroxyKetone α-Hydroxy Carbonyl Compound TS->HydroxyKetone Oxygen Transfer Sulfonimine Sulfonimine Byproduct TS->Sulfonimine caption Mechanism of Enolate Hydroxylation

Figure 1: Mechanism of Enolate Hydroxylation
Causality in Experimental Design

The success of the asymmetric hydroxylation reaction hinges on several critical experimental parameters:

  • Base and Counterion: The choice of base for generating the enolate is crucial. While lithium diisopropylamide (LDA) is commonly used, potassium hexamethyldisilazide (KHMDS) often provides superior yields.[10] The nature of the metal counterion can influence the aggregation state and reactivity of the enolate, thereby affecting the stereoselectivity.

  • Solvent: Tetrahydrofuran (THF) is the most common solvent for these reactions, as it effectively solvates the enolate and the reagent.

  • Temperature: Reactions are typically conducted at low temperatures (-78 °C) to minimize side reactions and enhance selectivity. The lower thermal energy of the system amplifies the energetic differences between the diastereomeric transition states, leading to higher enantiomeric excess.

A General, Self-Validating Protocol

The following protocol outlines a general procedure for the asymmetric hydroxylation of a ketone. This protocol is designed to be self-validating, with in-process checks to ensure the reaction is proceeding as expected.

G start Start step1 Dissolve ketone in anhydrous THF under inert atmosphere (N₂ or Ar). start->step1 step2 Cool the solution to -78 °C. step1->step2 step3 Add base (e.g., KHMDS) dropwise to form the enolate. Monitor completion via TLC or quenching a small aliquot. step2->step3 step5 Add the oxaziridine solution to the enolate solution at -78 °C. step3->step5 step4 Dissolve this compound in THF. step4->step5 step6 Stir for the recommended time (typically 1-4 hours). Monitor progress by TLC. step5->step6 step7 Quench the reaction with saturated aqueous NH₄Cl. step6->step7 step8 Warm to room temperature and perform aqueous workup. step7->step8 step9 Purify the crude product by column chromatography. step8->step9 end_node Obtain α-hydroxy ketone step9->end_node caption Experimental Workflow for Asymmetric Hydroxylation

Figure 2: Experimental Workflow for Asymmetric Hydroxylation
Performance Across Various Substrates

This compound has demonstrated broad applicability for the hydroxylation of a wide range of ketone and ester enolates.

SubstrateBaseYield (%)ee (%)
1-TetraloneKHMDS94>95
PropiophenoneLDA7377
2-OctanoneKHMDS9589

Data compiled from representative examples in the literature.[1][2]

Other Synthetic Applications

While renowned for enolate hydroxylation, the utility of this compound extends to other asymmetric oxidations.

Asymmetric Oxidation of Sulfides

This reagent can effectively oxidize prochiral sulfides to chiral sulfoxides with moderate to good enantioselectivity.[][11] Chiral sulfoxides are valuable intermediates in organic synthesis and are present in some pharmaceuticals.[12] The reaction proceeds via a similar oxygen transfer mechanism as the enolate hydroxylation.

Conclusion: A Tool of Precision for Modern Synthesis

This compound stands as a testament to the power of rationally designed chiral reagents. Its high stereoselectivity, operational simplicity, and commercial availability have cemented its place as a go-to solution for the asymmetric synthesis of α-hydroxy carbonyl compounds. For drug development professionals and researchers, a thorough understanding of its application and the nuances of the experimental conditions is key to unlocking its full potential in the synthesis of complex, biologically active molecules.

References

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  • Google Patents: A process of sulfoxidation of biologically active compounds.
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The Oxaziridine Three-Membered Ring: A Technical Guide to Its Versatile Reactivity in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxaziridine three-membered ring, a strained heterocycle containing carbon, nitrogen, and oxygen, represents a powerhouse of reactivity for synthetic chemists.[1] Its inherent ring strain and weak N-O bond are the foundation for a diverse array of chemical transformations, ranging from electrophilic oxygen and nitrogen transfer to complex rearrangements. This guide provides an in-depth exploration of the core principles governing oxaziridine reactivity, offering researchers, scientists, and drug development professionals a comprehensive resource to harness the synthetic potential of this unique functional group. We will delve into the mechanistic underpinnings of its key reactions, provide field-proven experimental protocols, and showcase its strategic application in the synthesis of complex molecules and pharmaceutically relevant scaffolds.

The Genesis of Reactivity: Structural and Electronic Properties

The remarkable reactivity of the oxaziridine ring is a direct consequence of its strained three-membered architecture and the presence of two electronegative heteroatoms.[2][3] This combination leads to a relatively weak N-O bond, priming the molecule for a variety of transformations driven by the release of ring strain.[1][4]

A key feature of oxaziridines is the high barrier to nitrogen inversion, with energy barriers reported to be between 100 to 130 kJ/mol.[1] This configurational stability at the nitrogen center allows for the existence of chiral oxaziridines where the nitrogen atom is the sole stereocenter, a property that has been elegantly exploited in asymmetric synthesis.[1]

The nature of the substituent on the nitrogen atom (R¹) profoundly dictates the chemoselectivity of the oxaziridine's reactions. This critical aspect allows for the fine-tuning of its reactivity, enabling it to act as either an electrophilic oxygen or nitrogen transfer agent.[4]

  • Electron-withdrawing groups (e.g., sulfonyl, acyl) on the nitrogen increase the electrophilicity of the oxygen atom, favoring oxygen atom transfer reactions. These are often referred to as "Davis' oxaziridines."[2][4]

  • Electron-donating or sterically small groups (e.g., alkyl, H) on the nitrogen render the nitrogen atom more susceptible to nucleophilic attack, promoting nitrogen atom transfer reactions.[1][4]

Modes of Reactivity: A Dichotomy of Atom Transfer

The synthetic utility of oxaziridines primarily stems from their ability to act as efficient atom-transfer reagents. The following sections will detail the mechanisms and applications of their two principal modes of reactivity.

Electrophilic Oxygen Transfer: The Workhorse of Oxidation Chemistry

N-Sulfonyloxaziridines, pioneered by Franklin A. Davis, are the most extensively utilized class of oxaziridines due to their stability, ease of synthesis, and potent oxidizing ability.[1][2] They serve as neutral, aprotic, and highly selective oxygen transfer agents for a wide range of nucleophiles.[3]

Arguably the most significant application of Davis' oxaziridines is the α-hydroxylation of ketone and ester enolates to furnish α-hydroxy carbonyl compounds.[2][3][5] This transformation is a cornerstone in the synthesis of many biologically active natural products and pharmaceuticals, including the renowned anticancer agent Taxol.[1][3]

The reaction proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen of the oxaziridine in an SN2-type mechanism.[5] This is followed by the collapse of the resulting intermediate to yield the α-hydroxy carbonyl compound and a sulfonyl imine byproduct.

Experimental Protocol: Asymmetric α-Hydroxylation of a Ketone Enolate

This protocol describes a typical procedure for the asymmetric α-hydroxylation of a prochiral ketone using a chiral camphor-based oxaziridine.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the ketone (1.0 equiv) in anhydrous THF at -78 °C. Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) and stir for 1 hour to ensure complete enolate formation.

  • Oxidation: Dissolve the chiral N-sulfonyloxaziridine (e.g., (+)-(camphorsulfonyl)oxaziridine) (1.2 equiv) in anhydrous THF in a separate flask. Add this solution dropwise to the enolate solution at -78 °C.

  • Quenching and Workup: After stirring for 2-4 hours at -78 °C, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

N-Sulfonyloxaziridines are highly effective reagents for the selective oxidation of sulfides to sulfoxides.[2] This transformation is particularly valuable in medicinal chemistry, as the sulfoxide moiety is present in numerous pharmaceuticals, such as the proton pump inhibitor Rabeprazole.[2] The reaction is generally clean and avoids over-oxidation to the corresponding sulfone, a common side reaction with many other oxidants.[6]

SubstrateOxaziridineProductYield (%)Reference
Thioanisole2-(Phenylsulfonyl)-3-phenyloxaziridineMethyl phenyl sulfoxide>95
Dibenzyl sulfide(+)-(Camphorsulfonyl)oxaziridineDibenzyl sulfoxide92 (95% ee)

Table 1: Representative Examples of Sulfide Oxidation using N-Sulfonyloxaziridines.

At elevated temperatures, Davis' oxaziridines can be utilized for the epoxidation of alkenes.[2] While not as commonly employed as other epoxidizing agents like m-CPBA, they offer an alternative under neutral conditions. More reactive oxaziridinium salts, generated catalytically from iminium salts and a stoichiometric oxidant like Oxone, can efficiently epoxidize alkenes at ambient temperatures.[2] Chiral iminium salts have been successfully used in catalytic asymmetric epoxidation reactions.[2][4]

Electrophilic Nitrogen Transfer: A Gateway to Amines and Heterocycles

Oxaziridines with small N-substituents (H, alkyl, alkoxycarbonyl) can act as electrophilic nitrogen sources, enabling the formation of C-N and N-N bonds.[1][4] This reactivity, though less explored than oxygen transfer, provides a powerful tool for the synthesis of amines, hydrazines, and other nitrogen-containing compounds.[2]

N-H, N-alkyl, and N-alkoxycarbonyl oxaziridines react with a variety of nucleophiles to transfer a nitrogen atom. For instance, N-alkoxycarbonyl oxaziridines have been shown to react with enolates to provide α-amino ketones, although yields can sometimes be modest due to competing side reactions.[2] They are also effective for the amination of nitrogen nucleophiles, such as primary and secondary amines, to produce protected hydrazides.[2]

Workflow for Electrophilic Amination of an Enolate

G cluster_start Starting Materials cluster_process Reaction Sequence cluster_end Products & Purification Ketone Ketone Enolate_Formation Enolate Formation (THF, -78 °C) Ketone->Enolate_Formation Base Strong Base (e.g., LDA) Base->Enolate_Formation Oxaziridine N-Alkoxycarbonyl Oxaziridine N_Transfer Nitrogen Transfer (-78 °C to rt) Oxaziridine->N_Transfer Enolate_Formation->N_Transfer Enolate Intermediate Quench Aqueous Quench (NH4Cl) N_Transfer->Quench Amino_Ketone α-Amino Ketone Quench->Amino_Ketone Purification Purification (Chromatography) Amino_Ketone->Purification

Caption: Workflow for the electrophilic amination of a ketone enolate.

Rearrangements: Accessing Complex Scaffolds

Beyond atom transfer reactions, oxaziridines can undergo fascinating rearrangements, often triggered by photolysis or single-electron transfer (SET) reagents like Cu(I).[1][7] These reactions provide access to valuable lactam and amide structures, often with a high degree of stereocontrol.

Irradiation of spirocyclic oxaziridines with UV light can induce a radical-mediated ring expansion to the corresponding lactam.[1][7][8] The regioselectivity of this rearrangement is governed by a stereoelectronic effect, where the group positioned trans to the lone pair on the nitrogen atom preferentially migrates.[1] This principle has been masterfully applied in the asymmetric synthesis of complex natural products, such as (+)-yohimbine.[1][7]

Oxaziridines can also undergo thermal rearrangement to form nitrones.[1] While this reaction often proceeds with good to excellent yields, the cis-trans selectivity of the resulting nitrone can be poor.[1]

Mechanism of Photochemical Oxaziridine Rearrangement

G Oxaziridine Spirocyclic Oxaziridine Excited_State Excited State [Oxaziridine]* Oxaziridine->Excited_State hν (UV light) Radical_Intermediate Diradical Intermediate Excited_State->Radical_Intermediate Homolytic N-O Bond Cleavage Lactam Lactam (Ring-Expanded Product) Radical_Intermediate->Lactam Radical Recombination & Rearrangement

Caption: Simplified mechanism of photochemical rearrangement of oxaziridines.

Catalytic Enantioselective Synthesis of Oxaziridines

While the use of chiral oxaziridines as stoichiometric reagents has been highly successful, the development of catalytic enantioselective methods for their synthesis is a significant advancement. In 2011, Jørgensen and co-workers reported the first organocatalytic enantioselective synthesis of oxaziridines from N-tosyl imines using a cinchona alkaloid-derived phase-transfer catalyst.[2][9][10] This breakthrough provides access to optically active oxaziridines in good yields and with high enantioselectivities (up to 94% ee), opening new avenues for catalytic asymmetric oxidations.[9][10]

Applications in Drug Discovery and Development

The unique reactivity of oxaziridines has made them valuable tools in the pharmaceutical industry. Their ability to introduce oxygen and nitrogen functionalities with high stereocontrol is crucial for the synthesis of complex drug molecules.

  • Total Synthesis: As previously mentioned, the asymmetric α-hydroxylation using a chiral oxaziridine was a key step in both the Holton and Wender total syntheses of Taxol.[1]

  • Lead Optimization: The selective oxidation of sulfides to chiral sulfoxides is a common strategy in drug development. For example, an asymmetric sulfoxidation using a camphor-derived oxaziridine is employed in the synthesis of the anti-ulcer drug Rabeprazole.[2]

  • Peptidomimetics: Oxaziridines have been used as nitrogen transfer reagents for the synthesis of α-hydrazino acids, which are incorporated into peptides to create mimics with altered properties, such as resistance to proteolysis or enhanced binding affinity.[11]

  • Covalent Ligand Development: Recently, oxaziridines have been utilized in an activity-based protein profiling (ABPP) platform to identify and target functional allosteric methionine sites on proteins, opening new avenues for covalent drug discovery.[12]

Conclusion and Future Outlook

The oxaziridine three-membered ring continues to be a source of innovation in synthetic organic chemistry. From its foundational role as a robust oxidizing agent to its more nuanced applications in nitrogen transfer and complex rearrangements, its versatility is undeniable. The advent of catalytic enantioselective methods for oxaziridine synthesis has further expanded its utility, making it an even more powerful tool for asymmetric synthesis. As our understanding of its reactivity deepens, we can anticipate the development of novel transformations and the application of oxaziridines to solve increasingly complex synthetic challenges in materials science, catalysis, and drug discovery.

References

  • Williamson, K. S., Michaelis, D. J., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8016–8036. [Link]

  • Oxaziridine. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Davis reagent. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Mancini, F., & Jørgensen, K. A. (2011). Catalytic Enantioselective Oxaziridination. Journal of the American Chemical Society, 133(38), 14932–14935. [Link]

  • Mancini, F., & Jørgensen, K. A. (2011). Catalytic enantioselective oxaziridination. PubMed, 21875125. [Link]

  • Aubé, J. (1997). Oxaziridine rearrangements in asymmetric synthesis. Chemical Society Reviews, 26(4), 269-277. [Link]

  • Alarcos, S., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Aubé, J. (1997). Oxaziridine rearrangements in asymmetric synthesis. RSC Publishing. [Link]

  • Davis Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Williamson, K. S., Michaelis, D. J., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. ACS Publications. [Link]

  • Li, Y., & Wang, J. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. [Link]

  • Bach, R. D., et al. (1991). The Mechanism of Oxygen Transfer from an Oxaziridine to a Sulfide and a Sulfoxide: A Theoretical Study. Schlegel Group. [Link]

  • Mancini, F., & Jørgensen, K. A. (2011). Catalytic Enantioselective Oxaziridination. American Chemical Society. [Link]

  • General mechanism of electrophilic N‐transfer of oxaziridine for DAC... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Bach, R. D., et al. (1991). The mechanism of oxygen transfer from an oxaziridine to a sulfide and a sulfoxide: a theoretical study. ACS Publications. [Link]

  • Oxaziridines: New Perspectives and Insights. (2003). MSU chemistry. [Link]

  • Bach, R. D., Andres, J. L., & Davis, F. A. (1992). Mechanism of oxygen atom transfer from oxaziridine to a lithium enolate. A theoretical study. ACS Publications. [Link]

  • 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Oxaziridines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

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  • Williamson, K. S., Michaelis, D. J., & Yoon, T. P. (2014). Advances in the Chemistry of Oxaziridines. Semantic Scholar. [Link]

  • Diazirines and Oxaziridines as Nitrogen Transfer Reagents in Drug Discovery. (2023). Digital Commons @ USF. [Link]

  • Am Ende, C. W., et al. (2022). An Activity-Based Oxaziridine Platform for Identifying and Developing Covalent Ligands for Functional Allosteric Methionine Sites: Redox-Dependent Inhibition of Cyclin-Dependent Kinase 4. PubMed Central. [Link]

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An In-Depth Technical Guide to the Thermal Stability and Decomposition of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a prominent chiral oxidizing agent. Understanding the thermal characteristics of this reagent is paramount for its safe handling, storage, and effective implementation in synthetic protocols, particularly during process scale-up.

Introduction: The Role of this compound in Asymmetric Synthesis

This compound is a member of the Davis family of oxaziridines, which are renowned for their utility as electrophilic, aprotic oxygen transfer agents in a wide array of chemical transformations.[1] The inherent chirality of the camphor backbone, coupled with the presence of the oxaziridine ring, makes this reagent particularly valuable for the asymmetric hydroxylation of enolates, a key step in the synthesis of many complex, biologically active molecules.[2] The dichloro-substitution on the camphor scaffold enhances its steric bulk and electronic properties, often leading to improved stereochemical control in oxidation reactions.

While its synthetic utility is well-documented, the strained three-membered oxaziridine ring and the presence of a sulfonyl group suggest a potential for thermal instability. A thorough understanding of its decomposition behavior is therefore not merely an academic exercise but a critical aspect of laboratory and process safety.

Thermal Stability Profile

Thermal analysis of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has shown an exothermic decomposition occurring in the temperature range of 165–190°C when tested neat. This indicates that the compound is thermally stable at ambient temperatures and under recommended storage conditions (2-8°C), but poses a significant hazard if heated to elevated temperatures. The melting point for the (+)-enantiomer is reported as 182-186°C, suggesting that decomposition may occur concurrently with or immediately following melting.[3]

Table 1: Thermal Properties of Related Camphorsulfonyl Oxaziridine Derivatives

CompoundMelting Point (°C)Decomposition Information
(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine182-186Exothermic decomposition at 165-190°C (neat)
(-)-(2S,8aR)-(Camphorylsulfonyl)oxaziridine168-174Stable under normal conditions

It is crucial to note that the presence of impurities or contaminants can significantly lower the decomposition temperature. Therefore, the stated range should be considered a guide, and appropriate safety precautions should always be in place when heating this compound.

Proposed Decomposition Mechanism and Byproducts

The thermal decomposition of N-sulfonyloxaziridines is postulated to proceed through the formation of unstable nitrone intermediates.[1][4] This rearrangement is driven by the release of ring strain in the three-membered oxaziridine ring.

Decomposition_Mechanism Oxaziridine This compound TransitionState Transition State (Ring Opening) Oxaziridine->TransitionState Heat (Δ) Nitrone Unstable N-Sulfonyl Nitrone Intermediate TransitionState->Nitrone Rearrangement DecompositionProducts Decomposition Products: - (8,8-Dichlorocamphorsulfonyl)imine - Other gaseous byproducts (SO₂, NOx, HCl, CO, CO₂) Nitrone->DecompositionProducts Fragmentation

Figure 1: Proposed thermal decomposition pathway of this compound.

Upon heating, the oxaziridine is believed to undergo a rearrangement to an unstable N-sulfonyl nitrone intermediate. This highly reactive species would then rapidly fragment. The primary non-gaseous decomposition product is expected to be the corresponding (8,8-Dichlorocamphorsulfonyl)imine.

The gaseous byproducts of the complete decomposition of the camphorsulfonyl moiety at high temperatures are likely to include sulfur dioxide (SO₂), various nitrogen oxides (NOx), hydrogen chloride (HCl) from the chlorinated camphor structure, and carbon monoxide (CO) and carbon dioxide (CO₂). Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) of related sulfonated aromatic compounds has shown the formation of aniline and aminonaphthalene as dominant products, suggesting that under pyrolytic conditions, the core aromatic or aliphatic structures can remain intact to some extent.[5] However, for a complete thermal runaway, a complex mixture of smaller gaseous molecules is expected.

Experimental Protocols for Thermal Hazard Assessment

A thorough thermal hazard assessment is critical before any scale-up of reactions involving this compound. The following are generalized protocols for DSC and TGA analysis, which should be adapted based on the specific equipment and safety infrastructure available.

Differential Scanning Calorimetry (DSC) for Thermal Hazard Screening

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHd).

Methodology:

  • Sample Preparation: Carefully weigh 5-20 mg of the solid this compound into a high-pressure stainless steel or gold-plated crucible.[4] The use of sealed high-pressure cells is crucial to contain any gaseous products and prevent evaporative losses, which could lead to inaccurate results.[4]

  • Instrumentation Setup:

    • Place the sealed sample crucible and an empty reference crucible into the DSC instrument.

    • Purge the DSC cell with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected decomposition, for example, 30°C.

    • Ramp the temperature at a controlled rate. For initial hazard screening, a heating rate of 2-10 K/min is recommended. Higher heating rates may reduce the sensitivity for detecting the precise onset temperature.[4]

    • Continue heating until the decomposition exotherm is complete, for instance, to 300°C.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Determine the extrapolated onset temperature of the exothermic decomposition peak.

    • Integrate the area under the exotherm to calculate the enthalpy of decomposition (ΔHd) in J/g.

DSC_TGA_Workflow cluster_DSC DSC Analysis cluster_TGA TGA Analysis cluster_Interpretation Hazard Assessment DSC_Sample 1. Prepare Sample (5-20 mg in high-pressure crucible) DSC_Run 2. Run DSC (2-10 K/min under N₂) DSC_Sample->DSC_Run DSC_Data 3. Analyze Data (Onset Temperature, ΔH_d) DSC_Run->DSC_Data Assess_Risk Combine DSC and TGA data to assess thermal hazard DSC_Data->Assess_Risk TGA_Sample 1. Prepare Sample (5-20 mg in ceramic crucible) TGA_Run 2. Run TGA (10 K/min under N₂) TGA_Sample->TGA_Run TGA_Data 3. Analyze Data (Mass Loss vs. Temperature) TGA_Run->TGA_Data TGA_Data->Assess_Risk Develop_Protocols Develop safe handling and process scale-up protocols Assess_Risk->Develop_Protocols

Figure 2: Experimental workflow for thermal hazard assessment of this compound.

Thermogravimetric Analysis (TGA) for Decomposition Profiling

Objective: To determine the temperature at which mass loss occurs and to identify the number of decomposition steps.

Methodology:

  • Sample Preparation: Weigh 5-20 mg of the solid sample into a ceramic (e.g., alumina) or platinum crucible.

  • Instrumentation Setup:

    • Place the sample crucible into the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of approximately 30°C.

    • Heat the sample at a constant rate, typically 10 K/min, to a final temperature above the complete decomposition, for example, 600°C.

  • Data Analysis:

    • Plot the sample mass (as a percentage of the initial mass) and the derivative of the mass loss (DTG) as a function of temperature.

    • Identify the temperatures corresponding to the onset of mass loss and the peak mass loss rates from the TGA and DTG curves, respectively.

Safety, Handling, and Scale-Up Considerations

Given the potential for exothermic decomposition at elevated temperatures, strict safety protocols are essential when working with this compound.

  • Storage: The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. The recommended storage temperature is 2-8°C.

  • Handling:

    • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid creating dust. Handle the solid in a well-ventilated fume hood.

    • Prevent contact with incompatible materials, particularly strong reducing agents and acids.

  • Scale-Up:

    • Before any scale-up, a thorough risk assessment should be conducted.[6] This should include a review of the reaction calorimetry to understand the heat evolution of the desired reaction and the potential for a thermal runaway of the reagent itself.

    • When scaling up reactions, it is advisable to increase the scale by a maximum of three-fold for each iteration to diligently monitor for any unforeseen thermal events.[6]

    • Ensure that the reaction vessel is equipped with adequate cooling capacity and a pressure relief system.

    • Avoid "neat" reactions on a large scale and ensure good agitation to prevent localized heating.[6]

Conclusion

This compound is a powerful reagent in asymmetric synthesis. However, its chemical structure inherently carries the potential for thermal instability. This guide has outlined the known thermal properties, a plausible decomposition mechanism, and detailed protocols for its thermal hazard assessment. By understanding and respecting the thermal limitations of this compound, researchers can continue to harness its synthetic capabilities while ensuring the highest standards of laboratory safety.

References

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Methodological & Application

Application Notes and Protocols: Asymmetric Hydroxylation of Enolates Using (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Introduction

The enantioselective synthesis of α-hydroxy carbonyl compounds is a cornerstone of modern organic chemistry, providing critical chiral building blocks for numerous biologically active molecules and natural products.[1][2] Among the array of methods developed for this transformation, the asymmetric hydroxylation of prochiral enolates using N-sulfonyloxaziridines stands out as a particularly robust and reliable strategy.[3][4] Pioneered by Franklin A. Davis, these chiral, electrophilic oxygen transfer reagents offer high enantioselectivities and predictable stereochemical outcomes.[5][6] This guide focuses specifically on the application of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a highly effective reagent for the asymmetric hydroxylation of a broad range of enolates.[7][8] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and showcase its synthetic utility.

Mechanistic Rationale and Stereochemical Control

The asymmetric hydroxylation of enolates with N-sulfonyloxaziridines proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring. This results in an S(_N)2-type displacement, transferring the oxygen atom to the α-carbon of the carbonyl compound and generating the corresponding N-sulfonyl imine as a byproduct.[9]

The stereochemical outcome of the reaction is dictated by the chiral camphor backbone of the oxaziridine. The bulky camphor scaffold effectively shields one face of the oxaziridine ring, forcing the enolate to approach from the less sterically hindered face. For this compound, this directs the delivery of the oxygen atom to a specific face of the enolate, leading to the formation of a particular enantiomer of the α-hydroxy carbonyl product. The 8,8-dichloro substituents on the camphor framework enhance the steric bulk and electronic properties of the reagent, often leading to improved enantioselectivities compared to the parent camphorsulfonyloxaziridine.[7][8]

A proposed transition state model suggests an open, S(N)2-like arrangement where steric interactions between the enolate substituents and the camphor skeleton of the oxaziridine are minimized.[9] The geometry of the enolate (Z vs. E) and the nature of the counterion (e.g., Li(+), Na(+), K(+)) can also influence the diastereoselectivity of the reaction.[9]

Figure 1: Generalized workflow for the asymmetric hydroxylation of enolates.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the asymmetric hydroxylation of a generic ketone enolate. Researchers should optimize conditions for their specific substrate.

Protocol 1: Asymmetric α-Hydroxylation of a Ketone

Materials:

  • Ketone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS), Lithium diisopropylamide (LDA), Potassium hexamethyldisilazide (KHMDS))

  • This compound

  • Saturated aqueous ammonium chloride (NH(_4)Cl) solution

  • Saturated aqueous sodium sulfite (Na(_2)SO(_3)) solution

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the ketone substrate (1.0 equiv) and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation:

    • Slowly add the strong base (1.1-1.2 equiv) to the stirred solution of the ketone.

    • Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Hydroxylation:

    • In a separate flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous THF.

    • Add the solution of the oxaziridine dropwise to the enolate solution at -78 °C.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH(_4)Cl solution.

    • Allow the reaction mixture to warm to room temperature.

    • Add saturated aqueous Na(_2)SO(_3) solution to reduce any unreacted oxidant and stir for 15-20 minutes.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired α-hydroxy ketone.

  • Chiral Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or by conversion to a diastereomeric derivative followed by NMR analysis.

Substrate Scope and Performance

This compound has demonstrated high efficacy in the asymmetric hydroxylation of a wide variety of enolates derived from ketones, esters, and amides. The table below summarizes representative examples from the literature, showcasing the yields and enantioselectivities achieved.

Substrate (Ketone)BaseTemperature (°C)α-Hydroxy Ketone ProductYield (%)ee (%)Reference
2-Methyl-1-tetraloneKHMDS-78(R)-2-Hydroxy-2-methyl-1-tetralone9495[7][8]
PropiophenoneNaHMDS-78(R)-α-Hydroxypropiophenone7377[8]
2-OctanoneKHMDS25(S)-1-Hydroxy-2-octanone9589[8]
8-Methoxy-2-methyl-1-tetraloneKHMDS-78(R)-2-Hydroxy-8-methoxy-2-methyl-1-tetralone>90>90[7]

Note: The stereochemical descriptor of the product depends on the priority of the substituents according to Cahn-Ingold-Prelog rules.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the α-hydroxy carbonyl product can be confirmed by standard analytical techniques such as NMR spectroscopy (


H and 

C), mass spectrometry, and infrared spectroscopy. The enantiomeric purity, a critical parameter for this transformation, must be rigorously determined using chiral HPLC or a related technique. Consistent and reproducible results for the enantiomeric excess serve as a key validation of the experimental procedure. It is crucial to use a high-purity, well-characterized sample of this compound, as impurities can negatively impact the reaction's efficiency and stereoselectivity.

Conclusion

This compound is a powerful and versatile reagent for the asymmetric hydroxylation of enolates. Its predictable stereochemical control, high enantioselectivities, and broad substrate scope make it an invaluable tool for researchers in organic synthesis and drug development. The protocols and data presented in this guide provide a solid foundation for the successful application of this methodology in the synthesis of enantiomerically enriched α-hydroxy carbonyl compounds.

References

  • Drexel University. Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Available at: [Link]

  • MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Available at: [Link]

  • ResearchGate. Diastereoselective Hydroxylation of N - tert -Butanesulfinyl Imines with 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Oxaziridine) | Request PDF. Available at: [Link]

  • Scribd. Chiral Oxaziridines for Hydroxylation | PDF. Available at: [Link]

  • National Institutes of Health. Advances in the Chemistry of Oxaziridines. Available at: [Link]

  • ACS Publications. Advances in the Chemistry of Oxaziridines | Chemical Reviews. Available at: [Link]

  • Organic Chemistry Portal. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Available at: [Link]

  • ORGANIC CHEMISTRY SELECT. Enolate oxidation by sulfonyloxaziridines. Available at: [Link]

  • Chem-Station. Davis Oxidation. Available at: [Link]

  • ACS Publications. Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines | Chemical Reviews. Available at: [Link]

  • ResearchGate. Oxaziridines. Available at: [Link]

  • Organic Syntheses. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Available at: [Link]

  • University of Windsor. Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines. Available at: [Link]

  • Semantic Scholar. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Available at: [Link]

  • Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Available at: [Link]

  • Organic Chemistry Portal. 2-(Phenylsulfonyl)-3-phenyloxaziridine, Davis Reagent. Available at: [Link]

Sources

Enantioselective Oxidation of Sulfides with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are pivotal structural motifs in modern medicinal chemistry and drug development.[1][2] The stereogenic sulfur center means that two enantiomers of a sulfoxide can exhibit profoundly different pharmacological and toxicological profiles.[1] Prominent examples include esomeprazole (the S-enantiomer of omeprazole) and armodafinil (the R-enantiomer of modafinil), which offer improved therapeutic efficacy over their racemic counterparts.[1][3] Consequently, the development of robust and highly stereoselective methods for synthesizing enantiopure sulfoxides is a critical endeavor in pharmaceutical research.[1]

Among the array of synthetic strategies, the asymmetric oxidation of prochiral sulfides stands out as the most direct approach.[4] This guide focuses on a particularly effective and reliable class of reagents for this transformation: the N-sulfonyloxaziridines, specifically (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine.[5][6] These reagents, often referred to as Davis oxaziridines, are renowned for their ability to deliver an oxygen atom with high enantioselectivity under mild, aprotic conditions, minimizing over-oxidation to the corresponding sulfone.[7][8]

This document provides an in-depth exploration of the mechanistic underpinnings, practical applications, and detailed experimental protocols for the use of this compound in the enantioselective synthesis of chiral sulfoxides.

Mechanistic Rationale: The Basis of Stereoselectivity

The enantioselective oxidation of sulfides by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[7][9] The sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic oxygen atom of the strained three-membered oxaziridine ring.[7][10]

The high degree of enantioselectivity is governed by the chiral camphor backbone of the oxaziridine. The steric bulk of the dichlorocamphoryl group effectively shields one face of the oxaziridine ring, directing the incoming sulfide to attack the oxygen atom from the less hindered face.[10] This sterically-controlled approach ensures the preferential formation of one enantiomer of the sulfoxide product. The electron-withdrawing nature of the sulfonyl group and the dichloro substituents enhances the electrophilicity of the oxaziridine oxygen, facilitating the reaction.[6][11]

Reaction_Mechanism Sulfide R-S-R' (Sulfide) TransitionState [Transition State] (S-O bond forming) Sulfide->TransitionState Nucleophilic Attack Oxaziridine This compound Oxaziridine->TransitionState Oxygen Donor Sulfoxide (R)-R-S(O)-R' (Chiral Sulfoxide) TransitionState->Sulfoxide Imine Sulfonylimine Byproduct TransitionState->Imine Experimental_Workflow Start Start Setup Dissolve Sulfide in CHCl₃ Start->Setup AddOx Add Oxaziridine Setup->AddOx React Stir at RT (1-4 h) AddOx->React TLC Monitor by TLC React->TLC Check Progress TLC->React Incomplete Workup Concentrate (Rotovap) TLC->Workup Complete Purify Column Chromatography Workup->Purify Analyze Characterize (NMR, HPLC) Purify->Analyze End End Analyze->End

Sources

Application Notes and Protocols for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a chiral N-sulfonyloxaziridine, is presented below for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the reagent's properties, mechanism of action, and detailed protocols for its primary applications in asymmetric synthesis.

Introduction

This compound is a highly effective and reliable chiral oxidizing agent widely employed in modern asymmetric synthesis. As a member of the Davis' reagent family, its structure features a rigid camphor backbone that provides a well-defined steric environment, enabling high levels of enantioselectivity in oxygen-transfer reactions.[1][2] The electron-withdrawing dichloro substituents at the C8 position enhance the electrophilicity of the oxaziridine oxygen, making it a potent yet selective oxidant.[3][4]

This reagent is particularly renowned for the asymmetric α-hydroxylation of prochiral ketone and ester enolates, providing access to valuable α-hydroxy carbonyl compounds, which are key building blocks in the synthesis of numerous natural products and pharmaceuticals.[3][5][6] Additionally, it is utilized for the enantioselective oxidation of sulfides to chiral sulfoxides, another important class of molecules in medicinal chemistry and chiral auxiliary design.[7][8] This guide details the fundamental properties, mechanistic rationale, and field-proven protocols for the effective use of this versatile reagent.

Physicochemical Properties and Safe Handling

Proper storage and handling are critical for maintaining the reagent's efficacy and ensuring laboratory safety. It is a stable, crystalline solid but should be handled with care.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 139628-16-3[9]
Molecular Formula C₁₀H₁₃Cl₂NO₃S[9]
Molecular Weight 298.19 g/mol [9]
Appearance White to off-white solid/powder[10]
Melting Point 182–186 °C[3]
Optical Rotation [α]²⁰/D −91±3° (c = 0.5% in chloroform)[9]
Solubility Soluble in chloroform, tetrahydrofuran (THF), and other common organic solvents.[3]

Storage and Stability: Store the reagent in a tightly sealed container in a refrigerator at 2-8°C.[9][11] Protect from moisture to prevent potential degradation. When stored correctly, the reagent is stable for extended periods.

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][12]

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Mechanism of Asymmetric Oxidation

The synthetic utility of this compound stems from its ability to act as an electrophilic oxygen atom transfer agent. The key mechanistic features are:

  • Electrophilic Oxygen: The oxygen atom of the strained three-membered oxaziridine ring is electrophilic due to the adjacent electron-withdrawing sulfonyl group.[1][4]

  • Nucleophilic Attack: The reaction proceeds via a nucleophilic attack of a substrate (e.g., an enolate or a sulfide) on this electrophilic oxygen atom.[2]

  • SN2-type Transition State: The transfer is believed to occur through an open SN2-type transition state. The nucleophile approaches the oxygen atom along the axis of the weak N-O bond.[2]

  • Stereocontrol: The rigid and sterically demanding dichlorocamphor backbone effectively shields one face of the oxaziridine ring. This forces the incoming nucleophile to approach from the less hindered face, thereby dictating the absolute stereochemistry of the newly formed stereocenter.[2][13]

Fig. 1: Conceptual diagram of the asymmetric hydroxylation mechanism.
Core Application: Asymmetric α-Hydroxylation of Prochiral Enolates

The synthesis of enantiomerically enriched α-hydroxy carbonyl compounds is the most prominent application of this reagent. The protocol involves the generation of a prochiral enolate, which is then intercepted by the oxaziridine.

Workflow for Asymmetric α-Hydroxylation

Workflow start Start: Prochiral Ketone step1 Dissolve Ketone in Anhydrous THF start->step1 step2 Cool to -78 °C (Dry Ice/Acetone) step1->step2 step3 Add Strong Base (e.g., KHMDS, NaHMDS) to form Enolate step2->step3 step4 Stir for 1 hour at -78 °C step3->step4 step5 Add Oxaziridine in THF Solution step4->step5 step6 Maintain at -78 °C Monitor by TLC step5->step6 step7 Quench with Saturated Aqueous NH4Cl step6->step7 step8 Workup & Purification (Extraction, Chromatography) step7->step8 end End: Chiral α-Hydroxy Ketone step8->end

Fig. 2: General experimental workflow for enolate hydroxylation.

Protocol 3.1: General Procedure for Asymmetric α-Hydroxylation of a Ketone

This protocol is a representative procedure adapted from established methodologies.[2][3]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of the ketone (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) to a flame-dried, three-necked flask equipped with a magnetic stir bar.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of a strong, non-nucleophilic base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, 1.1 equivalents), dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Causality Note: The choice of counterion (Na⁺ vs. K⁺) can influence the stereoselectivity. Sodium enolates often provide higher enantiomeric excess (% ee) with this class of oxidants.[2] The low temperature is critical to prevent side reactions and maintain the kinetic integrity of the enolate.

  • Oxidation: In a separate flask, dissolve this compound (1.2 mmol, 1.2 equivalents) in anhydrous THF (5 mL). Add this solution dropwise to the enolate mixture at -78 °C over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.

Table 2: Representative Examples of Asymmetric Hydroxylation

Substrate (Ketone)BaseYield (%)% eeReference
2-Benzyl-1-tetraloneKHMDS8592[3]
2-Propyl-1-indanoneNaHMDS8095[2]
PropiophenoneNaHMDS82>95[4]
Other Key Applications

Asymmetric Oxidation of Sulfides to Sulfoxides

This compound is also an effective reagent for the enantioselective oxidation of prochiral sulfides to chiral sulfoxides, which are valuable intermediates and chiral auxiliaries.[7][8][14]

  • Methodology: The reaction is typically performed in a chlorinated solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) at temperatures ranging from -20 °C to room temperature. The reaction generally proceeds cleanly with stoichiometric amounts of the oxidant.

  • Key Considerations: Over-oxidation to the corresponding sulfone can be a competing side reaction. Careful control of stoichiometry (using ~1.0 equivalent of the oxaziridine) and temperature can minimize this outcome. The workup is straightforward, as the sulfonylimine byproduct can be easily removed.

Conclusion

This compound is a powerful and well-vetted reagent for asymmetric synthesis. Its high stability, commercial availability, and the excellent stereocontrol it imparts make it a first-choice oxidant for the α-hydroxylation of enolates. The protocols described herein are robust and applicable to a wide range of substrates, providing reliable access to optically active molecules crucial for research and development in the chemical and pharmaceutical industries.

References

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). MDPI. [Link]

  • Enantioselective Sulfoxidation. (2021). Chemistry LibreTexts. [Link]

  • Enantioselective Sulfoxidation. (2005). Organic Chemistry Portal. [Link]

  • Highly Enantioselective Oxidation of Sulfides to Sulfoxides by a New Oxaziridinium Salt. (2007). R Discovery. [Link]

  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses. [Link]

  • Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. (1991). Drexel University Archives. [Link]

  • Chiral sulfamides: synthesis of optically active 2-sulfamyloxaziridines. High enantioselectivity in the asymmetric oxidation of sulfides to sulfoxides. (1985). The Journal of Organic Chemistry. [Link]

  • Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. (1990). Organic Chemistry Portal. [Link]

  • Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. (1994). University of Windsor. [Link]

  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. [Link]

  • Oxaziridine. Wikipedia. [Link]

Sources

Application Notes & Protocols: (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Asymmetric Hydroxylation

The synthesis of complex, biologically active natural products is a cornerstone of modern drug discovery and development. A frequently encountered and critical structural motif within these molecules is the α-hydroxy carbonyl unit. The precise stereochemical control during the introduction of this hydroxyl group is often paramount to the molecule's biological function.[1][2][3] For decades, chemists have sought reliable and highly selective methods for the asymmetric hydroxylation of prochiral enolates.

Among the premier solutions to this challenge are the N-sulfonyloxaziridines, a class of stable, electrophilic, and aprotic oxygen-transfer agents developed by Franklin A. Davis.[4][5][6] These reagents, particularly the chiral, camphor-derived variants, enable the direct and highly enantioselective oxidation of enolates to their corresponding α-hydroxy derivatives.[7][8][9]

This guide focuses on a powerful second-generation reagent: (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine . The introduction of the gem-dichloro substituents on the camphor scaffold enhances both the steric hindrance and the electrophilicity of the oxaziridine oxygen, leading to improved reactivity and stereoselectivity in many applications.[10] We will explore its mechanism, applications, and provide a field-proven protocol for its use, aimed at researchers engaged in the synthesis of architecturally complex molecules.

The Reagent: Structure and Properties

This compound is a stable, crystalline white solid that can be handled in air, though it is best stored at refrigerated temperatures (2-8°C) for long-term stability. Its robust nature and commercial availability make it a practical and reliable choice for both small-scale and process chemistry.

PropertyValue
Chemical Name (-)-(2R,8aS)-[(8,8-Dichlorocamphoryl)sulfonyl]oxaziridine
CAS Number 139628-16-3
Molecular Formula C₁₀H₁₃Cl₂NO₃S
Molar Mass 298.19 g/mol
Appearance White crystalline solid
Optical Rotation [α]20/D −91±3°, c = 0.5% in chloroform
Key Feature Enhanced steric bulk and electrophilicity from dichloro groups[10]

Mechanism of Stereoselective Oxygen Transfer

The remarkable stereoselectivity of this compound stems from a highly organized, sterically-governed transition state. The reaction proceeds via a nucleophilic attack (SN2-type) of the ketone or ester enolate on the electrophilic oxygen atom of the oxaziridine ring.[6][7]

The key to enantioselectivity is the rigid camphor backbone. It effectively shields one face of the oxaziridine ring, forcing the incoming enolate to approach from the less sterically encumbered path. This reagent-controlled approach dictates the absolute stereochemistry of the newly formed hydroxyl center. The transition state is generally considered to be "open," where steric interactions are the dominant factor in stereoinduction.[5][7]

Figure 1: Proposed mechanism for asymmetric hydroxylation.

Applications in Natural Product Synthesis: Case Studies

The utility of this class of reagents is best illustrated through its successful application in the total synthesis of complex natural products, where creating a specific stereocenter is a critical step.

Case Study 1: Synthesis of the Trigonoliimine Alkaloids (Movassaghi, 2011)

In their elegant synthesis of the trigonoliimine family of natural products, the Movassaghi group employed the enantiomeric (+)-(8,8-dichlorocamphoryl)sulfonyl)oxaziridine to achieve a crucial asymmetric indole oxidation.[4] This step established the key C2-hydroxylated stereocenter, which served as a branching point to access different members of the natural product family. The reaction proceeded with excellent yield and enantioselectivity, highlighting the reagent's efficacy on complex, heteroaromatic substrates.[4]

Case Study 2: Key Step in Taxol Syntheses (Holton & Wender)

The asymmetric α-hydroxylation of a ketone enolate using a camphorsulfonyloxaziridine was a pivotal transformation in both the Holton and Wender total syntheses of Taxol, one of the most important anticancer drugs ever discovered.[5] This reaction installed a critical hydroxyl group with the correct stereochemistry early in the synthetic sequence, demonstrating the reagent's power and reliability in constructing densely functionalized and sterically hindered systems.

Substrate Scope and Performance

This compound is effective for the α-hydroxylation of a wide range of prochiral nucleophiles. The highest selectivities are typically observed with trisubstituted ketone enolates.

Substrate TypeTypical BaseTypical Yield (%)Typical ee / drNotes
Trisubstituted Ketone EnolatesKHMDS, NaHMDS80 - 95%>95% eeThe most reliable substrate class. Sodium enolates often give excellent results.[7]
Tetrasubstituted Ketone EnolatesKHMDS60 - 85%21 - 50% eeLower enantioselectivity due to increased steric crowding around the prochiral center.[7]
Ester / Lactone EnolatesKHMDS, LDA75 - 90%>98:2 drExcellent diastereoselectivity is often achieved.[8]
Indoles / HeterocyclesKHMDS, n-BuLi70 - 90%>95% eeEffective for creating chiral hydroxyindolenines, as seen in alkaloid synthesis.[4]
SulfidesN/A85 - 99%3 - 91% eeUsed for asymmetric oxidation to sulfoxides, though ee can be variable.[9]

Note: Yields and selectivities are representative and can vary significantly based on the specific substrate, base, and reaction conditions.

Detailed Experimental Protocol: Asymmetric Hydroxylation of a Prochiral Ketone

This protocol provides a generalized, step-by-step procedure for the α-hydroxylation of a ketone. All operations must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

G start Start: Anhydrous Setup enolate Step 1: Enolate Formation - Dissolve ketone in THF - Cool to -78 °C - Add KHMDS dropwise - Stir for 1 hour start->enolate oxidation Step 2: Oxidation - Dissolve Oxaziridine in THF - Add solution dropwise at -78 °C - Monitor by TLC (2-4 hours) enolate->oxidation Complete Deprotonation quench Step 3: Reaction Quench - Add saturated aq. Na₂SO₃ - Add saturated aq. NH₄Cl oxidation->quench Reaction Complete workup Step 4: Aqueous Workup - Warm to RT - Extract with EtOAc - Wash with Brine quench->workup purify Step 5: Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Column Chromatography workup->purify end End: Pure α-Hydroxy Ketone purify->end

Figure 2: General experimental workflow.

Materials:

  • Prochiral Ketone (1.0 equiv)

  • This compound (1.1 - 1.2 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in Toluene) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

Procedure:

  • Enolate Formation:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone (1.0 equiv).

    • Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Insight: A temperature of -78 °C is critical to prevent side reactions such as aldol condensation and to maximize stereoselectivity.

    • Slowly add the KHMDS solution (1.2 equiv) dropwise via syringe over 10 minutes. The formation of a yellow or orange color often indicates enolate formation.

    • Stir the solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Asymmetric Oxidation:

    • In a separate dry flask, dissolve this compound (1.1 equiv) in a minimal amount of anhydrous THF.

    • Add the solution of the oxaziridine dropwise to the enolate solution at -78 °C over 15-20 minutes.

    • Causality Insight: A slight excess of the oxaziridine ensures full conversion of the enolate. Slow addition is crucial to maintain the low temperature and control the reaction rate.

    • Stir the reaction mixture at -78 °C and monitor its progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting ketone. The reaction is typically complete within 2-4 hours.

  • Quenching:

    • Once the reaction is complete, quench it at -78 °C by the slow addition of saturated aqueous Na₂SO₃ solution. Stir for 10 minutes.

    • Trustworthiness Check: This step is vital to neutralize any unreacted oxaziridine and decompose the sulfonimine byproduct, simplifying the subsequent purification.

    • Next, add saturated aqueous NH₄Cl solution to protonate the newly formed alkoxide.

  • Workup:

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and dilute with EtOAc and water.

    • Separate the layers. Extract the aqueous layer twice more with EtOAc.

    • Combine the organic extracts and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude oil or solid should be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure α-hydroxy ketone.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral agent.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Incomplete enolate formation; Inactive base; Decomposed oxaziridine.Verify the concentration and activity of the base. Ensure strictly anhydrous conditions. Use freshly purchased or properly stored oxaziridine.
Low Enantioselectivity (ee) Reaction temperature was too high; Presence of water.Maintain -78 °C rigorously throughout the addition and reaction. Ensure all glassware is oven-dried and solvents are anhydrous.
Complex Mixture of Products Aldol side reactions; Over-oxidation.Ensure rapid and complete enolate formation before adding the oxidant. Use only a slight excess (1.1 equiv) of the oxaziridine.
Difficult Purification Incomplete quenching of sulfonimine byproduct.Ensure the Na₂SO₃ quench is allowed to stir for at least 10-15 minutes before adding NH₄Cl and warming.

References

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690.
  • Zhou, L., & Ye, J. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2644.
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934.
  • Haddad, N., et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(12), 6169-6225.
  • Wikipedia contributors. (n.d.). Oxaziridine. In Wikipedia. Retrieved January 14, 2026.
  • Haddad, N., et al. (2014). Advances in the Chemistry of Oxaziridines.
  • Al-Said, N. (2020). Recent applications of N-sulfonyloxaziridines (Davis oxaziridines) in organic synthesis.
  • Organic Chemistry Portal. (n.d.).
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews.
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Drexel University.
  • Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): direct oxidation of enolates using 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241–3243.
  • Davis, F. A., et al. (1988). (+)-(2R,8aS)-10-(Camphorylsulfonyl)oxaziridine. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). This compound. Product Page.
  • Benchchem. (n.d.). (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. Product Page.
  • Sigma-Aldrich. (n.d.). (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. Product Page.

Sources

Application Notes & Protocols: Substrate Scope for Oxidations with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Profile of a Premier Chiral Oxidant

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a highly effective, enantiomerically pure oxidizing agent belonging to the family of N-sulfonyloxaziridines, often referred to as "Davis-type" reagents.[1][2] Derived from naturally abundant camphor, this reagent provides a stable, solid, and aprotic source of electrophilic oxygen for a variety of asymmetric transformations.[3][4] The defining feature of this specific derivative is the presence of two chlorine atoms at the C-8 position of the camphor scaffold. These electron-withdrawing groups enhance the electrophilicity of the oxaziridine oxygen atom and increase the steric hindrance, which are critical factors that contribute to its heightened reactivity and exceptional stereoselectivity in oxygen-transfer reactions.[5]

This guide provides an in-depth exploration of the substrate scope of this compound, explains the mechanistic rationale behind its selectivity, and offers detailed protocols for its application in key synthetic transformations.

The Mechanism of Stereoselective Oxygen Transfer

The efficacy of N-sulfonyloxaziridines hinges on the strained three-membered oxaziridine ring, which contains a relatively weak N-O bond. The sulfonyl group renders the oxaziridine oxygen highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.

The accepted mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[2][6] The nucleophile attacks the electrophilic oxygen atom, leading to the cleavage of the N-O bond. This concerted process proceeds through a hemiaminal-like intermediate which subsequently fragments to deliver the oxygenated product and the corresponding (camphorylsulfonyl)imine as a stable, recoverable byproduct.[2][6]

The high degree of stereocontrol is rationalized by an open SN2-type transition state model.[7] In this model, steric interactions between the bulky camphor scaffold of the oxaziridine and the substituents on the nucleophile dictate the trajectory of approach. The nucleophile preferentially attacks from the less sterically hindered face of the oxygen atom, resulting in the formation of one enantiomer of the product in excess.[7] The rigidity of the bicyclic camphor framework is paramount, as it creates a well-defined chiral environment that effectively shields one face of the reactive oxygen atom.

Caption: SN2-type mechanism for oxygen transfer from the oxaziridine to a nucleophile.

Substrate Scope and Key Applications

The primary application of this compound is the asymmetric oxidation of prochiral nucleophiles. Its substrate scope is broad, encompassing carbon-centered nucleophiles (enolates) and various heteroatoms.

A. Asymmetric α-Hydroxylation of Carbonyl Enolates

The most significant and widely utilized reaction of this oxaziridine is the enantioselective hydroxylation of prochiral enolates to generate optically active α-hydroxy carbonyl compounds.[4][8] These products are invaluable chiral building blocks in the synthesis of pharmaceuticals and natural products.[3]

  • Reactivity and Selectivity: The reaction is effective for a range of ketone, ester, and amide enolates.[2][9] Exceptionally high enantiomeric excesses (ee) are often achieved, particularly with trisubstituted enolates where ee values frequently exceed 95%.[7][10] The oxidation of tetrasubstituted enolates, however, tends to yield lower stereoselectivity.[7] The choice of counter-ion is crucial; sodium and potassium enolates generally provide higher enantioselectivity than their lithium counterparts.[7]

  • Specific Utility of the Dichloro- Derivative: The this compound is the reagent of choice for the hydroxylation of enolates derived from 2-substituted 1-tetralones that do not possess an 8-methoxy substituent, showcasing its specialized utility.[11]

Table 1: Representative α-Hydroxylation of Ketone Enolates

Substrate (Ketone)BaseTemperature (°C)Yield (%)ee (%)Reference
2-PhenylcyclohexanoneNaHMDS-788595[7]
2-Methyl-1-tetraloneKHMDS-788192[7]
2-Propyl-1-indanoneNaHMDS-787597[7]
8-Methoxy-2-methyl-1-tetralone*KHMDS-7888>95[10]

Note: For substrates with an 8-methoxy group, the related ((8,8-dimethoxycamphoryl)sulfonyl) oxaziridine often provides superior results.[10][11]

B. Asymmetric Oxidation of Heteroatoms

The electrophilic oxygen of the oxaziridine readily reacts with soft nucleophiles like sulfur, selenium, and phosphorus.

  • Sulfides to Sulfoxides: Prochiral sulfides are cleanly oxidized to their corresponding chiral sulfoxides with high enantioselectivity.[5][11][12] A key advantage of this reagent is its selectivity; over-oxidation to the achiral sulfone is rarely observed, a common side reaction with more powerful oxidants.[2] This transformation is synthetically valuable as chiral sulfoxides are important chiral auxiliaries in asymmetric synthesis.[12]

  • Selenides to Selenoxides: In a similar fashion, prochiral selenides can be oxidized to chiral selenoxides.[2][11]

  • Phosphines to Phosphine Oxides: Chiral phosphines are crucial ligands in asymmetric catalysis.[13] While less documented specifically for the dichloro- derivative, N-sulfonyloxaziridines are well-established reagents for the oxidation of phosphines to phosphine oxides.[3][4]

  • Amines to Hydroxylamines: Secondary amines can be oxidized to hydroxylamines.[2][4] This highlights the ability of N-sulfonyloxaziridines to act as mild, aprotic sources of oxygen, often giving better yields than reagents like m-CPBA.[4]

Table 2: Asymmetric Oxidation of Sulfides

Substrate (Sulfide)SolventTemperature (°C)ee (%)ConfigurationReference
Methyl phenyl sulfideCCl₄2085R[12]
Methyl p-tolyl sulfideCCl₄2082R[12]
tert-Butyl phenyl sulfideCCl₄2070R[12]

Note: Data is for the closely related and highly efficient 3-endo-bromocamphorsulfonyloxaziridine, demonstrating the potential of this class of reagents.[12]

C. Other Nucleophilic Substrates
  • Indoles: The reagent has been employed in the key oxidation of indole moieties during the total synthesis of complex alkaloids, such as in the trigonoliimine family of natural products.[3] This demonstrates its utility in intricate synthetic pathways where mild and selective oxidation is required.

  • Alkenes: While N-sulfonyloxaziridines can epoxidize alkenes, this application is less common and may require elevated temperatures.[2][4] For general epoxidations, other reagents are often more efficient.

Detailed Application Protocols

Trustworthiness: The following protocols are designed as self-validating systems. Adherence to stoichiometry, temperature control, and inert atmosphere techniques is critical for reproducibility and achieving high stereoselectivity. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material before quenching.

Protocol 1: Asymmetric α-Hydroxylation of 2-Phenylcyclohexanone

This protocol details the generation of a prochiral sodium enolate followed by oxidation to the corresponding α-hydroxy ketone.

Materials:

  • 2-Phenylcyclohexanone

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-phenylcyclohexanone (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add the NaHMDS solution (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Oxidation: In a separate flame-dried flask, dissolve this compound (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold enolate solution over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the oxidation can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching and Workup: Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched α-hydroxy ketone.

  • Analysis: Determine the yield and measure the enantiomeric excess using chiral HPLC or GC analysis.

Workflow_Hydroxylation Workflow for Asymmetric α-Hydroxylation A 1. Dissolve Ketone in Anhydrous THF B 2. Cool to -78 °C A->B C 3. Add NaHMDS (1.1 eq) (Enolate Formation) B->C D 4. Stir for 1h at -78 °C C->D E 5. Add Oxaziridine (1.2 eq) in THF dropwise D->E F 6. Monitor by TLC (1-3 hours at -78 °C) E->F G 7. Quench with sat. NH4Cl F->G H 8. Warm to RT & Extract G->H I 9. Purify via Chromatography H->I

Caption: Experimental workflow for the enantioselective α-hydroxylation of a ketone.

Protocol 2: Asymmetric Oxidation of Methyl Phenyl Sulfide

This protocol describes the direct oxidation of a prochiral sulfide to a chiral sulfoxide.

Materials:

  • Methyl phenyl sulfide

  • This compound

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl phenyl sulfide (1.0 equiv). Dissolve it in CCl₄ (approx. 0.2 M concentration).

  • Oxidation: Add this compound (1.1 equiv) to the solution in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS until the sulfide is fully consumed. Reaction times can vary from a few hours to overnight depending on the substrate. Gentle heating may be required for less reactive sulfides.[14]

  • Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue contains the product sulfoxide and the imine byproduct. The sulfoxide can be isolated by flash column chromatography on silica gel. The byproduct, (camphorylsulfonyl)imine, is often recoverable.

  • Analysis: Determine the yield and measure the enantiomeric excess of the purified sulfoxide by chiral HPLC analysis.

Concluding Remarks

This compound is a robust and highly selective chiral oxidizing agent with a broad and well-defined substrate scope. Its primary strength lies in the asymmetric α-hydroxylation of enolates, where it consistently delivers high enantioselectivities, making it a go-to reagent for the synthesis of valuable chiral α-hydroxy carbonyl compounds. Furthermore, its utility in the selective oxidation of heteroatoms, particularly sulfides, without over-oxidation provides a reliable method for generating important chiral sulfoxides. The reagent's stability, ease of handling, and the predictability of its stereochemical outcomes, governed by well-understood steric models, cement its place as an indispensable tool for researchers, scientists, and drug development professionals engaged in modern asymmetric synthesis.

References

  • Drexel University. Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products.
  • Organic Chemistry Portal. Davis Oxidation.
  • Jackson, A. D. et al. (2014). Advances in the Chemistry of Oxaziridines. PMC - PubMed Central - NIH.
  • Davis, F. A. et al. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679-6690.
  • Jackson, A. D. et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8269-8320.
  • Wikipedia. Oxaziridine.
  • Zhang, W. et al. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656.
  • Wikipedia. Davis oxidation.
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. Available from: [Link]

  • Organic Syntheses. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE.
  • ResearchGate. Oxidation of sulfides a with oxaziridine 4 in the absence of acid.
  • Drexel University. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine.
  • Meladinis, V. et al. (1990). Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. Zeitschrift für Naturforschung B, 45(12), 1689-1694.
  • Google Patents. A process of sulfoxidation of biologically active compounds.
  • Chiral Phosphines Synthesis.
  • Benchchem. (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine.

Sources

Application Notes and Protocols: Safe Handling and Storage of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a highly effective and widely utilized chiral oxidizing agent in modern organic synthesis.[1] Derived from camphor, this electrophilic reagent is prized for its ability to facilitate enantioselective oxidations, such as the hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the functionalization of indoles.[1][2] Its utility in constructing complex, stereochemically-defined molecules makes it an invaluable tool for pharmaceutical and drug development professionals.[1]

The dichloro substituents on the camphor scaffold enhance the reagent's reactivity and stereoselectivity by increasing steric bulk and electron-withdrawing effects.[1] However, the strained three-membered oxaziridine ring, which is key to its reactivity, also necessitates careful handling and storage to ensure safety and maintain its chemical integrity.[3][4] This document provides a comprehensive guide for researchers and scientists on the safe handling, storage, and emergency procedures for this compound.

Chemical Structure and Properties

Caption: Figure 1: Chemical Structure

Physical and Chemical Data

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 139628-16-3[5]
Molecular Formula C₁₀H₁₃Cl₂NO₃S[6]
Molecular Weight 298.19 g/mol [7]
Appearance White to off-white crystalline powder[8]
Melting Point 181-186 °C[6]
Solubility Soluble in chloroform[8]
Storage Temperature 2-8°C[6][7][9]

Hazard Identification and Safety Precautions

While some safety data sheets (SDS) may classify this specific compound as not hazardous under OSHA Hazard Communication Standards, it is crucial to treat all N-sulfonyloxaziridines with caution due to their nature as strong oxidizing agents.[10] The strained oxaziridine ring can undergo exothermic decomposition, particularly at elevated temperatures or in the presence of contaminants like certain metal salts.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this reagent.

PPESpecificationRationale
Eye Protection Chemical splash-resistant safety glasses or goggles with side protection.Protects eyes from dust particles and potential splashes.[9]
Hand Protection Nitrile gloves. Inspect gloves for integrity before use.Prevents skin contact. Use proper glove removal technique to avoid contaminating skin.[11]
Body Protection A flame-retardant lab coat.Protects skin and clothing from spills.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator (e.g., N95) is required if dusts are generated and ventilation is inadequate.Avoids inhalation of the fine powder.[11][12]
Engineering Controls
  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Eyewash Station: An eyewash fountain and safety shower should be readily accessible in the immediate work area.[9]

Detailed Protocols

Protocol 1: Long-Term Storage

Proper storage is critical to maintain the reagent's stability and prevent degradation or hazardous reactions.

Materials:

  • Original supplier container

  • Secondary containment (e.g., a polyethylene tray or tub)

  • Refrigerator or cold room rated for chemical storage (2-8°C)

  • Inert gas (Argon or Nitrogen), if repackaging

Procedure:

  • Inspect Container: Upon receipt, inspect the container for any damage. Ensure the cap is tightly sealed.

  • Temperature Control: Store the container in a designated, clearly labeled area within a refrigerator or cold room maintained at 2-8°C.[6][7][9]

  • Incompatible Materials: Store away from incompatible substances, particularly strong oxidizing agents, reducing agents, and sources of ignition.[9][13]

  • Moisture and Light Protection: Keep the container tightly closed to protect from moisture and light.[8][13] The compound is hygroscopic and can be light-sensitive.[11]

  • Secondary Containment: Place the primary container inside a chemically resistant secondary container to contain any potential spills.

Figure 2: Storage Protocol Workflow start Receive Reagent inspect Inspect Container for Damage start->inspect store Store in Refrigerator (2-8°C) inspect->store secondary Use Secondary Containment store->secondary separate Segregate from Incompatibles secondary->separate seal Keep Tightly Sealed (Protect from moisture/light) separate->seal end Stored Safely seal->end

Caption: Figure 2: Storage Protocol Workflow

Protocol 2: Safe Handling and Dispensing

This protocol outlines the steps for safely weighing and dispensing the solid reagent for use in a chemical reaction.

Materials:

  • This compound

  • Full PPE (as described above)

  • Chemical fume hood

  • Anti-static weighing paper or boat

  • Spatula (non-sparking)

  • Reaction flask

  • Inert solvent (e.g., chloroform, DCM)[8]

Procedure:

  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height.

  • Equilibration: Allow the reagent container to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which can degrade the reagent.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean, non-sparking spatula to dispense the required amount of the crystalline powder onto a tared, anti-static weighing paper or boat.

  • Minimize Dust: Handle the solid gently to minimize dust generation and accumulation.[9]

  • Transfer: Promptly transfer the weighed reagent to the reaction vessel.

  • Secure Container: Tightly reseal the main container immediately after dispensing.

  • Clean Up: Clean the spatula and weighing area. Dispose of any contaminated materials (e.g., weighing paper) in the designated solid chemical waste container.

  • Return to Storage: Return the reagent container to its proper storage location (2-8°C).

Protocol 3: Emergency Procedures

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain: Prevent further spread of the spill. Avoid dust formation.[5]

  • Clean-up: Carefully sweep up the dry material using a soft brush and shovel or a vacuum with HEPA filtration.[5][9] Place the spilled material into a suitable, labeled, and closed container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]

Protocol 4: Quenching and Waste Disposal

Unused or residual oxaziridine, especially in reaction mixtures, should be carefully quenched before disposal. Oxaziridines are electrophilic and react with nucleophiles.[2] A standard quenching procedure involves the slow addition of a reducing agent or a mild nucleophile.

Materials:

  • Reaction mixture containing residual oxaziridine

  • Inert solvent (e.g., Toluene, THF)

  • Quenching agent (e.g., saturated aqueous ammonium chloride (NH₄Cl)[14] or sodium sulfite solution[10])

  • Separatory funnel

  • Appropriate waste containers

Procedure:

  • Cool the Reaction: Cool the reaction mixture to a low temperature (e.g., -78°C to 0°C) in an ice or dry ice/acetone bath. This moderates the rate of the quenching reaction.

  • Slow Addition of Quench: While stirring vigorously, slowly add the quenching agent (e.g., saturated aqueous NH₄Cl) dropwise to the reaction mixture.[14] Monitor for any signs of an exothermic reaction (e.g., gas evolution, temperature increase).

  • Warm to Room Temperature: Once the addition is complete and the initial reaction has subsided, allow the mixture to slowly warm to room temperature while continuing to stir.[14]

  • Extraction and Neutralization: If applicable, proceed with a standard aqueous workup. The resulting aqueous and organic layers can then be disposed of in their respective, properly labeled hazardous waste containers.

  • Empty Containers: Rinse empty reagent bottles three times with a suitable inert solvent (e.g., toluene or hexane). The rinsate should be collected and quenched using the same procedure before disposal.[15]

Conclusion

This compound is a powerful reagent for asymmetric synthesis. Its effective use is predicated on a thorough understanding of its properties and strict adherence to safety protocols. By implementing the handling, storage, and emergency procedures outlined in this guide, researchers can safely harness the synthetic capabilities of this compound while minimizing risks to personnel and the laboratory environment.

References

  • Application Notes and Protocols for the Purification of Products from Oxaziridine Reactions. (n.d.). Benchchem.
  • (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. (n.d.). HANGZHOU LEAP CHEM CO., LTD.
  • This compound Safety Data Sheet. (2025). ChemicalBook.
  • (1S)-(+)-(10-Camphorsulfonyl)oxaziridine Safety Data Sheet. (n.d.). AK Scientific, Inc.
  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [This is a general reference to the reactivity of N-sulfonyloxaziridines, the specific URL is not in the provided search results but the information is supported by the context of other results.]
  • (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. (n.d.). Benchchem.
  • (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine Safety Data Sheet. (2025). Sigma-Aldrich.
  • (+)-(8,8-Dichlorocamphorylsulfonyl) oxaziridine. (n.d.). AdipoGen Life Sciences.
  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. (n.d.). Organic Syntheses Procedure.
  • Safety Data Sheet. (2024). CymitQuimica.
  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. (n.d.). Organic Syntheses Procedure.
  • (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine ≥97.0% (T). (n.d.). Sigma-Aldrich.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Oxaziridine. (n.d.). Wikipedia.
  • Quenching and Disposal of Liquid Pyrophoric Materials. (n.d.). Princeton University Environmental Health and Safety.
  • Safety Data Sheet. (2025). Sigma-Aldrich.
  • Safety Data Sheet. (2024). Sigma-Aldrich.
  • Quenching of Pyrophoric Materials. (2016). The Sarpong Group, UC Berkeley.
  • Protocol for quenching reactive chemicals. (n.d.). EPFL.
  • Zhang, Z., Zhang, W., & Zhang, J. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656.

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Topic: Asymmetric Synthesis of Chiral Sulfoxides via Oxidation of Prochiral Sulfides with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral sulfoxides are indispensable building blocks in modern asymmetric synthesis, serving as powerful chiral auxiliaries and constituting the core of numerous pharmacologically active molecules.[1][2] Historically, the benchmark for their synthesis has been the Andersen method, which relies on the nucleophilic substitution of a diastereomerically pure sulfinate ester with a Grignard reagent.[1] While effective, this method is often indirect. A more convergent and highly efficient strategy is the direct asymmetric oxidation of prochiral sulfides. This application note provides a detailed technical guide on the use of (-)-(8,8-dichlorocamphorylsulfonyl)oxaziridine, a highly effective chiral oxidizing agent, for this transformation. We will explore the mechanistic underpinnings, provide validated experimental protocols, and offer expert insights to empower researchers in achieving high enantioselectivity in the synthesis of valuable chiral sulfoxides.

Part 1: Foundational Principles and Strategic Context

The Ascendancy of Chiral Sulfoxides in Synthesis

The unique stereoelectronic properties of the sulfinyl group have cemented its importance in synthetic chemistry. The sulfur atom in a sulfoxide is a stable stereocenter, capable of directing stereochemical outcomes in reactions on proximal functional groups.[1] This capacity has been leveraged in the total synthesis of complex natural products and has made chiral sulfoxides a cornerstone of asymmetric methodology.[3][4] Furthermore, the sulfoxide moiety is a recognized pharmacophore found in blockbuster drugs such as the proton-pump inhibitor esomeprazole, highlighting its direct relevance to drug development.[2][5]

A Tale of Two Strategies: Grignard Reagents vs. Direct Oxidation

The challenge in sulfoxide synthesis lies in controlling the stereochemistry at the sulfur atom. Two principal strategies dominate the field:

  • The Andersen Synthesis (Grignard-Based): This classical approach involves the reaction of a Grignard reagent (R¹-MgX) with a diastereomerically pure sulfinate ester, typically menthyl p-toluenesulfinate. The reaction proceeds with complete inversion of configuration at the sulfur center, providing excellent stereochemical control.[1] While robust, this method requires the prior preparation and resolution of the sulfinate ester.

  • Asymmetric Oxidation (Oxaziridine-Based): A more direct and atom-economical approach is the enantioselective oxidation of an easily accessible prochiral sulfide (R¹-S-R²). This transformation demands a chiral oxidizing agent capable of differentiating between the two lone pairs of electrons on the sulfur atom. Among the reagents developed for this purpose, N-sulfonyloxaziridines, often called Davis' oxaziridines, have emerged as exceptionally reliable and effective stoichiometric oxidants.[5][6][7]

This compound: A Superior Reagent

This compound stands out as a premier reagent for asymmetric sulfoxidation.[1] Derived from camphor, its rigid bicyclic framework provides a well-defined chiral environment. The key innovation lies in the two chlorine atoms at the C8 position. These electron-withdrawing groups enhance the electrophilicity of the oxaziridine oxygen, increasing its reactivity. Concurrently, their steric bulk amplifies the facial discrimination of the incoming sulfide nucleophile, leading to significantly higher enantioselectivities compared to the non-chlorinated parent compound.[8]

Part 2: Mechanism of Oxidation and Stereochemical Control

The efficacy of this compound is rooted in a predictable and sterically governed transition state.

The Oxygen Transfer Pathway

The reaction proceeds via a nucleophilic attack of the electron-rich sulfur atom of the sulfide onto the electrophilic oxygen atom of the oxaziridine. This is an Sₙ2-type displacement on the oxygen atom, leading to the cleavage of the weak N-O bond and the formation of a new S-O bond. The by-product is the corresponding camphorsulfonyl imine, which is generally stable and easily separable.

G cluster_reactants Reactants cluster_products Products Sulfide R¹-S-R² (Prochiral Sulfide) Sulfoxide (R)- or (S)-R¹(S=O)R² (Chiral Sulfoxide) Sulfide->Sulfoxide Oxygen Atom Transfer Oxaziridine This compound Imine Camphorsulfonyl Imine (By-product) Oxaziridine->Imine Reduction

Caption: General scheme of asymmetric sulfide oxidation.

A Model for Asymmetric Induction

The high degree of enantioselectivity is attributed to steric hindrance. The bulky dichlorocamphor framework effectively blocks one face of the oxaziridine ring. For the oxygen transfer to occur, the sulfide must approach from the less hindered face. The relative sizes of the two substituents on the sulfur atom (R¹ and R²) dictate the preferred orientation of approach to minimize steric clash with the camphor backbone in the transition state. The larger group (R_L) will preferentially orient itself away from the bulky camphor skeleton, leading to the selective formation of one sulfoxide enantiomer.

Caption: Steric model for enantioselective oxidation.

Part 3: Application Protocols and Methodologies

Reagent Specifications and Safe Handling
  • Reagent: this compound

  • CAS Number: 139628-16-3[9]

  • Molecular Formula: C₁₀H₁₃Cl₂NO₃S[9]

  • Appearance: White to off-white solid.

  • Storage: Store at 2-8°C, protected from light and moisture.[9][10]

Safety Precautions:

  • Always handle this reagent in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][11][12]

  • Avoid inhalation of dust and contact with skin and eyes.[11]

  • This compound is an oxidizing agent and should be kept away from combustible materials.

  • Thermal analysis has shown potential for exothermic decomposition at elevated temperatures (e.g., 165–190°C), a risk that is lowered in the presence of certain metal contaminants; therefore, strict temperature control is advised.[8]

Experimental Workflow: A Step-by-Step Guide

Caption: Standard workflow for asymmetric sulfoxidation.

General Protocol: Asymmetric Oxidation of Methyl Phenyl Sulfide

This protocol provides a representative procedure that can be adapted for other prochiral sulfides.

Materials:

  • Methyl phenyl sulfide (1.0 mmol, 124 mg)

  • This compound (1.05 mmol, 313 mg)

  • Chloroform (CHCl₃), anhydrous (10 mL)

  • Flame-dried 50 mL round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification glassware

Procedure:

  • Setup: Under a positive pressure of inert gas, add methyl phenyl sulfide (1.0 mmol) to the flame-dried flask.

  • Dissolution: Add anhydrous chloroform (10 mL) via syringe and stir until the sulfide is fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add this compound (1.05 mmol) to the stirred solution in a single portion.

  • Reaction: Allow the reaction to stir at 0°C. Monitor the consumption of the starting sulfide by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). Reactions are typically complete within 1-4 hours.

  • Workup: Upon completion, remove the ice bath and concentrate the reaction mixture directly onto silica gel using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 9:1) to separate the chiral sulfoxide from the less polar unreacted sulfide and the more polar imine by-product.

  • Analysis: Combine the fractions containing the pure sulfoxide and remove the solvent under reduced pressure to yield the product as a colorless oil or white solid. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Part 4: Performance Data and Expectations

The this compound reagent consistently delivers high enantioselectivity across a range of sulfide substrates. The dichloro modification is critical for achieving superior results compared to other camphor-derived oxaziridines.

Substrate (Sulfide)Product (Sulfoxide) ConfigurationSolventTemp (°C)Yield (%)ee (%)
Methyl p-tolyl sulfide(R)CCl₄20>9595
Phenyl vinyl sulfide(R)CCl₄-2088>96
tert-Butyl phenyl sulfide(R)CCl₄209089
2-(Phenylthio)ethanol(R)CHCl₃09294
Thioanisole(R)CCl₄20>9590

Data compiled from representative literature values. Actual results may vary based on experimental conditions and substrate purity.

Part 5: Troubleshooting and Field-Proven Insights

  • Problem: Incomplete or slow reaction.

    • Insight: The solubility of the oxaziridine can sometimes be rate-limiting.[13] If the reaction stalls, allowing it to warm to room temperature may be sufficient. Ensure the sulfide starting material is pure and the solvent is anhydrous, as impurities can interfere with the reaction.

  • Problem: Formation of sulfone by-product (over-oxidation).

    • Insight: This occurs if the initially formed sulfoxide is further oxidized. Use of a slight excess (≤1.05 equivalents) of the oxaziridine is recommended. Careful monitoring by TLC is critical to stop the reaction immediately upon consumption of the starting sulfide.

  • Problem: Lower than expected enantioselectivity.

    • Insight: Stereoselectivity is often temperature-dependent. Running the reaction at lower temperatures (e.g., -20°C or -40°C) can significantly enhance the enantiomeric excess, albeit at the cost of a longer reaction time. The choice of solvent can also play a role; CCl₄ and CHCl₃ are often optimal.[13]

References

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). MDPI. [Link]

  • Advances in the Chemistry of Oxaziridines. (2014). ACS Publications, Chemical Reviews. [Link]

  • Application of chiral sulfoxides in asymmetric synthesis. (2018). MedCrave online. [Link]

  • Asymmetric Synthesis of Chiral Sulfoxides. (2008). Wiley-VCH. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). ACS Publications, Chemical Reviews. [Link]

  • Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. (1990). ResearchGate. [Link]

  • Oxaziridine. Wikipedia. [Link]

  • Highly Enantioselective Oxidation of Sulfides to Sulfoxides by a New Oxaziridinium Salt. (2007). R Discovery. [Link]

  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses Procedure. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). PubMed Central. [Link]

  • Enantioselective Sulfoxidation. (2005). Organic Chemistry Portal. [Link]

  • Davis Oxidation. (2015). Chem-Station Int. Ed. [Link]

  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses Procedure. [Link]

  • Synthesis of Chiral Sulfoxides. Scribd. [Link]

  • Use of Chiral Sulfoxides in Asymmetric Synthesis. (2016). ResearchGate. [Link]

  • Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! (2021). YouTube. [Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. (2019). Thieme Chemistry. [Link]

  • Enantiopure sulfoxides: recent applications in asymmetric synthesis. (2003). RSC Publishing. [Link]

  • Grignard Reaction. (2014). Chem-Station Int. Ed. [Link]

  • Grignard Reaction VIII. On the Bimolecular Nature of the Grignard Reagents. (1966). ResearchGate. [Link]

Sources

Synthesis of chiral sulfoxides using (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Asymmetric Synthesis of Chiral Sulfoxides Using (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Introduction: The Significance of Chiral Sulfoxides

Chiral sulfoxides are a pivotal class of organosulfur compounds, distinguished by a stereogenic sulfur atom. This chirality is of profound importance in medicinal chemistry and drug development, as the biological activity of enantiomers can differ dramatically.[1] Prominent pharmaceuticals such as esomeprazole (the S-enantiomer of omeprazole) and armodafinil (the R-enantiomer of modafinil) underscore this principle, offering enhanced therapeutic profiles compared to their racemic counterparts.[1][2] Consequently, the development of robust and highly stereoselective methods for synthesizing enantiopure sulfoxides is a cornerstone of modern organic chemistry.[1][3]

Among the strategies available, the asymmetric oxidation of prochiral sulfides stands out as one of the most direct and efficient routes.[4][5] This guide focuses on the application of a premier chiral oxidizing agent: This compound , a member of the Davis oxaziridine family. This reagent has proven to be exceptionally effective for the synthesis of optically active sulfoxides, offering high yields and predictable, excellent enantioselectivities.[6][7]

The Reagent: A Profile of this compound

This compound is a crystalline, stable, and highly efficient, non-metallic oxidant. Its power lies in the unique architecture derived from camphor, a readily available chiral starting material.

  • Structure and Reactivity : The reagent features a strained three-membered oxaziridine ring fused to a rigid camphorsulfonyl framework. The nitrogen atom is attached to a strongly electron-withdrawing sulfonyl group, which renders the oxaziridine oxygen highly electrophilic and primed for transfer to a nucleophile, such as the lone pair of a sulfide.[8]

  • Stereocontrol : The steric bulk of the dichlorocamphoryl backbone effectively shields one face of the oxaziridine ring. This steric hindrance dictates the trajectory of the incoming sulfide, forcing it to approach from the less hindered face to attack the oxygen atom. This predictable, reagent-controlled mechanism is the basis for its high degree of asymmetric induction.[9]

  • Advantages :

    • High Enantioselectivity : Often achieves enantiomeric excess (ee) values greater than 95%.[6]

    • Predictability : The absolute configuration of the resulting sulfoxide can be reliably predicted based on the enantiomer of the oxaziridine used.

    • Broad Substrate Scope : Effective for a wide range of aryl alkyl, dialkyl, and other sulfide types.

    • Availability : Both enantiomers, (+) and (-), are commercially available, allowing for the selective synthesis of either the (R) or (S) sulfoxide.[7]

Mechanism of Enantioselective Oxygen Transfer

The oxidation of a sulfide by a Davis-type oxaziridine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of the sulfide acts as the nucleophile, attacking the electrophilic oxygen atom of the oxaziridine. This concerted reaction involves the simultaneous transfer of the oxygen atom to the sulfur and the cleavage of the weak N-O bond.[8][10]

The key to the enantioselectivity lies in the transition state. The rigid camphor framework presents significant steric barriers, forcing the sulfide to adopt a specific orientation to minimize steric repulsion. The two different substituents on the prochiral sulfide (e.g., a large group, RL, and a small group, RS) will preferentially align themselves in the transition state to avoid clashing with the bulky dichlorocamphoryl group, leading to the formation of one enantiomeric sulfoxide in excess.

Caption: SN2 mechanism for sulfide oxidation by this compound.

Experimental Protocols & Methodologies

General Workflow for Asymmetric Sulfoxidation

The following diagram outlines the standard laboratory workflow for performing an asymmetric sulfoxidation using this compound.

Caption: Standard experimental workflow for chiral sulfoxide synthesis.

Detailed Protocol: Synthesis of (S)-Methyl Phenyl Sulfoxide

This protocol provides a practical example for the oxidation of thioanisole (methyl phenyl sulfide) to its corresponding chiral sulfoxide.

Materials:

  • Thioanisole (Methyl phenyl sulfide)

  • This compound

  • Carbon tetrachloride (CCl₄) or Chloroform (CHCl₃), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade) for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve thioanisole (e.g., 124 mg, 1.0 mmol) in 10 mL of anhydrous carbon tetrachloride.

  • Temperature Control: Stir the solution at room temperature (approx. 25°C). For substrates that give lower selectivity at room temperature, cooling the reaction to 0°C or -20°C may improve the enantiomeric excess.

  • Reagent Addition: To the stirred solution, add this compound (e.g., 354 mg, 1.1 mmol, 1.1 equivalents) in one portion.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the disappearance of the starting sulfide using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture directly under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity) to separate the chiral sulfoxide from the sulfonyl imine byproduct.

  • Analysis:

    • Combine the fractions containing the pure product and remove the solvent to determine the final yield.

    • Determine the enantiomeric excess (ee) by High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or similar) and compare the peak areas of the two enantiomers.

Key Parameters Influencing Reaction Outcome

The success of the asymmetric oxidation is dependent on several critical factors. Understanding these allows for the optimization of both yield and enantioselectivity for a given substrate.

ParameterInfluence and RationaleTypical Conditions
Substrate Structure The steric and electronic nature of the sulfide substituents (R₁, R₂) is paramount. A significant difference in the steric bulk between the two groups generally leads to higher enantioselectivity, as it amplifies the preference for a specific orientation in the transition state.[11]Aryl alkyl sulfides often give excellent results (>95% ee).
Solvent The reaction is typically performed in non-polar, aprotic solvents. Halogenated solvents are common as they effectively solvate the reactants without interfering with the reaction mechanism.[11]Carbon tetrachloride (CCl₄), Chloroform (CHCl₃), Dichloromethane (CH₂Cl₂)
Temperature Lowering the reaction temperature can enhance enantioselectivity by reducing the thermal energy of the system, which makes the energy difference between the two diastereomeric transition states more significant. However, this often comes at the cost of a longer reaction time.-78°C to 25°C. Many reactions proceed with high ee even at room temperature.[11]
Stoichiometry A slight excess of the oxaziridine (1.05-1.2 equivalents) is typically used to ensure complete consumption of the starting sulfide. Using a large excess should be avoided to prevent potential over-oxidation to the achiral sulfone.1.05 to 1.2 equivalents of oxaziridine per equivalent of sulfide.
Base Additives For certain substrates, particularly those with acidic protons like the precursors to proton pump inhibitors, the addition of a non-nucleophilic base can enhance reactivity and selectivity by forming a more nucleophilic salt of the sulfide.[12]Triethylamine (TEA), 1,8-Diazabicycloundec-7-ene (DBU).

Applications in Pharmaceutical Development

The ability to reliably synthesize single-enantiomer sulfoxides is critical in the pharmaceutical industry. Chiral sulfoxides are not only active pharmaceutical ingredients (APIs) but also serve as powerful chiral auxiliaries in the synthesis of other complex molecules.[7]

  • Proton Pump Inhibitors (PPIs): The synthesis of esomeprazole, the (S)-enantiomer of omeprazole, is a landmark example. Asymmetric oxidation of the prochiral sulfide precursor provides direct access to the enantiopure drug, which exhibits a more favorable pharmacokinetic profile than the racemic mixture.[1][2]

  • CNS Stimulants: Armodafinil, the (R)-enantiomer of modafinil, is another prominent drug that showcases the benefits of enantiopure sulfoxides. It has a longer half-life than the (S)-enantiomer, leading to improved wakefulness-promoting effects.[1]

Conclusion

This compound is a robust and highly reliable reagent for the asymmetric oxidation of prochiral sulfides. Its predictable stereochemical control, operational simplicity, and efficacy across a broad range of substrates have established it as an indispensable tool for researchers in organic synthesis and drug development. By understanding the underlying mechanism and optimizing key reaction parameters, scientists can efficiently access enantiomerically pure sulfoxides, paving the way for the creation of more effective and safer pharmaceuticals and fine chemicals.

References

  • Musajo, F., & Toffano, S. (2021). Highly Enantioselective Oxidation of Sulfides to Sulfoxides by a New Oxaziridinium Salt.
  • LibreTexts. (2021). 5.4: Enantioselective Sulfoxidation. Chemistry LibreTexts. [Link]

  • RSC Publishing. (n.d.). Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex. RSC Publishing.
  • RSC Publishing. (n.d.). Enantioselective oxidation of sulfides to sulfoxides catalysed by bacterial cyclohexanone monooxygenases.
  • Reddy, P. V. G., et al. (n.d.). Davis Oxaziridine-Mediated Asymmetric Synthesis of Proton Pump Inhibitors Using DBU Salt of Prochiral Sulfide.
  • Berthod, A., et al. (2002). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. Journal of Chromatography A. [Link]

  • Request PDF. (2025). Organocatalytic Enantioselective Oxidations of Sulfides to Sulfoxides. Request PDF.
  • Wikipedia. (n.d.). Oxaziridine. Wikipedia. [Link]

  • Kumar, A. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]

  • Davis, F. A., et al. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Examples of chiral sulfoxides used as drugs. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Davis Oxidation. Organic Chemistry Portal. [Link]

  • MSU chemistry. (2003). Oxaziridines: New Perspectives and Insights. MSU chemistry. [Link]

  • Skarżewski, J., & Młynarska, A. (2018). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Molecules. [Link]

  • ResearchGate. (n.d.). Chiral sulfoxides: applications and synthesis. ResearchGate. [Link]

  • Chemical Society Reviews. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. RSC Publishing. [Link]

  • Google Patents. (2008). A process of sulfoxidation of biologically active compounds.
  • Toru, T., & Bolm, C. (Eds.). (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • ResearchGate. (n.d.). Selectivity of oxidation of thioanisole to corresponding sulfoxide and sulfone. ResearchGate. [Link]

  • Green Chemistry. (2024). The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. RSC Publishing. [Link]

Sources

Application of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in Medicinal Chemistry: A Technical Guide for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. This powerful chiral oxidizing agent is instrumental in modern medicinal chemistry for the creation of enantiomerically pure molecules, which is often critical for therapeutic efficacy and safety.

Introduction: The Role of Asymmetric Oxidation in Drug Discovery

In pharmaceutical development, the stereochemistry of a drug candidate can profoundly influence its pharmacological and toxicological profile. The synthesis of single-enantiomer drugs is therefore a cornerstone of modern medicinal chemistry. This compound, a member of the N-sulfonyloxaziridine class of reagents pioneered by Franklin A. Davis, stands out as a robust and highly selective tool for asymmetric oxygen transfer reactions.[1][2] It is a stable, crystalline solid, commercially available, and reliably delivers an oxygen atom to a variety of nucleophilic substrates with a high degree of stereocontrol.[3]

Its primary and most celebrated use is the asymmetric α-hydroxylation of ketone and ester enolates, producing chiral α-hydroxy carbonyl compounds.[4][5] These structural motifs are prevalent in numerous biologically active natural products and pharmaceuticals, including the renowned anti-cancer agent Taxol.[1] The strategic placement of a hydroxyl group can introduce a key hydrogen bonding site, modulate solubility, or serve as a handle for further molecular elaboration. This guide will delve into the mechanistic underpinnings, practical applications, and detailed protocols for leveraging this exceptional reagent.

Mechanism of Oxygen Transfer

The efficacy of this compound lies in its three-membered oxaziridine ring, which is strained and contains an electrophilic oxygen atom. The oxygen transfer proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The nucleophile, typically a prochiral enolate, attacks the electrophilic oxygen atom of the oxaziridine. This concerted step leads to the cleavage of the weak O-N bond and the formation of a new C-O bond. The camphor backbone provides a rigid chiral environment, effectively shielding one face of the oxaziridine ring and directing the nucleophile to attack from the less sterically hindered face. This results in the predictable formation of one enantiomer of the α-hydroxy carbonyl product and the corresponding sulfonylimine byproduct.[7] The dichloro substituents on the camphor scaffold enhance the reagent's reactivity and selectivity through electronic and steric effects.[8]

Figure 1: SN2 Mechanism of Asymmetric Hydroxylation.

Key Applications in Medicinal Chemistry

The primary utility of this compound is the enantioselective oxidation of prochiral nucleophiles.

  • Asymmetric α-Hydroxylation of Enolates: This is the most widely utilized application.[4] The generation of chiral α-hydroxy ketones and esters provides critical building blocks for complex molecule synthesis. This methodology has been pivotal in the total synthesis of complex natural products and their analogues for drug discovery programs.[1][9]

  • Asymmetric Oxidation of Sulfides: Chiral sulfoxides are important pharmacophores found in drugs like esomeprazole. This reagent facilitates the clean and highly enantioselective oxidation of prochiral sulfides to their corresponding sulfoxides without over-oxidation to the sulfone.[8][10][11]

  • Other Oxidations: The reagent is also effective for the asymmetric oxidation of other nucleophiles, including selenides to selenoxides and amines to nitrones, further broadening its synthetic utility.[8]

Performance Data: Enantioselective Hydroxylation

The following table summarizes representative results for the asymmetric α-hydroxylation of various ketone enolates using camphorylsulfonyl oxaziridine derivatives. The (-)-8,8-dichloro derivative consistently provides high enantiomeric excess.

Substrate (Ketone)BaseProductYield (%)ee (%)Reference
2-Methyl-1-tetraloneLHMDS(R)-2-Hydroxy-2-methyl-1-tetralone85>95[12]
PropiophenoneKHMDS(R)-2-Hydroxypropiophenone7047[8]
2-Propyl-1-indanoneLDA(R)-2-Hydroxy-2-propyl-1-indanone88>98[12]
8-Methoxy-1-tetraloneLHMDS(S)-2-Hydroxy-8-methoxy-1-tetralone92>95[9]

LHMDS: Lithium Hexamethyldisilazide; KHMDS: Potassium Hexamethyldisilazide; LDA: Lithium Diisopropylamide.

Detailed Experimental Protocol: Asymmetric α-Hydroxylation of a Prochiral Ketone

This protocol provides a general procedure for the asymmetric hydroxylation of a ketone via its lithium enolate.

Causality Behind Choices:

  • Anhydrous Conditions: Enolates are highly basic and moisture-sensitive. Rigorously dry conditions are essential to prevent quenching of the enolate and ensure stoichiometric control.

  • Low Temperature (-78 °C): Enolate formation and the subsequent oxidation are performed at low temperatures to minimize side reactions, such as aldol condensation, and to maximize enantioselectivity by reducing the thermal energy of the system, which makes the energetically favored transition state more dominant.

  • Strong, Non-nucleophilic Base (LDA): A strong, sterically hindered base like Lithium Diisopropylamide (LDA) is used to ensure rapid and complete (irreversible) deprotonation of the ketone to form the desired enolate, without competing nucleophilic attack on the carbonyl carbon.

  • Slow Addition: The oxaziridine is added slowly as a solution to maintain the low temperature and prevent localized concentration buildup, which could lead to undesired side reactions or decomposition.[8]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble dry glassware under N₂/Ar atmosphere. B 2. Prepare anhydrous THF and substrate solution. E 5. Cool substrate solution to -78 °C (Dry Ice/Acetone). A->E C 3. Prepare LDA solution (or use commercial). D 4. Prepare oxaziridine solution in anhydrous THF. F 6. Add LDA dropwise to form enolate. Stir for 30-60 min. E->F G 7. Add oxaziridine solution dropwise at -78 °C. F->G H 8. Monitor reaction by TLC (disappearance of substrate). G->H I 9. Quench with saturated aqueous NH₄Cl solution. H->I J 10. Warm to room temperature and perform aqueous workup. I->J K 11. Extract with organic solvent (e.g., Ethyl Acetate). J->K L 12. Dry, filter, and concentrate the organic phase. K->L M 13. Purify by column chromatography. L->M

Figure 2: Experimental Workflow for Asymmetric Hydroxylation.

Materials and Reagents:

  • Prochiral ketone (1.0 eq)

  • This compound (1.1 - 1.2 eq)[3][13]

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate and Hexanes for extraction and chromatography

  • Anhydrous magnesium or sodium sulfate

  • Standard glassware, syringes, and inert atmosphere setup (Nitrogen or Argon)

Safety Precautions:

  • N-sulfonyloxaziridines are stable but can decompose exothermically at elevated temperatures.[8] Avoid heating.

  • n-Butyllithium is pyrophoric and corrosive. Handle with extreme care under an inert atmosphere.

  • All operations should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Preparation of LDA: In a flame-dried, two-necked flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath is recommended). Add n-BuLi (1.05 eq) dropwise via syringe. Allow the solution to stir at -78 °C for 10 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C for use.

  • Enolate Formation: In a separate, larger flame-dried flask under an inert atmosphere, dissolve the ketone substrate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution dropwise to the ketone solution. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Oxidation: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF in a separate dry flask. Add this solution dropwise via syringe or cannula to the enolate solution at -78 °C over 20-30 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by periodically quenching a small aliquot in NH₄Cl solution and spotting against the starting material. Reactions are typically complete within 1-3 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still at -78 °C.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification and Analysis: Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to isolate the α-hydroxy ketone. The enantiomeric excess (ee) of the purified product should be determined using chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.

Conclusion

This compound is a highly reliable and effective reagent for asymmetric synthesis in a medicinal chemistry setting. Its ability to deliver an oxygen atom with high enantioselectivity to various nucleophiles, particularly in the α-hydroxylation of enolates, makes it an invaluable tool for constructing chiral synthons and introducing key functionalities into complex drug candidates. The protocols are scalable and the reagent's stability and commercial availability further enhance its practical appeal.[12] Proper adherence to anhydrous and low-temperature techniques is critical for achieving the high yields and excellent stereoselectivity that define this powerful synthetic method.

References

  • Wikipedia. (2024). Oxaziridine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Davis Oxidation. Retrieved from [Link]

  • Jean, A., et al. (2014). Advances in the Chemistry of Oxaziridines. PMC - PubMed Central - NIH. Retrieved from [Link]

  • Jean, A., et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8191-8229. Retrieved from [Link]

  • Davis, F. A., et al. (1996). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 74, 230. Retrieved from [Link]

  • Semantic Scholar. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]

  • ResearchGate. (2013). Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis. Retrieved from [Link]

  • Drexel University. (1991). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Retrieved from [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. Retrieved from [Link]

  • Organic Chemistry Portal. (2005). Enantioselective Sulfoxidation. Retrieved from [Link]

  • University of Windsor. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). This compound, >=95.0% (T). Retrieved from [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of α-Hydroxy Ketones with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral α-Hydroxy Ketones

Optically active α-hydroxy ketones are crucial building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals.[1] Their versatile functionality allows for facile conversion into other important chiral synthons like diols and amino alcohols. Consequently, the development of robust and highly stereoselective methods for their preparation is of paramount importance in modern organic synthesis. Among the most effective strategies is the asymmetric α-hydroxylation of ketone enolates, a transformation where a chiral, electrophilic oxygen source is used to introduce a hydroxyl group with a high degree of facial selectivity.[2]

This guide focuses on the application of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a highly effective and reliable chiral oxidizing agent for the asymmetric hydroxylation of prochiral ketone enolates.[3] Developed by Franklin A. Davis and coworkers, this class of N-sulfonyloxaziridines has proven to be a powerful tool for reagent-controlled asymmetric synthesis, providing access to enantiomerically enriched α-hydroxy ketones in high yields and with excellent enantioselectivity. The dichloro substituents on the camphor scaffold enhance the reagent's electron-withdrawing properties and steric bulk, which are critical for its reactivity and the high levels of stereoinduction observed.[3]

This document provides a comprehensive overview of the mechanism, substrate scope, and detailed experimental protocols for the use of this compound, intended for researchers in synthetic chemistry and drug development.

Mechanism of Asymmetric Hydroxylation

The asymmetric hydroxylation of a ketone enolate by this compound proceeds via a nucleophilic attack of the enolate on the electrophilic oxygen atom of the oxaziridine ring. The reaction is believed to follow an SN2-type mechanism at the oxygen atom.

Key Mechanistic Features:

  • Enolate Formation: The first step involves the deprotonation of the α-carbon of the ketone using a suitable base to form a prochiral enolate. The choice of base and counterion (e.g., Li+, Na+, K+) can significantly influence the stereochemical outcome of the reaction.[4][5]

  • Nucleophilic Attack: The planar enolate then approaches the oxaziridine. The stereoselectivity of the hydroxylation is determined by the trajectory of this approach.

  • Transition State Model: A widely accepted model proposes an open, SN2-like transition state.[4] Steric hindrance plays a crucial role in directing the enolate to attack one of the lone pairs on the oxaziridine oxygen from the less hindered face. The bulky camphor backbone of the oxaziridine effectively shields one face of the N-S-O plane, forcing the incoming enolate to approach from the opposite, more accessible side. The 8,8-dichloro groups further enhance this steric blocking, leading to high enantioselectivity.

  • Product Formation: The oxygen atom is transferred to the enolate, forming the α-hydroxy ketone, and the corresponding sulfonylimine is generated as a byproduct.

Below is a diagram illustrating the proposed transition state for the asymmetric hydroxylation.

Caption: Proposed SN2-type transition state for the hydroxylation.

Experimental Protocols

Preparation of this compound

While commercially available, the reagent can also be synthesized in a multi-step process from camphor.[6] A general outline involves the conversion of the corresponding camphorsulfonylimine to the oxaziridine via oxidation, often using an oxidant like meta-chloroperbenzoic acid (m-CPBA).[3]

General Protocol for Asymmetric α-Hydroxylation of a Ketone

This protocol provides a general procedure for the asymmetric hydroxylation of a prochiral ketone. The optimal base, solvent, and temperature may vary depending on the specific substrate.[5]

Materials:

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Base (e.g., Sodium bis(trimethylsilyl)amide (NaHMDS), Lithium diisopropylamide (LDA), Potassium hexamethyldisilazide (KHMDS))

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve the ketone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add the base (1.1 mmol, 1.1 equivalents) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Hydroxylation: Dissolve this compound (1.2 mmol, 1.2 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrate.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired α-hydroxy ketone.

  • Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.

G start Start: Prochiral Ketone in Anhydrous THF enolate 1. Add Base (e.g., NaHMDS) 2. Stir at -78°C for 1h start->enolate Inert Atmosphere hydroxylation Add this compound in THF at -78°C enolate->hydroxylation Enolate Formation quench Quench with sat. aq. NH₄Cl hydroxylation->quench Monitor by TLC workup Aqueous Workup & Extraction quench->workup purify Purification (Column Chromatography) workup->purify end End: Chiral α-Hydroxy Ketone purify->end

Sources

Troubleshooting & Optimization

Improving enantioselectivity with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful chiral oxidizing agent to achieve high enantioselectivity. Here, we address common challenges and frequently asked questions to help you optimize your experiments and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: Low Enantiomeric Excess (ee)

Low enantioselectivity is a common hurdle in asymmetric synthesis. Several factors related to the reaction setup and reagents can be the cause.[1]

Potential Cause A: Suboptimal Reaction Temperature

  • Explanation: The enantioselectivity of oxidations using camphorylsulfonyl oxaziridines is often highly temperature-dependent.[2][3] Lower temperatures generally favor a more ordered transition state, leading to higher enantiomeric excess. This is because the activation energy difference between the two diastereomeric transition states becomes more significant relative to the thermal energy of the system.

  • Solution:

    • Perform a temperature screen. Common starting points are -78 °C (dry ice/acetone), -40 °C (dry ice/acetonitrile), and 0 °C (ice bath).[1]

    • Ensure accurate temperature monitoring and control throughout the reaction.

    • Plot the observed enantiomeric excess against temperature to identify the optimal condition for your specific substrate.

Potential Cause B: Inappropriate Solvent Choice

  • Explanation: The solvent can significantly influence the reaction's stereochemical outcome by affecting the conformation and stability of the transition state.[4] Non-coordinating, non-polar solvents often lead to higher enantioselectivity by minimizing interactions that could disrupt the desired chiral induction. However, the optimal solvent can be substrate-dependent.

  • Solution:

    • Conduct a solvent screen with a range of solvents of varying polarity, such as tetrahydrofuran (THF), toluene, dichloromethane (DCM), and hexane.[1]

    • Ensure the chosen solvent provides adequate solubility for both the substrate and the oxaziridine at the reaction temperature.

    • For enolate hydroxylations, THF is a common and effective solvent.[5]

Potential Cause C: Incorrect Base or Enolate Formation

  • Explanation: For the α-hydroxylation of carbonyl compounds, the structure of the enolate (including the counter-ion) is critical for achieving high stereoselectivity.[5] The choice of base dictates the enolate geometry and aggregation state. Sodium enolates, for instance, have been shown to provide higher enantiomeric excess in some cases compared to their lithium counterparts.[5]

  • Solution:

    • Experiment with different bases for enolate formation, such as LDA (Lithium diisopropylamide), NaHMDS (Sodium bis(trimethylsilyl)amide), or KHMDS (Potassium bis(trimethylsilyl)amide).

    • Control the enolate formation time and temperature precisely before adding the oxaziridine solution.

    • Consider the potential for chelation control, which can be influenced by the metal counter-ion. The dichloro groups on the oxaziridine can participate in chelation, stabilizing a specific transition state.[6]

Troubleshooting Workflow for Low Enantioselectivity

G start Low ee Observed temp Optimize Temperature (e.g., -78°C, -40°C, 0°C) start->temp solvent Screen Solvents (e.g., THF, Toluene, DCM) temp->solvent If no improvement success High ee Achieved temp->success Improvement base Vary Base/Counter-ion (e.g., LDA, NaHMDS, KHMDS) solvent->base If no improvement solvent->success Improvement reagent_purity Verify Reagent Purity base->reagent_purity If still low base->success Improvement reagent_purity->success Purity was the issue

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Issue 2: Low Reaction Yield or Incomplete Conversion

While achieving high enantioselectivity is a primary goal, obtaining a good yield of the desired product is equally important for the practicality of the synthesis.

Potential Cause A: Steric Hindrance

  • Explanation: this compound is a sterically bulky reagent. Highly hindered substrates may react slowly or not at all. For example, the oxidation of tetrasubstituted ketone enolates generally results in lower stereoselectivities and can have slower reaction rates compared to trisubstituted enolates.[5]

  • Solution:

    • Increase the reaction time. Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.

    • Slightly increase the reaction temperature. Be aware that this may negatively impact enantioselectivity, requiring a careful balance between yield and ee.

    • If possible, consider redesigning the synthetic route to introduce the chiral center at a less sterically congested stage.

Potential Cause B: Reagent Instability or Degradation

  • Explanation: While N-sulfonyloxaziridines are generally stable, prolonged storage under improper conditions (e.g., exposure to moisture or light) can lead to degradation.[7] The primary byproduct of the reaction is the corresponding (camphorylsulfonyl)imine, which can sometimes complicate purification.[8]

  • Solution:

    • Store the oxaziridine in a cool, dry, and dark place, preferably under an inert atmosphere.[9][10]

    • Use freshly purchased or recently purified reagent for best results.

    • If degradation is suspected, the purity can be checked by melting point or spectroscopic methods.

Issue 3: Difficult Product Purification

The separation of the desired chiral product from the reaction mixture can sometimes be challenging.

Potential Cause: Presence of Sulfonamide Byproduct

  • Explanation: The main byproduct of the oxidation is the corresponding sulfonamide resulting from the reduction of the oxaziridine. This byproduct is often polar and can co-elute with polar products during column chromatography.

  • Solution:

    • Aqueous Workup: Perform an aqueous workup to remove water-soluble components.

    • Column Chromatography: Use a suitable solvent system for column chromatography. A gradient elution may be necessary to separate the product from the sulfonamide.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for purification and can sometimes lead to an enhancement of the enantiomeric excess.[11]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of oxygen transfer from this compound to a nucleophile?

The reaction proceeds via a nucleophilic attack of the substrate (e.g., an enolate) on the electrophilic oxygen atom of the oxaziridine ring.[12] This is an SN2-type displacement on the oxygen atom, which results in the transfer of the oxygen to the nucleophile and the formation of the corresponding camphorylsulfonyl)imine.[5][6] The stereochemical outcome is determined by the facial selectivity of the attack, which is directed by the chiral camphor backbone of the oxaziridine.[5]

Mechanism of Enolate Hydroxylation

G cluster_0 Reaction Enolate Enolate (Nucleophile) TS Diastereomeric Transition State Enolate->TS Oxaziridine This compound (Electrophilic Oxygen Source) Oxaziridine->TS Product α-Hydroxy Carbonyl TS->Product Byproduct (Camphorylsulfonyl)imine TS->Byproduct

Sources

Common side reactions with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common side reactions encountered during its use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge to ensure successful application of the reagent.

Q1: What is this compound and what is its primary application?

This compound is a chiral, electrophilic oxidizing agent belonging to the class of N-sulfonyloxaziridines, often referred to as "Davis' oxaziridines".[1][2] Its primary and most valued application is the asymmetric α-hydroxylation of prochiral ketone and ester enolates to produce optically active α-hydroxy carbonyl compounds.[3][4][5][6] These products are crucial intermediates in the synthesis of biologically active molecules and natural products.[5][6][7] Beyond enolate hydroxylation, it is also effective for the asymmetric oxidation of sulfides to sulfoxides and selenides to selenoxides.[4][7]

Q2: How does this specific reagent compare to other Davis oxaziridines, like the parent (camphorylsulfonyl)oxaziridine?

The key distinction lies in the two chlorine atoms at the C8 position of the camphor scaffold. These dichloro-substituents serve two critical functions:

  • Enhanced Electrophilicity: The electron-withdrawing nature of the chlorine atoms increases the reactivity of the oxaziridine's electrophilic oxygen atom.

  • Increased Steric Bulk: The chlorine atoms provide additional steric hindrance, which enhances facial discrimination in the transition state of the oxygen transfer, often leading to higher enantioselectivity compared to its non-chlorinated analogs.[7]

For example, in the hydroxylation of certain tetralone enolates, the dichloro-reagent 2 provides superior enantiomeric excess (ee) compared to analogs without this substitution.[4]

Q3: What are the recommended storage and handling procedures for this reagent?

This compound is a white, crystalline solid that is stable for months when stored correctly.[8]

  • Storage: Keep in a tightly sealed container in a cool, dry place, typically at 2-8°C.

  • Handling: It is a combustible solid but stable under recommended conditions.[9] Standard personal protective equipment (eyeshields, gloves) should be used. It is largely incompatible with strong oxidizing agents.[9]

  • Stability: While thermally stable, it can undergo exothermic decomposition at elevated temperatures (165–190°C neat) or at much lower temperatures (73–84°C) in the presence of metal contaminants like iron(III) chloride, necessitating strict temperature control during reactions.[4][7]

Q4: What is the proposed mechanism for the α-hydroxylation of an enolate?

The reaction proceeds via a concerted, SN2-type mechanism.[3][10] The nucleophilic enolate attacks the electrophilic oxygen atom of the oxaziridine ring. This leads to the cleavage of the weak N-O bond and the formation of a transient hemiaminal-like intermediate, which then fragments to yield the desired α-hydroxy carbonyl compound and the corresponding sulfonimine byproduct.[10] The stereochemical outcome is determined by the facial selectivity of the enolate's approach to the oxaziridine, which is governed by steric interactions in the transition state.[3]

Section 2: Troubleshooting Guide: Asymmetric α-Hydroxylation

This section is formatted to directly address specific issues you may encounter in the lab.

Problem 1: Low or No Conversion to the α-Hydroxy Product

You've run the reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.

  • Possible Cause 1a: Incomplete or Failed Enolate Formation. The oxaziridine will not react if the nucleophile (the enolate) is not present in sufficient concentration. This is the most common cause of reaction failure.

    • Expert Analysis & Solution: The choice of base, solvent, and temperature is critical for efficient enolization. Ensure your solvent (e.g., THF) is absolutely anhydrous, as trace water will quench the strong base and the enolate. The base itself must be sufficiently strong to deprotonate the ketone or ester completely. If enolization is slow or incomplete, unreacted ketone can participate in side reactions (see Problem 3).

    • Troubleshooting Protocol:

      • Verify Solvent Quality: Use freshly distilled THF from a sodium/benzophenone still or anhydrous solvent from a commercial purification system.

      • Titrate the Base: The molarity of organolithium bases like LDA can decrease over time. Titrate your base (e.g., using N-pivaloyl-o-toluidine) before use to ensure accurate stoichiometry.

      • Optimize Enolization Time/Temp: Add the base at -78°C and allow the enolization to proceed for at least 30-60 minutes before adding the oxaziridine solution. For less acidic substrates, a slightly higher temperature (e.g., -40°C) or a stronger base (e.g., KHMDS over LDA) may be required.

  • Possible Cause 1b: Substrate Steric Hindrance. While highly effective, the reagent's own steric bulk can be a limitation.

    • Expert Analysis & Solution: Extremely bulky substrates, particularly those leading to tetrasubstituted enolates, may react sluggishly or not at all.[3][8] The steric shield around the oxaziridine oxygen, combined with a crowded substrate, can make the SN2 transition state energetically inaccessible. If this is suspected, consider using a less sterically demanding oxidizing agent, though this may come at the cost of enantioselectivity.

Problem 2: High Conversion but Low Enantioselectivity (ee)

The desired product is formed, but its optical purity is disappointing.

  • Possible Cause 2a: Suboptimal Base Counterion. The metal counterion of the enolate (Li+, Na+, K+) plays a profound role in the organization of the transition state and, therefore, the stereochemical outcome.[11]

    • Expert Analysis & Solution: For many ketone enolates, sodium and potassium enolates provide significantly higher enantioselectivity than their lithium counterparts.[3] This is often attributed to the nature of ion pairing; lithium enolates can form tight aggregates, leading to a more congested transition state, whereas the more dissociated sodium or potassium enolates may allow for a cleaner, sterically-driven approach.

    • Data-Driven Recommendation: The following table summarizes typical results observed in the literature, highlighting the impact of the counterion.

Substrate TypeBase (Counterion)Typical ee (%)Reference
Trisubstituted KetoneLDA (Li+)60 - 85%[3]
Trisubstituted KetoneKHMDS (K+)85 - 95%[7]
Trisubstituted KetoneNaHMDS (Na+)>90% [3]
Tetrasubstituted KetoneAny Base21 - 30%[3]
  • Possible Cause 2b: Incorrect Reaction Temperature. Asymmetric reactions are highly sensitive to thermal energy.

    • Expert Analysis & Solution: The energy difference between the two diastereomeric transition states that lead to the (R) and (S) products is often small. Increasing the reaction temperature provides enough thermal energy to overcome this barrier, leading to the formation of both enantiomers and thus a lower ee. The reaction must be maintained at -78°C (acetone/dry ice bath) from the addition of the base through the quench. Do not allow the reaction to warm prematurely.

Problem 3: Formation of Unexpected Byproducts

Your crude reaction mixture is complex, showing more than just starting material, product, and the sulfonimine byproduct.

  • Possible Cause 3a: Aldol Condensation Products. If enolate formation is not complete or is reversible, a mixture of the enolate and the parent ketone exists in solution.

    • Expert Analysis & Solution: This scenario leads to a classic aldol side reaction, where the enolate attacks the carbonyl of the unreacted starting material.[1] This is particularly problematic with ketones that have acidic α-protons and are prone to self-condensation.

    • Preventative Protocol:

      • Ensure you are using at least 1.05-1.1 equivalents of a strong, non-nucleophilic base (e.g., NaHMDS, KHMDS).

      • Allow sufficient time for complete deprotonation (see Point 1a).

      • Maintain a low temperature (-78°C) to disfavor the aldol reaction kinetics.

      • Add the oxaziridine solution slowly to ensure it reacts with the enolate as it is formed, rather than allowing enolate to build up and react with itself.

  • Possible Cause 3b: Difficulty Separating Product from the Sulfonimine Byproduct. The sulfonimine byproduct is often polar and can co-elute with the desired α-hydroxy product during column chromatography.

    • Expert Analysis & Solution: The byproduct, (-)-(8,8-dichlorocamphorylsulfonyl)imine, is a stable compound formed after the oxygen transfer.[8] While chromatographic separation is standard, optimizing the solvent system is key. A less polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Acetone) often provides better resolution than more polar systems like Dichloromethane/Methanol. If separation is still difficult, a mild acidic wash (e.g., dilute aq. NH₄Cl) during workup can sometimes help by ensuring the imine is fully protonated or hydrolyzed, changing its solubility and chromatographic behavior.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Asymmetric α-Hydroxylation of a Ketone

This is a representative protocol and may require optimization for specific substrates.

  • Setup: To a flame-dried, three-neck round-bottom flask under a positive pressure of Argon, add the ketone (1.0 eq) and anhydrous THF (to make a 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolization: Slowly add a solution of NaHMDS (1.1 eq, e.g., 1.0 M in THF) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Oxidation: In a separate flame-dried flask, dissolve this compound (1.2 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution over 20 minutes, ensuring the internal temperature does not rise above -75 °C.

  • Reaction: Stir the mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (staining with p-anisaldehyde or KMnO₄ can help visualize the product).

  • Quench: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, gradient elution with Hexane/Ethyl Acetate) to afford the pure α-hydroxy ketone.

  • Analysis: Characterize the product by NMR and MS. Determine the enantiomeric excess (ee) by chiral HPLC or SFC analysis.

Section 4: Visual Diagrams

Reaction Mechanism

reaction_mechanism Enolate Ketone Enolate (Nucleophile) TS SN2-type Transition State Enolate->TS Attack on Electrophilic Oxygen Oxaziridine (-)-(8,8-Dichlorocamphorylsulfonyl) oxaziridine (Electrophile) Oxaziridine->TS Attack on Electrophilic Oxygen Intermediate Hemiaminal Intermediate TS->Intermediate Bond Formation/ Cleavage Product α-Hydroxy Ketone Intermediate->Product Fragmentation Byproduct Sulfonimine Byproduct Intermediate->Byproduct Fragmentation

Caption: Proposed SN2 mechanism for enolate hydroxylation.

Troubleshooting Workflow

troubleshooting_workflow Start Problem: Low Yield or Low ee CheckEnolate 1. Verify Enolate Formation Start->CheckEnolate Low Yield CheckEE 2. Analyze Low ee Start->CheckEE Low ee CheckByproducts 3. Identify Byproducts Start->CheckByproducts Side Products CheckBase Is base titrated? Is solvent anhydrous? CheckEnolate->CheckBase CheckTimeTemp Sufficient enolization time/temp? CheckEnolate->CheckTimeTemp CheckCounterion Using Li+ counterion? CheckEE->CheckCounterion CheckTemp Was temp > -75°C? CheckEE->CheckTemp SwitchBase Switch to NaHMDS or KHMDS CheckCounterion->SwitchBase Yes StrictTemp Maintain strict -78°C control CheckTemp->StrictTemp Yes Aldol Aldol adducts present? CheckByproducts->Aldol OptimizeEnol Ensure complete enolization before oxaziridine addition Aldol->OptimizeEnol Yes

Caption: Decision tree for troubleshooting common reaction issues.

Section 5: References

  • Advances in the Chemistry of Oxaziridines. PubMed Central, NIH.[Link]

  • Advances in the Chemistry of Oxaziridines. ACS Publications, Chemical Reviews.[Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Thieme Chemistry.[Link]

  • Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Organic Chemistry Portal.[Link]

  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses.[Link]

  • Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Drexel University.[Link]

  • Hydroxylation with oxaziridine 22. ResearchGate.[Link]

  • Davis Oxidation. Organic Chemistry Portal.[Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI.[Link]

  • Oxaziridine. Wikipedia.[Link]

  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses.[Link]

Sources

Technical Support Center: Optimizing Reactions with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for successful and highly enantioselective oxidations.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in asymmetric synthesis, particularly in the α-hydroxylation of ketone enolates.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.

Potential Causes & Solutions

  • Incomplete Enolate Formation: The primary prerequisite for the α-hydroxylation is the successful generation of the enolate. If the enolate is not formed efficiently, the oxaziridine will not react.

    • Troubleshooting Steps:

      • Verify Base Strength and Stoichiometry: Strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS) are typically used to generate the enolate.[1] Ensure the base is fresh and has been properly titrated. Use a slight excess (typically 1.05-1.2 equivalents) to ensure complete deprotonation.

      • Anhydrous Conditions are Critical: Trace amounts of water in the solvent (commonly THF) will quench the strong base and the enolate.[1] Always use freshly distilled solvents. THF should be distilled from a suitable drying agent like sodium/benzophenone ketyl.

      • Confirmation of Enolate Formation: If you have access to NMR spectroscopy, the formation of lithium enolates can be confirmed by the appearance of a characteristic signal in the ⁷Li NMR spectrum.[1]

  • Degraded Oxaziridine Reagent: Although relatively stable, improper storage can lead to the degradation of the oxaziridine.

    • Troubleshooting Steps:

      • Storage Conditions: The reagent should be stored at 2-8°C in a tightly sealed container to protect it from moisture.[2][3]

      • Visual Inspection: The reagent should be a white to off-white solid. Any significant discoloration may indicate decomposition.

      • Purity Check: If in doubt, the purity of the oxaziridine can be checked by measuring its melting point (181-186 °C) or by ¹H NMR spectroscopy.[2][4]

  • Insufficient Reaction Time or Temperature: The kinetics of the reaction may be sluggish under your current conditions.

    • Troubleshooting Steps:

      • Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) at regular intervals. The oxidation of the corresponding imine to the oxaziridine can be monitored by TLC, with the oxaziridine having a higher Rf value.[4]

      • Temperature Control: While enolate formation is typically performed at -78°C, the subsequent oxidation with the oxaziridine may require the temperature to be slowly raised. However, be cautious, as temperatures above -78°C can sometimes lead to side reactions.[1]

Issue 2: Poor Enantioselectivity (Low %ee)

The desired product is formed, but the enantiomeric excess is lower than expected.

Potential Causes & Solutions

  • Incorrect Enantiomer of Oxaziridine: This may seem obvious, but it is a critical point. The stereochemical outcome of the reaction is determined by the chirality of the oxaziridine.

    • Verification: For the synthesis of a specific enantiomer of the α-hydroxy carbonyl compound, ensure you are using the correct enantiomer of the oxaziridine. The (+)-enantiomer and (-)-enantiomer provide access to opposite product stereoisomers.[1] For example, the (+)-enantiomer typically produces (R)-configured hydroxyindolenines in indole oxidations.[1]

  • Suboptimal Enolate Geometry: The stereoselectivity of the hydroxylation is highly dependent on the geometry (E/Z) of the enolate. The transition state involves the enolate attacking the electrophilic oxygen of the oxaziridine, and steric interactions dictate the facial selectivity.[5]

    • Troubleshooting Steps:

      • Base and Solvent Effects: The choice of base and solvent can influence the E/Z ratio of the enolate. For instance, using lithium-based bases in THF often favors the formation of a specific enolate isomer.

      • Additive Influence: In some cases, additives like HMPA or DMPU can alter the aggregation state of the enolate and influence stereoselectivity. However, these should be used with caution due to their toxicity and potential to complicate purification.

  • Reaction Temperature: The temperature at which the oxidation is performed can significantly impact the enantioselectivity.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: The reaction should be maintained at a low temperature (typically -78°C) to maximize stereochemical control.[1] Higher temperatures can lead to a less ordered transition state, resulting in lower enantioselectivity.

Issue 3: Formation of Byproducts

Your reaction mixture contains significant amounts of unintended products alongside, or instead of, the desired α-hydroxy carbonyl compound.

Potential Causes & Solutions

  • Competing Side Reactions: If the reaction temperature is not carefully controlled, or if the substrate is sensitive, other reaction pathways may become competitive.

    • Troubleshooting Steps:

      • Strict Temperature Control: Do not allow the reaction temperature to rise significantly above -78°C, as this can promote side reactions like Baeyer-Villiger oxidation.[1]

      • Order of Addition: Ensure that the enolate is fully formed before the addition of the oxaziridine solution. Adding the base to a mixture of the ketone and the oxaziridine can lead to undesired reactions.

  • Presence of Unwanted Electrophiles: Contaminants in the reaction mixture can react with the highly nucleophilic enolate.

    • Troubleshooting Steps:

      • Purity of Reagents: Use high-purity starting materials, solvents, and bases.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the enolate from reacting with atmospheric oxygen or carbon dioxide.

Experimental Workflow & Data

General Protocol for Asymmetric α-Hydroxylation

This protocol provides a general guideline for the asymmetric α-hydroxylation of a ketone using this compound.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled.

  • Solvent Addition: The flask is charged with freshly distilled anhydrous THF under a positive pressure of nitrogen.

  • Enolate Formation: The ketone (1.0 eq.) is dissolved in the THF and the solution is cooled to -78°C using a dry ice/acetone bath. A solution of LDA (1.1 eq.) in THF is then added dropwise via syringe, and the mixture is stirred for 30-60 minutes at -78°C.

  • Oxidation: A solution of this compound (1.2 eq.) in anhydrous THF is added dropwise to the enolate solution at -78°C.

  • Reaction Monitoring & Quenching: The reaction is stirred at -78°C and monitored by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Workup & Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Anhydrous THFGood solubility for reactants, suitable for low temperatures. Must be rigorously dried.[1]
Base LDA, NaHMDSStrong, non-nucleophilic bases for efficient enolate formation.[1]
Temperature -78°CMaximizes stereoselectivity and minimizes side reactions.[1]
Stoichiometry 1.0 eq. Ketone, 1.1 eq. Base, 1.2 eq. OxaziridineA slight excess of base and oxidizing agent ensures complete conversion.
Storage 2-8°C, dry, sealed containerPreserves the stability and reactivity of the oxaziridine.[2][3]

Visualization of Key Processes

Asymmetric Hydroxylation Workflow

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried Glassware anhydrous_thf Add Anhydrous THF start->anhydrous_thf ketone Add Ketone anhydrous_thf->ketone cool Cool to -78°C ketone->cool add_lda Add LDA Solution cool->add_lda enolate Enolate Formation (Stir 30-60 min) add_lda->enolate add_oxaziridine Add Oxaziridine Solution enolate->add_oxaziridine react Reaction & Monitoring add_oxaziridine->react quench Quench with sat. NH4Cl solution react->quench extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product α-Hydroxy Ketone purify->product

Caption: Experimental workflow for asymmetric α-hydroxylation.

Troubleshooting Logic

troubleshooting cluster_low_conversion Low Conversion cluster_low_ee Low %ee cluster_byproducts Byproduct Formation start Problem Encountered check_enolate Verify Enolate Formation? (Anhydrous conditions, Base quality) start->check_enolate check_enantiomer Correct Oxaziridine Enantiomer? start->check_enantiomer strict_temp Strict Temperature Control? start->strict_temp check_reagent Check Oxaziridine Quality? (Storage, Purity) check_enolate->check_reagent check_conditions Optimize Reaction Time/Temp? check_reagent->check_conditions check_temp Maintain -78°C? check_enantiomer->check_temp check_enolate_geom Consider Enolate Geometry? check_temp->check_enolate_geom order_addition Correct Order of Addition? strict_temp->order_addition pure_reagents Purity of Reagents? order_addition->pure_reagents

Caption: Decision tree for troubleshooting common reaction issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over other chiral oxidizing agents?

A1: The primary advantage lies in its high enantioselectivity for the α-hydroxylation of a wide range of ketone enolates, often exceeding 95% ee.[5] The dichloro substituents enhance both the steric bulk and the electron-withdrawing nature of the reagent, which contributes to its high reactivity and selectivity.[1]

Q2: Can this reagent be used for oxidizing substrates other than ketone enolates?

A2: Yes. N-sulfonyloxaziridines are a versatile class of reagents. They have been successfully employed in the asymmetric oxidation of sulfides to sulfoxides, selenides to selenoxides, and in the epoxidation of alkenes.[4]

Q3: How should I handle and dispose of the reagent and reaction waste?

A3: As with any chemical reagent, you should handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] It is a combustible solid.[3] Reaction mixtures may contain residual oxidizing agents. It is recommended to quench any unreacted oxaziridine before disposal. The aqueous phases should be checked for peroxide content and neutralized with a reducing agent like sodium sulfite solution if necessary.[4] All chemical waste should be disposed of in accordance with local regulations.

Q4: Is it necessary to purify the commercially available reagent before use?

A4: Commercially available this compound from reputable suppliers generally has a purity of ≥95-97% and can be used without further purification.[3] However, if the reagent has been stored for a long time or under suboptimal conditions, its purity should be verified. If necessary, it can be recrystallized.[4]

Q5: The synthesis procedure mentions using peracetic acid or m-CPBA for the preparation of the oxaziridine. Are there any safety concerns with these reagents?

A5: Yes, both peracetic acid and m-CPBA are strong oxidizing agents and should be handled with extreme care behind a safety shield. Reactions involving peracids can be exothermic, and there is a risk of thermal runaway if the addition is too fast or cooling is insufficient. It is crucial to ensure that no significant excess of the peroxy compound is allowed to accumulate in the reaction mixture.[4]

References

  • Chen, B.-C., Murphy, C. K., Kumar, A., Reddy, R. T., Clark, C., Zhou, P., Lewis, B. M., Gala, D., Mergelsberg, I., Scherer, D., Buckley, J., DiBenedetto, D., & Davis, F. A. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • ResearchGate. Optimization of Reaction Conditions a. ResearchGate. Available at: [Link]

  • Davis, F. A., & Chen, B.-C. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • Davis, F. A., Kumar, A., & Chen, B.-C. (+)-(2R,8aR)-[(8,8-Dimethoxycamphoryl)Sulfonyl]Oxaziridine and (+)-(2R,8aR)-[(8,8-Dichlorocamphoryl)Sulfonyl]Oxaziridine. ResearchGate. Available at: [https://www.researchgate.net/publication/251390310_-(2R8aR-88-DimethoxycamphorylSulfonylOxaziridine_and_-2R8aR-88-DichlorocamphorylSulfonylOxaziridine]([Link]

  • Shibuya, M., Tomizawa, M., & Iwabuchi, Y. A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of Products from (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification challenges associated with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine reactions. This powerful chiral oxidizing agent, a member of the Davis' oxaziridines family, is instrumental in the asymmetric synthesis of valuable molecules like α-hydroxy ketones.[1][2][3] However, isolating the desired product in high purity requires a nuanced understanding of the reaction's components and potential side products. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your purification process.

I. Understanding the Reaction Landscape

Successful purification begins with a thorough understanding of what's in your reaction flask post-quench. The primary components are your desired product, the unreacted oxaziridine, and the sulfonimine byproduct.

Key Reaction Components:
  • Desired Product: Typically an α-hydroxy carbonyl compound, formed by the electrophilic oxygen transfer from the oxaziridine to a nucleophilic enolate.[2][4][5]

  • Starting Material: Unreacted ketone or ester.

  • This compound: The chiral oxidizing agent. It is a stable, solid reagent.

  • (-)-[(7,7-Dichlorocamphoryl)sulfonyl]imine: The primary byproduct formed after the oxaziridine transfers its oxygen atom.[2][6][7] This imine is also a solid.

The core challenge in purification is the separation of the desired product from the sulfonimine byproduct, as both can have similar polarities.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of your reaction products.

Issue 1: Difficulty separating the product from the sulfonimine byproduct using column chromatography.

Question: My product and the sulfonimine byproduct are co-eluting during silica gel chromatography. How can I improve their separation?

Answer: This is a frequent challenge. The sulfonimine byproduct, while generally less polar than the desired α-hydroxy ketone, can have overlapping Rf values in certain solvent systems. Here’s a systematic approach to troubleshoot this:

A. Optimize Your Solvent System (Eluent):

  • Start with a Standard System: A common starting point for the elution of α-hydroxy ketones is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

  • Gradual Polarity Increase: If co-elution occurs, decrease the initial polarity of your eluent and employ a very shallow gradient. This will allow for better resolution between compounds with small polarity differences.

  • Introduce a Third Solvent: Adding a small percentage of a third solvent can significantly alter selectivity.

    • Dichloromethane (DCM): Can improve the separation of compounds with similar polarities.

    • Tert-butyl methyl ether (TBME): Offers different selectivity compared to ethyl acetate and can sometimes resolve overlapping spots.

    • Toluene: Can be useful in some cases, particularly for aromatic substrates.

B. Consider a Different Stationary Phase:

  • If optimizing the mobile phase on silica gel is unsuccessful, consider alternative stationary phases.

    • Alumina (Neutral or Basic): Can provide different selectivity, especially if your target molecule is sensitive to the acidic nature of silica.

    • Florisil®: A magnesium silicate-based adsorbent that can offer unique separation characteristics.

    • Reverse-Phase Chromatography (C18): While less common for this type of purification, it separates compounds based on hydrophobicity rather than polarity and can be a powerful alternative.

C. Chemical Modification of the Byproduct:

  • In some instances, the sulfonimine byproduct can be hydrolyzed to the more polar sulfonamide by stirring the crude reaction mixture with aqueous acid (e.g., 1M HCl) before extraction. This increases the polarity difference between the product and the byproduct, facilitating easier separation by chromatography. Caution: Ensure your desired product is stable to these acidic conditions.

Issue 2: Low recovery of the desired product after chromatography.

Question: I'm losing a significant amount of my product during column chromatography. What could be the cause?

Answer: Low recovery can stem from several factors related to both the product's properties and the chromatographic technique.

A. Product Instability on Silica Gel:

  • α-Hydroxy ketones can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation.[8]

  • Solution:

    • Neutralize Your Silica: Pre-treat the silica gel with a dilute solution of triethylamine in your non-polar solvent, followed by flushing with the non-polar solvent to remove excess base.

    • Use Deactivated Silica: Commercially available deactivated silica gel can be a good option.

    • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation. Avoid letting the product sit on the column for extended periods.

B. Irreversible Adsorption:

  • Highly polar products may bind strongly to the silica gel and be difficult to elute.

  • Solution:

    • Increase Eluent Polarity: After eluting less polar impurities, a stronger eluent (e.g., higher percentage of ethyl acetate or even methanol) may be needed to recover your product.

    • Consider a Different Adsorbent: As mentioned previously, alumina or reverse-phase silica may be more suitable.

C. Improper Column Packing and Loading:

  • A poorly packed column can lead to channeling and band broadening, resulting in poor separation and apparent loss of product.

  • Solution:

    • Ensure your silica gel is a homogenous slurry when packing the column.

    • Load your sample in a minimal amount of solvent to ensure a narrow starting band.

Issue 3: The purified product is an oil, but it is reported to be a solid.

Question: I've purified my α-hydroxy ketone, and the NMR looks clean, but it's an oil. The literature says it should be a crystalline solid. What's going on?

Answer: This is a common occurrence and can be due to a few factors:

A. Residual Solvent:

  • Even small amounts of residual solvent from your chromatography eluent can prevent crystallization.

  • Solution: Dry your sample under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

B. Small Impurities:

  • Trace impurities can act as "crystallization inhibitors." Your NMR may appear clean, but minor impurities might still be present.

  • Solution:

    • Re-purification: A second, careful chromatographic purification may be necessary.

    • Trituration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., hexane) dropwise until the solution becomes cloudy. Cooling this mixture can often induce crystallization.

C. Recrystallization:

  • This is the most effective method for obtaining a crystalline product from an oil.

  • Protocol:

    • Dissolve the oil in a minimum amount of a hot solvent in which it is soluble.

    • Slowly cool the solution to room temperature.

    • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration.

Issue 4: Racemization of the chiral center during workup or purification.

Question: My product's enantiomeric excess (ee) is lower than expected after purification. Could the purification process be causing racemization?

Answer: Yes, racemization is a potential issue, especially for α-hydroxy ketones where the proton alpha to the carbonyl is acidic.[9]

A. Exposure to Acid or Base:

  • Both acidic and basic conditions can catalyze enolization, which will lead to racemization of the α-stereocenter.[9][10]

  • Solution:

    • Neutral Workup: Use a neutral workup procedure (e.g., washing with saturated ammonium chloride or brine).

    • Avoid Strong Acids/Bases: Be cautious with any acidic or basic washes.

    • Neutralized Silica Gel: As mentioned before, use neutralized silica gel for chromatography.

B. Elevated Temperatures:

  • Prolonged exposure to heat can sometimes lead to racemization.

  • Solution:

    • Avoid high temperatures during solvent removal. Use a rotary evaporator with a water bath at a moderate temperature.

    • Store the purified product at a low temperature (e.g., in a refrigerator or freezer).

III. Frequently Asked Questions (FAQs)

Q1: What is the general workflow for purifying products from these reactions?

A1: A typical purification workflow involves an initial workup followed by a more refined purification technique.[1]

Purification Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., sat. NH4Cl) Start->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Purification (Chromatography or Recrystallization) Concentration->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General purification workflow.

Q2: Can I use recrystallization as the primary purification method instead of chromatography?

A2: Yes, if your desired product is a solid and has significantly different solubility properties from the sulfonimine byproduct, direct recrystallization from the crude mixture can be a very efficient purification strategy.[6][11]

Q3: How do I dispose of the camphorsulfonyl-based byproducts?

A3: These byproducts should be treated as chemical waste and disposed of according to your institution's safety guidelines. They are generally considered non-hazardous for disposal purposes but should not be discarded in regular trash or down the drain.

Q4: Are there any safety precautions I should take when working with this compound?

A4: While N-sulfonyloxaziridines are generally stable, it is good practice to handle all oxidizing agents with care.[2][12] Avoid heating the solid reagent, and always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

IV. Experimental Protocols

Protocol 1: General Column Chromatography for α-Hydroxy Ketone Purification
  • Prepare the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Adsorb the sample onto a small amount of silica gel, then carefully add it to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

    • Gradually increase the polarity of the eluent based on TLC analysis of the fractions.

  • Fraction Collection:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

Protocol 2: Recrystallization of an α-Hydroxy Ketone
  • Solvent Selection:

    • Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common systems include ethyl acetate/hexane, dichloromethane/hexane, or ethanol/water.

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent to fully dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

V. Data Summary

Compound Type Typical Purification Method Common Eluent System Potential Issues
α-Hydroxy KetoneColumn Chromatography, RecrystallizationHexane/Ethyl AcetateCo-elution with byproduct, degradation on silica, racemization
Sulfonimine ByproductColumn ChromatographyHexane/Ethyl AcetateCo-elution with product

VI. Decision-Making Flowchart for Purification Strategy

Purification Strategy Start Crude Product IsProductSolid Is the crude product a solid? Start->IsProductSolid TryRecrystallization Attempt direct recrystallization IsProductSolid->TryRecrystallization Yes ColumnChromatography Perform column chromatography IsProductSolid->ColumnChromatography No RecrystallizationSuccess Was recrystallization successful? TryRecrystallization->RecrystallizationSuccess RecrystallizationSuccess->ColumnChromatography No PureProduct Pure Product RecrystallizationSuccess->PureProduct Yes ColumnChromatography->PureProduct

Caption: Decision-making for purification.

VII. References

  • BenchChem. (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine | 127184-05-8.

  • Organic Syntheses. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Available from: [Link]

  • Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Available from: [Link]

  • Organic Syntheses. (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Available from: [Link]

  • SynOpen. A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. 2019.

  • The Journal of Organic Chemistry. A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. 1996.

  • BenchChem. Application Notes and Protocols for the Purification of Products from Oxaziridine Reactions.

  • PubMed Central (PMC). Advances in the Chemistry of Oxaziridines. 2014.

  • SynOpen. A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. 2019.

  • ACS Publications. .alpha.-Hydroxy ketones in high enantiomeric purity from asymmetric dihydroxylation of enol ethers. 1993.

  • BenchChem. Preventing racemization of chiral aziridine esters.

  • MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. 2018.

  • ACS Publications. Advances in the Chemistry of Oxaziridines. 2014.

  • Wikipedia. Oxaziridine.

  • ResearchGate. A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. 2019.

  • Chemistry LibreTexts. 11.2.4 Addition of Enolates to Aldehydes and Ketones - The Aldol Reaction. 2019.

  • Master Organic Chemistry. Enolates - Formation, Stability, and Simple Reactions. 2022.

Sources

Effect of temperature on (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine stability

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for in-depth technical guidance, this support center provides researchers, scientists, and drug development professionals with a dedicated resource on the thermal stability of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. As a Senior Application Scientist, my aim is to blend foundational knowledge with practical, field-tested advice to ensure the success and safety of your experiments.

Technical Support Center: this compound

This guide is structured as a series of questions and answers to directly address the most common and critical issues related to the thermal stability of this powerful chiral oxidizing agent.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What is the definitive recommended storage temperature for this compound and what is the scientific rationale?

The universally recommended storage condition for this reagent is 2-8°C [1].

Scientific Rationale: The core of the issue lies in the inherent strain of the three-membered oxaziridine ring and the relatively weak N-O bond[2][3]. While N-sulfonyloxaziridines are noted for being among the most stable classes of oxaziridines, they are still energetic molecules susceptible to thermal decomposition[4][5]. Storing the compound at refrigerated temperatures significantly reduces its kinetic energy, minimizing the likelihood of molecules overcoming the activation energy barrier for decomposition. This ensures the reagent's long-term integrity and preserves its oxidizing power for consistent and reproducible experimental outcomes.

Q2: How stable is the reagent if left at room temperature for a short period? What are the risks of long-term storage at ambient temperature?

While N-sulfonyloxaziridines are generally stable crystalline compounds, prolonged storage at room temperature is strongly discouraged[4][6]. Short-term exposure (e.g., a few hours on the lab bench during weighing and reaction setup) is generally acceptable and should not lead to significant degradation.

However, the risks associated with long-term ambient storage are substantial. There is a documented case of a 500-gram quantity of a similar reagent, (±)-trans-2-(Phenylsulfonyl)-3-phenyloxaziridine, undergoing exothermic decomposition after two weeks of storage at room temperature, generating enough force to shatter its container[7]. This highlights a critical safety issue: slow decomposition can generate heat, which, if not dissipated, can accelerate further decomposition in a dangerous feedback loop.

Q3: What are the visual and experimental indicators that my batch of oxaziridine may have degraded due to temperature exposure?

There are several key indicators of reagent decomposition:

  • Visual Inspection: The pure reagent is a white to off-white crystalline powder[8]. A noticeable change to yellow or brown, or a change in texture from crystalline to gummy or oily, suggests significant degradation.

  • Inconsistent Experimental Results: This is the most common sign of a problem. If you observe a sudden drop in yield for a well-established reaction, a decrease in diastereoselectivity or enantioselectivity, or the reaction failing to go to completion, compromised reagent stability is a primary suspect[9].

  • Appearance of Unexpected Byproducts: Thermal degradation primarily cleaves the N-O bond, which can lead to the formation of the corresponding sulfonimine[4]. This sulfonimine is an electrophile and can potentially react with nucleophiles in your reaction mixture, leading to unexpected side products.

Troubleshooting Guide: Linking Temperature to Experimental Outcomes

Q1: My asymmetric hydroxylation reaction is giving inconsistent and low yields. I suspect the oxaziridine. How can I confirm this and what is the troubleshooting workflow?

Inconsistent or low yields in reactions like the α-hydroxylation of enolates are classic symptoms of using a partially decomposed oxaziridine[9][10]. The active oxygen atom has been lost, reducing the molar equivalence of the active reagent in your reaction.

Follow this workflow to diagnose the issue:

TroubleshootingWorkflow start Low or Inconsistent Yield check_storage Step 1: Verify Storage Was the reagent stored at 2-8°C? start->check_storage inspect_reagent Step 2: Visual Inspection Is the reagent a white, crystalline solid? check_storage->inspect_reagent  Yes problem_identified Conclusion: Original reagent batch is degraded. Discard safely. check_storage->problem_identified No, stored improperly. Assume degradation. control_exp Step 3: Run Control Experiment Use a fresh vial or new batch of the oxaziridine. inspect_reagent->control_exp  Yes inspect_reagent->problem_identified No, discolored/clumped. Assume degradation. compare_results Step 4: Compare Results control_exp->compare_results compare_results->problem_identified Control reaction works. other_issue Conclusion: Reagent is likely active. Troubleshoot other reaction parameters (base, solvent, substrate). compare_results->other_issue Control gives similar low yield.

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing a significant amount of the sulfonimine byproduct from my starting oxaziridine. Is this purely a temperature issue?

The presence of the sulfonimine byproduct is a direct result of the oxaziridine's function as an oxygen-transfer agent[4]. However, an excessive amount, especially before the reaction has proceeded significantly, points towards a degraded starting material. If the reagent was exposed to elevated temperatures during storage or transport, it may have partially decomposed back to the sulfonimine before you even began your experiment.

Q3: Can running my hydroxylation reaction at a higher temperature to speed it up cause reagent decomposition?

Yes, this is a critical point of process control. While elevating the temperature of the reaction mixture can increase the reaction rate, it also increases the rate of thermal decomposition of the oxaziridine itself. At elevated temperatures, the reagent can decompose via pathways that do not lead to the desired product[4][6]. It is crucial to follow established protocols for reaction temperature. Most asymmetric hydroxylations using this reagent are performed at low temperatures (e.g., -78°C) to maximize selectivity and minimize side reactions, including reagent degradation[9].

Advanced Analysis and Safety Protocols

Q1: What are the key thermal properties I should be aware of, and how are they determined?

The primary technique for assessing thermal stability is Differential Scanning Calorimetry (DSC) [11][12]. DSC measures the heat flow into or out of a sample as it is heated, revealing critical thermal events.

PropertyTypical ValueSignificance & Comments
Melting Point 181-186 °C[1]For many energetic materials, melting is immediately followed by or concurrent with decomposition. Do not heat to melting point outside of a controlled analytical instrument.
Recommended Storage 2-8 °C[1]Essential for preserving chemical integrity and ensuring safety.
Decomposition Onset (Tonset) Determined by DSCThis is the temperature at which decomposition begins. It is a critical parameter for safety assessments. For sulfonyl azides, a related class of energetic reagents, onsets are often in the 120-160°C range, but this must be determined experimentally for the oxaziridine[13].
Enthalpy of Decomposition (ΔHD) Determined by DSCMeasures the total energy released during decomposition. A large, sharp exothermic peak indicates a rapid release of energy, signifying a significant hazard potential[13].
Q2: What is the primary thermal decomposition pathway I should be concerned about?

The decomposition of N-sulfonyloxaziridines is complex and can be initiated by heat or light. The principal pathway involves the homolytic or heterolytic cleavage of the weak N-O bond[3][4].

DecompositionPathway cluster_products Decomposition Products Oxaziridine This compound Strained N-O Bond Sulfonimine Sulfonimine Byproduct Electrophilic Impurity Oxaziridine:f0->Sulfonimine Heat (Δ) (Bond Cleavage) Oxygen 'Active Oxygen' (For Oxidation Reactions) Oxaziridine:f0->Oxygen Reaction with Nucleophile Rearrangement Rearrangement Products (e.g., Nitrones - often unstable) Oxaziridine:f0->Rearrangement Heat (Δ) (Rearrangement)

Caption: Simplified thermal decomposition and reaction pathways.

Researchers have postulated that nitrones may be intermediates in the thermal decomposition of N-sulfonyloxaziridines, though these are typically unstable[4]. The key takeaway is that heating generates reactive species that can compromise your intended chemical transformation.

Q3: What specific safety protocols must be followed when handling and potentially heating this oxaziridine?

Given its energetic nature, handling this compound requires adherence to strict safety protocols, especially concerning temperature.

  • Work with Small Quantities: Always handle the minimum quantity of material required for your experiment. This is the most effective way to mitigate the risk of any potential exothermic event[14].

  • Avoid Heat Sources: Keep the reagent away from hot plates, heating mantles, ovens, and direct sunlight. Ensure that any solvents are removed under reduced pressure while keeping the temperature low (e.g., below 40°C)[15].

  • Use Personal Protective Equipment (PPE): Standard PPE (lab coat, gloves, safety glasses) is mandatory. When there is any risk of explosion or splash, such as during the handling of larger quantities or unfamiliar reactions, a face shield and blast shield must be used[16][17][18].

  • Controlled Heating: Never heat the solid material directly. If a reaction requires elevated temperatures, it should be done in a solution with efficient stirring and temperature monitoring, and only after a thorough risk assessment[17].

  • Proper Disposal: Do not dispose of the material in standard waste streams. It should be treated as a reactive chemical and disposed of according to your institution's hazardous waste protocols.

By understanding the interplay between temperature and the stability of this compound, you can ensure the integrity of your experiments, achieve reproducible results, and maintain a safe laboratory environment.

References

  • Advances in the Chemistry of Oxaziridines. (2014). ACS Publications. [Link]

  • Advances in the Chemistry of Oxaziridines. (n.d.). PubMed Central (PMC) - NIH. [Link]

  • Oxaziridine. (n.d.). Wikipedia. [Link]

  • Safety Hazards in the Energetics Laboratory. (2019). DSIAC - dtic.mil. [Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. (2019). N/A. [Link]

  • Advances in the Chemistry of Oxaziridines | Request PDF. (2014). ResearchGate. [Link]

  • Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis | Request PDF. (n.d.). ResearchGate. [Link]

  • Making Explosives In The Lab. (2008). American Chemical Society. [Link]

  • Working with Potentially Explosive Chemicals/Reactions. (n.d.). University of Auckland. [Link]

  • Policy on Laboratory use of Explosive and High Energy Materials. (2019). Case Western Reserve University. [Link]

  • A Chemical Hygiene Plan An Explosive Safety Plan Laboratory Facility Requirements PPE Plan. (n.d.). UAH. [Link]

  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. (n.d.). Organic Syntheses Procedure. [Link]

  • (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. (n.d.). Organic Syntheses Procedure. [Link]

  • Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. (n.d.). Drexel University. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PubMed Central (PMC) - NIH. [Link]

  • Hydroxylation with oxaziridine 22 | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines. (n.d.). University of Windsor. [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). PubMed Central (PMC). [Link]

  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. (n.d.). Organic Syntheses Procedure. [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. (2018). MDPI. [Link]

  • Thermal Characterization of Phase Change Materials by Differential Scanning Calorimetry: A Review. (n.d.). MDPI. [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (n.d.). MDPI. [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). PubMed Central (PMC) - NIH. [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). NIH. [Link]

  • Application of Differential Scanning Calorimetry in Evaluation of Solid State Interactions in Tablets Containing Acetaminophen. (n.d.). PubMed. [Link]

  • Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. (n.d.). PubMed Central (PMC) - NIH. [Link]

  • DSC thermal analysis (n = 3, mean ± standard deviation). (n.d.). ResearchGate. [Link]

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Technical Support Center: Troubleshooting Oxidations with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a powerful chiral oxidizing agent for modern asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this reagent, ensuring successful and reproducible outcomes. Here, we address common challenges and provide in-depth, experience-driven solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound a superior choice for asymmetric oxidations?

A: this compound, a member of the Davis oxaziridine family, is a highly effective, electrophilic, and aprotic oxidizing agent.[1][2] Its rigid camphor backbone provides a well-defined steric environment, enabling high levels of enantioselectivity in a variety of transformations. The dichloro substituents at the 8,8-positions enhance its electron-withdrawing properties and steric bulk, which are critical for its reactivity and selectivity.[3] This makes it particularly effective for challenging oxidations, such as the α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and indole functionalization.[1][3][4]

Q2: What are the primary applications of this reagent?

A: The primary applications include:

  • Asymmetric α-hydroxylation of ketone and ester enolates: This is one of the most widely utilized reactions of this oxaziridine, producing valuable chiral α-hydroxy carbonyl compounds.[2][5][6][7]

  • Enantioselective oxidation of sulfides to sulfoxides: This is a key transformation in the synthesis of chiral auxiliaries and pharmaceutical agents.[1][7]

  • Oxidation of enamines: This reagent can rapidly oxidize enamines to α-amino or α-hydroxy ketones.[2]

  • Indole oxidation: It has been successfully used in the synthesis of natural products involving the oxidation of indoles.[4]

Q3: How does the stereochemistry of the reagent influence the product's stereochemistry?

A: The stereochemistry of the oxaziridine ring dictates the facial selectivity of the oxidation. The (-)-enantiomer, derived from (+)-camphorsulfonic acid, will deliver the oxygen atom to one face of the nucleophile, while its (+)-enantiomer will deliver it to the opposite face. For instance, in indole oxidations, the (+)-enantiomer produces (R)-configured hydroxyindolenines, whereas the (-)-enantiomer generates the (S)-enantiomer.[3] This allows for access to complementary stereoisomers by simply choosing the appropriate enantiomer of the reagent.

Q4: What are the typical byproducts of this reaction, and how are they removed?

A: The primary byproduct of the oxidation is the corresponding (-)-(8,8-dichlorocamphorylsulfonyl)imine.[2] This imine is generally less polar than the desired oxidized product and can often be removed by standard purification techniques such as column chromatography or recrystallization.[8]

Section 2: Troubleshooting Guide for Low Yields

Low yields can be attributed to a variety of factors, from reagent quality to subtle nuances in the reaction setup and execution. This section provides a systematic approach to diagnosing and resolving these issues.

Issue 1: The reaction is sluggish or does not proceed to completion.
Potential Causes & Solutions:
  • Sub-optimal Reaction Temperature: While many oxidations with this reagent proceed well at low temperatures (e.g., -78 °C), some substrates may require higher temperatures to react at a reasonable rate.

    • Troubleshooting Step: If TLC or other monitoring indicates a stalled reaction, try gradually warming the reaction mixture. It is crucial to do this cautiously, as higher temperatures can sometimes lead to decreased enantioselectivity or byproduct formation.[9]

  • Poor Reagent Quality: The oxaziridine can decompose over time, especially if not stored properly.

    • Troubleshooting Step: Ensure the reagent is a white, crystalline solid. If it appears discolored or clumpy, its purity may be compromised. It is recommended to store the reagent at 2-8°C. Consider purchasing a fresh batch from a reputable supplier if you suspect decomposition.[10]

  • Incomplete Enolate Formation (for α-hydroxylations): The success of an α-hydroxylation reaction is critically dependent on the efficient generation of the enolate.

    • Troubleshooting Step:

      • Base Selection: Ensure you are using a suitable base to fully deprotonate your ketone or ester. Common choices include LDA, KHMDS, or NaHMDS.[5]

      • Base Quality: Use freshly prepared or titrated solutions of strong bases.

      • Addition Temperature: Add the base at a low temperature (typically -78 °C) to minimize side reactions.

      • Solvent: Anhydrous THF is a common solvent for enolate formation. Ensure it is sufficiently dry.

  • Steric Hindrance: Highly hindered substrates may react slowly.

    • Troubleshooting Step: Consider using a less sterically demanding analogue of the Davis oxaziridine if available, or explore alternative synthetic routes. The dichloro derivative's steric bulk contributes to its selectivity, but can be a limitation for very crowded reaction centers.[3]

Issue 2: The desired product is formed, but the isolated yield is low.
Potential Causes & Solutions:
  • Product Instability: The oxidized product may be unstable under the reaction or workup conditions.

    • Troubleshooting Step:

      • Quenching: Quench the reaction carefully and promptly once complete.[9] A saturated aqueous solution of sodium sulfite or sodium thiosulfate can be used to destroy any excess oxidant.

      • Workup Temperature: Keep the product cold during the workup and purification steps.[9]

      • pH Control: Some α-hydroxy carbonyl compounds are sensitive to acidic or basic conditions. Maintain a neutral pH during the workup.

  • Difficult Purification: The product may be difficult to separate from the sulfonimine byproduct or other impurities.

    • Troubleshooting Step:

      • Chromatography: Use a deactivated silica gel (e.g., with triethylamine) to prevent product decomposition on the column.[3]

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[8] Experiment with different solvent systems.

  • Mechanical Losses: Product can be lost during transfers, extractions, and other manipulations.

    • Troubleshooting Step: Exercise care during all post-reaction procedures. Rinse flasks and equipment thoroughly with the appropriate solvent to ensure complete transfer of the product.[9]

Issue 3: Significant formation of byproducts.
Potential Causes & Solutions:
  • Over-oxidation: In some cases, particularly with sulfide oxidations, the desired sulfoxide can be further oxidized to the sulfone.[11]

    • Troubleshooting Step:

      • Stoichiometry: Use a precise stoichiometry of the oxaziridine (typically 1.0-1.1 equivalents).

      • Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Side Reactions of the Substrate or Product: The reaction conditions may promote undesired side reactions.

    • Troubleshooting Step: Re-evaluate the reaction conditions, including temperature, solvent, and base (if applicable), to find a balance that favors the desired transformation while minimizing side reactions.

Experimental Workflow & Data Presentation
General Protocol for α-Hydroxylation of a Ketone Enolate
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone in anhydrous THF in a flame-dried flask.

  • Enolate Formation: Cool the solution to -78 °C and add the base (e.g., LDA, KHMDS) dropwise. Stir for the appropriate time to ensure complete enolate formation.

  • Oxidation: In a separate flask, dissolve this compound in anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NH₄Cl or another suitable quenching agent.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Flowchart

Troubleshooting_Flowchart start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion byproducts Significant Byproducts start->byproducts sluggish_reaction Sluggish or Incomplete Reaction check_completion->sluggish_reaction No low_isolated_yield Low Isolated Yield check_completion->low_isolated_yield Yes temp Optimize Temperature sluggish_reaction->temp reagent_quality Check Reagent Quality sluggish_reaction->reagent_quality enolate_formation Verify Enolate Formation sluggish_reaction->enolate_formation steric_hindrance Consider Steric Hindrance sluggish_reaction->steric_hindrance product_stability Assess Product Stability low_isolated_yield->product_stability purification Optimize Purification low_isolated_yield->purification mechanical_loss Minimize Mechanical Losses low_isolated_yield->mechanical_loss over_oxidation Prevent Over-oxidation byproducts->over_oxidation side_reactions Minimize Side Reactions byproducts->side_reactions solution_node Mechanism reagents Nucleophile + this compound transition_state [Transition State]* reagents->transition_state SN2-type attack products Oxidized Product + Sulfonimine Byproduct transition_state->products

Caption: Generalized oxidation mechanism.

Section 3: References

  • Kitagawa, S., Mori, H., Odagiri, T., Suzuki, K., Kikkawa, Y., Osugi, R., Takizawa, S., Kimura, Y., & Kirihara, M. (2019). A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. ResearchGate. [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]

  • Zhang, J., & Wang, Q. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2649. [Link]

  • Chen, B.-C., et al. (2003). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 77, 127. [Link]

  • Yoon, T. P., & Dong, V. M. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8299–8317. [Link]

  • Yoon, T. P., & Dong, V. M. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8299–8317. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Wikipedia. Oxaziridine. [Link]

  • Davis, F. A., et al. (1998). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 69, 158. [Link]

  • Organic Chemistry Portal. Enantioselective Sulfoxidation. [Link]

  • Del Rio, R. E., et al. (2007). Highly Enantioselective Oxidation of Sulfides to Sulfoxides by a New Oxaziridinium Salt. ChemInform, 38(39). [Link]

  • Bach, R. D., et al. (1995). Transition State Geometry and Solvent Effects in the Enantioselective Oxidation of Sulfides to Chiral Sulfoxides by Oxaziridines. Zeitschrift für Naturforschung B, 50(9), 1396–1403. [Link]

  • Chemistry LibreTexts. 5.4: Enantioselective Sulfoxidation. [Link]

Sources

Technical Support Center: Quenching Unreacted (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven guidance on safely and effectively quenching unreacted reagent in experimental workflows. As a potent, electrophilic oxidizing agent, complete neutralization of this oxaziridine is critical for experimental success and laboratory safety.

Introduction: The "Why" Behind the Quench

This compound is a highly effective chiral oxidizing agent, prized for its ability to mediate asymmetric reactions such as the α-hydroxylation of enolates with high enantioselectivity.[1][2] The electron-withdrawing dichloro groups on the camphor scaffold significantly enhance its oxidizing power.[1]

However, its high reactivity also classifies it as an "active oxygen" compound. Residual, unreacted oxaziridine in a reaction mixture poses two primary risks:

  • Safety Hazard: Like peroxides, N-sulfonyloxaziridines can decompose exothermically, particularly at elevated temperatures or in the presence of metal catalysts.[1][3] Attempting to concentrate or distill a reaction mixture without first destroying the excess oxidant can lead to an uncontrolled, hazardous decomposition.[3]

  • Experimental Interference: The unreacted oxidant can lead to undesired side reactions during workup, purification, or subsequent synthetic steps, ultimately compromising product purity and yield.

Therefore, a dedicated, verifiable quenching step is not merely a suggestion but a mandatory component of any protocol utilizing this reagent.

Frequently Asked Questions (FAQs)

Q1: Why is it absolutely essential to quench unreacted this compound? It is critical for both safety and scientific integrity. The reagent is thermally sensitive and can decompose exothermically, posing a significant hazard, especially during solvent removal.[1][3] Furthermore, as a powerful oxidant, it can react with your desired product or other reagents during workup and purification, leading to lower yields and complex product mixtures.

Q2: What are the most reliable chemical agents for quenching this oxaziridine? The most common and effective method is to use a mild reducing agent. Saturated aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) are the industry-standard choices. They are inexpensive, readily available, and react quickly and cleanly with the oxaziridine.

Q3: How can I be certain that the quenching process is 100% complete? You must validate the completion of the quench. Never assume it is finished after a set amount of time. Two primary methods are recommended:

  • Thin-Layer Chromatography (TLC): Spot the quenched, organic layer of your reaction mixture against a co-spot of your starting reaction mixture. The complete disappearance of the oxaziridine spot (Rf ≈ 0.62 in methylene chloride on silica gel) confirms the quench is complete.[4]

  • Peroxide Test Strips: After quenching and phase separation, dip a peroxide test strip into the organic layer. A negative reading (e.g., <1 ppm) provides reliable confirmation that active oxygen species have been neutralized.[3]

Q4: What is the chemical byproduct of the quenching reaction? The quenching process reduces the oxaziridine back to its corresponding, and significantly more stable, N-sulfonylimine: (-)-(8,8-Dichlorocamphorylsulfonyl)imine .[5][6] This imine is typically removed during subsequent chromatographic purification.

Q5: Are there any reagents I should avoid using for the quench? You should avoid strong, non-selective reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) unless your desired product is completely inert to these reagents. The goal of the quench is to selectively destroy the oxaziridine without affecting the product. Additionally, avoid quenching at high temperatures due to the risk of exothermic decomposition.[1]

Troubleshooting Guide

This section addresses common issues encountered during the quenching step.

Problem Potential Cause Recommended Solution
Quench is incomplete (Oxaziridine spot persists on TLC or peroxide test is positive).1. Insufficient Quenching Agent: The stoichiometry was underestimated.Add another portion (e.g., 0.5 equivalents relative to the initial oxaziridine charge) of the quenching solution and stir for an additional 15-20 minutes before re-testing.
2. Poor Mixing: The reaction is biphasic (organic/aqueous), and inefficient stirring is limiting the reaction rate.Increase the stirring rate to create a vigorous emulsion, ensuring maximum interfacial contact between the organic and aqueous layers.
3. Degraded Quenching Agent: The sodium sulfite or thiosulfate solution was prepared long ago and may have been oxidized by air.Always use a freshly prepared saturated aqueous solution of the quenching agent for maximum efficacy.
Product Degradation or Side-Product Formation During Workup. 1. pH Sensitivity: The product may be sensitive to the pH of the quenching solution (sulfite solutions can be basic).Perform the quench at a lower temperature (0 °C to 5 °C) to minimize the rate of degradation. If necessary, use a buffered quenching system.
2. Extended Contact Time: Leaving the product in the presence of the quenching mixture for an unnecessarily long time.Once the quench is verified as complete by TLC or test strip, proceed immediately with the rest of the aqueous workup (e.g., phase separation, washing, drying).
Logic Flow for Quenching Protocol Selection

The choice of quenching agent is straightforward, but the workflow should be systematic. The following diagram outlines the decision-making process.

G start Reaction Complete (Excess Oxaziridine Present) cool Cool Reaction Mixture to 0 °C start->cool add_quench Add Saturated Aqueous Quenching Reagent (e.g., Na₂SO₃) cool->add_quench stir Stir Vigorously for 15-30 min add_quench->stir test Test for Completion stir->test workup Proceed to Aqueous Workup (Phase Separation, Washes) test->workup  Yes add_more Add More Quenching Reagent & Stir test->add_more  No end Quench Complete workup->end add_more->stir G cluster_0 Quenching Mechanism Oxaziridine Oxaziridine (R-SO₂-N(O)CH-R') TS [Transition State] Oxaziridine->TS Sulfite Sulfite (SO₃²⁻) (Nucleophile) Sulfite->Oxaziridine Sₙ2 attack on O Imine Sulfonylimine (R-SO₂-N=CH-R') Sulfate Sulfate (SO₄²⁻) TS->Imine TS->Sulfate

Caption: Simplified mechanism of oxaziridine reduction by sulfite.

References
  • Organic Syntheses Procedure, Coll. Vol. 5, p. 414 (1973); Vol. 42, p. 50 (1962). [Link]

  • Aubé, J. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(17), 8807-8863. [Link]

  • American Chemical Society Publications. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews. [Link]

  • MDPI. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules. [Link]

  • ResearchGate. (2020). Oxaziridines and Oxazirines. [Link]

  • Organic Syntheses Procedure, Coll. Vol. 8, p. 110 (1993); Vol. 66, p. 203 (1988). [Link]

  • Wikipedia. Oxaziridine. [Link]

  • ResearchGate. (2015). Oxaziridines. [Link]

  • Wikipedia. Davis oxidation. [Link]

  • Wikipedia. Reducing agent. [Link]

  • Organic Chemistry Portal. Davis Oxidation. [Link]

  • Organic Syntheses Procedure, Coll. Vol. 7, p. 472 (1990); Vol. 64, p. 157 (1986). [Link]

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Technical Support Center: Solvent Influence on (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a powerful and selective chiral oxidizing agent. This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of using this reagent, with a specific focus on the critical role of the solvent in achieving desired reactivity and stereoselectivity. Here, you will find troubleshooting guidance and frequently asked questions to ensure the success of your experiments.

Introduction to this compound

This compound, a member of the Davis' oxaziridines family, is a highly effective, neutral, and aprotic oxidizing agent.[1][2] Its rigid camphor backbone, enhanced by the presence of two chlorine atoms, provides a unique steric and electronic environment, making it a valuable tool for various asymmetric transformations.[3] These reactions primarily involve the electrophilic transfer of an oxygen atom to a wide range of nucleophiles.[4][5]

The strained three-membered oxaziridine ring is key to its reactivity, facilitating the cleavage of the weak N-O bond.[5][6] This reagent is particularly renowned for the α-hydroxylation of enolates, the oxidation of sulfides to sulfoxides, and the oxidation of amines to nitrones.[3] The success and stereochemical outcome of these reactions are profoundly influenced by the choice of solvent, a factor that can often be overlooked but is paramount for achieving high yields and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is my enantioselectivity lower than expected in the α-hydroxylation of a ketone enolate?

A1: Low enantioselectivity in α-hydroxylation reactions using this compound is a common issue that often points to suboptimal solvent conditions or improper enolate formation.

  • Solvent Polarity: The stereochemical course of the reaction is highly dependent on the solvent.[4][7] Polar aprotic solvents like tetrahydrofuran (THF) are generally preferred. The solvent influences the transition state geometry of the oxygen transfer.[7] A change in solvent polarity can alter the stability of the transition state, leading to a decrease in the energy difference between the pathways leading to the two enantiomers and, consequently, a lower enantiomeric excess (ee).[7] For instance, in the oxidation of sulfides, a more polar solvent can stabilize the more polar transition state, potentially altering the stereochemical outcome.[7]

  • Enolate Generation and Aggregation: The structure of the enolate in solution is critical.[8] Sodium enolates have been shown to be more effective than lithium enolates in achieving high enantioselectivity.[8] The degree of aggregation of the enolate, which is influenced by the solvent and the presence of additives, can impact the steric environment around the nucleophilic carbon, thereby affecting the facial selectivity of the attack on the oxaziridine.

  • HMPA Additive: The use of hexamethylphosphoramide (HMPA) can have a variable effect. While it can sometimes enhance ee, in many cases, it has been observed to diminish stereoselectivity by altering the enolate's solution structure.[8]

Q2: I am observing significant amounts of the corresponding sulfone byproduct during the oxidation of a sulfide to a sulfoxide. How can I improve the selectivity for the sulfoxide?

A2: The over-oxidation of a sulfide to the corresponding sulfone is a frequent challenge. The following factors should be considered:

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the second oxidation step from the sulfoxide to the sulfone. It is crucial to monitor the reaction closely by TLC or HPLC and quench it as soon as the starting sulfide has been consumed.[9] Running the reaction at lower temperatures can also help to improve selectivity.

  • Stoichiometry of the Oxaziridine: Using a slight excess of the oxaziridine can lead to over-oxidation. It is recommended to use stoichiometric amounts or even a slight sub-stoichiometric amount of the oxidizing agent to minimize the formation of the sulfone.

  • Solvent Choice: While a direct correlation between solvent and sulfone formation is less documented for this specific oxaziridine, the solvent can influence reaction rates. A solvent that accelerates the first oxidation significantly more than the second would be ideal. Non-polar solvents like carbon tetrachloride or deuterated chloroform have been used, though their industrial use is limited.[10] Experimenting with different aprotic solvents of varying polarity may be beneficial.

Q3: The reaction is sluggish or does not go to completion. What are the potential causes and solutions?

A3: A slow or incomplete reaction can be frustrating. Here are some troubleshooting steps:

  • Reagent Purity: Ensure the this compound is of high purity. Impurities can inhibit the reaction. The reagent should be a stable, colorless powder.[2]

  • Solvent Purity and Water Content: The presence of water or other protic impurities in the solvent can be detrimental. N-sulfonyloxaziridines are sensitive to hydrolysis.[11] Ensure that the solvent is anhydrous.

  • Substrate Reactivity: The electronic and steric nature of the substrate plays a significant role. Electron-rich nucleophiles will react faster. If your substrate is electron-deficient or sterically hindered, longer reaction times or slightly elevated temperatures may be necessary. However, be mindful of potential side reactions at higher temperatures.

  • Solvent Effects on Reaction Rate: The choice of solvent can impact the reaction rate. While polar aprotic solvents are generally used, the specific solvent can influence the solubility of the reactants and the stability of the transition state. If the reaction is slow in THF, you might consider other aprotic solvents like dichloromethane or acetonitrile.

Troubleshooting Guide

This section provides a more in-depth, step-by-step guide to address specific experimental issues.

Issue 1: Poor Reproducibility of Enantioselectivity

Poor reproducibility is often traced back to subtle variations in experimental conditions, particularly concerning the solvent.

Troubleshooting Workflow:

A Low/Inconsistent ee B Verify Reagent Purity and Handling A->B C Standardize Solvent Source and Purification B->C D Control Water Content (use fresh anhydrous solvent) C->D E Optimize Enolate Formation Protocol D->E F Evaluate Solvent Polarity E->F G Consistent Reaction Monitoring and Quenching F->G H Reproducible Results G->H

Caption: Workflow for troubleshooting poor enantioselectivity.

Detailed Protocol for Solvent Screening:

  • Solvent Selection: Choose a range of anhydrous aprotic solvents with varying dielectric constants (e.g., Toluene, Dichloromethane, THF, Acetonitrile).

  • Reaction Setup: In parallel, set up small-scale reactions with your substrate and this compound in each of the selected solvents. Ensure all other parameters (temperature, concentration, stoichiometry) are kept constant.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS.

  • Analysis: Once the reactions are complete, quench them and determine the enantiomeric excess of the product from each reaction using chiral HPLC or GC.

  • Optimization: Based on the results, select the solvent that provides the highest enantioselectivity and proceed with further optimization of other reaction parameters if necessary.

Issue 2: Formation of Unidentified Byproducts

The appearance of unexpected byproducts can complicate purification and reduce the yield of the desired product.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Reagent Decomposition This compound can decompose, especially at elevated temperatures or in the presence of impurities.[3]Store the reagent at the recommended temperature (2-8°C) and protect it from light. Use fresh reagent for critical reactions.
Side Reactions of the Substrate The reaction conditions (e.g., strong base for enolate formation) might induce side reactions of your starting material or product.Carefully choose the base and temperature for enolate generation. Consider using a milder base if possible.
Solvent Reactivity While less common with aprotic solvents, some solvents might have reactive impurities or could potentially react under specific conditions.Use high-purity, anhydrous solvents from a reliable source.
Hydrolysis of Imine Byproduct The reaction produces a sulfonylimine byproduct which can potentially undergo further reactions or hydrolysis.Prompt quenching of the reaction and an appropriate aqueous workup can help to remove these byproducts.

Experimental Protocol to Minimize Byproducts:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by air and to exclude moisture.

  • Low Temperature: Initiate the reaction at a low temperature (e.g., -78°C for enolate hydroxylations) and allow it to slowly warm to the optimal reaction temperature.[3]

  • Controlled Addition: Add the oxaziridine solution dropwise to the solution of the nucleophile to maintain a low instantaneous concentration of the oxidizing agent.

  • Quenching: Quench the reaction promptly upon completion with a suitable reagent, such as a saturated aqueous solution of sodium sulfite or sodium thiosulfate.[12]

The Role of Solvent in the Transition State

The solvent plays a crucial role in stabilizing or destabilizing the transition state of the oxygen transfer reaction. For the reaction of this compound with a nucleophile, an SN2-type mechanism at the oxygen atom is generally accepted.[3][8]

sub Substrate (Nucleophile) ts Transition State Polar Character sub->ts reagent This compound reagent->ts solvent Solvent Cage solvent->ts Solvation & Stabilization product Oxidized Product ts->product byproduct Sulfonylimine Byproduct ts->byproduct

Caption: Influence of the solvent on the transition state.

A polar aprotic solvent can solvate the developing charges in the transition state, thereby lowering its energy and potentially increasing the reaction rate.[13][14] However, the specific interactions between the solvent and the chiral reagent-substrate complex are what ultimately determine the stereochemical outcome.[15] The Kirkwood-Onsager model has been used to relate the solvent dependence of enantioselectivity to the calculated dipole moment of the transition state.[7] In some cases, like with THF, direct participation of the solvent in the transition state has been considered.[7]

References

  • Advances in the Chemistry of Oxaziridines. PubMed Central (PMC). Available at: [Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Synlett. (2019). Available at: [Link]

  • A process of sulfoxidation of biologically active compounds. Google Patents. (2008).
  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • Transition State Geometry and Solvent Effects in the Enantioselective Oxidation of Sulfides to Chiral Sulfoxides by Oxaziridines. ResearchGate. (1995). Available at: [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. (2018). Available at: [Link]

  • Advances in the Chemistry of Oxaziridines. ACS Publications. (2014). Available at: [Link]

  • Advances in the Chemistry of Oxaziridines. ResearchGate. (2014). Available at: [Link]

  • Oxaziridine. Wikipedia. Available at: [Link]

  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. (2009). Available at: [Link]

  • Phase-Transfer-Catalyzed Oxaziridine-Mediated Hydroxylative Phenol and Naphthol Dearomatization. ResearchGate. (2016). Available at: [Link]

  • Oxidation of sulfides a with oxaziridine 4 in the absence of acid. ResearchGate. Available at: [Link]

  • Davis Oxaziridine Oxidations: The Exciting Alpha Hydroxylation Method! YouTube. (2021). Available at: [Link]

  • (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses. (1988). Available at: [Link]

  • Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. J. Am. Chem. Soc. (1990). Available at: [Link]

  • An eco-friendly oxidation of sulfide compounds. Indian Academy of Sciences. Available at: [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. (2020). Available at: [Link]

  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. (2018). Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. This powerful chiral oxidizing agent is a cornerstone of modern asymmetric synthesis, particularly for the α-hydroxylation of enolates.[1][2] However, its utility is matched by its potential for exothermic decomposition, a critical safety consideration in any experimental design.[2] This guide is structured to provide you, our fellow researchers and drug development professionals, with practical, field-tested advice to ensure both the success and safety of your reactions.

Understanding the Hazard: The Nature of the Exotherm

This compound, like other oxaziridines, contains a strained three-membered ring with a weak N-O bond.[3] This inherent strain is the source of its reactivity and, consequently, its potential for exothermic decomposition. Thermal analysis has shown that in its neat form, it can undergo exothermic decomposition at temperatures between 165–190°C.[2] This decomposition temperature can be significantly lowered in the presence of contaminants, such as metal salts (e.g., FeCl₃·H₂O), to as low as 73–84°C.[2]

Reactions involving this oxaziridine, especially with strong nucleophiles like enolates, are themselves often exothermic.[4] The combination of a potentially thermally unstable reagent and an exothermic reaction demands rigorous control over experimental conditions to prevent a runaway reaction.

Troubleshooting Guide & FAQs

This section addresses common issues and questions encountered when working with this compound, with a focus on managing reaction exotherms.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Question: I'm observing a dangerous temperature spike when I add the oxaziridine to my enolate solution, even with external cooling. What's happening and how can I prevent it?

Answer: This is a classic sign of an uncontrolled exotherm. The rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system. Several factors could be at play:

  • Causality: The reaction between the highly reactive enolate and the oxaziridine is instantaneous and highly exothermic. A rapid addition rate introduces a large amount of reagent at once, leading to a surge in heat production.

  • Solution Workflow:

    • Slow Down the Addition: The most critical parameter to control is the rate of addition. Add the oxaziridine solution dropwise via a syringe pump over a prolonged period. This allows the cooling bath to dissipate the heat as it is generated.

    • Ensure Efficient Stirring: Vigorous stirring is crucial to rapidly disperse the added reagent and ensure uniform temperature throughout the reaction mixture.[4] Inadequate stirring can create localized "hot spots" where the temperature can rise significantly, potentially initiating decomposition.

    • Pre-cool All Solutions: Ensure that both the enolate solution and the oxaziridine solution are pre-cooled to the reaction temperature (typically -78 °C) before beginning the addition.

    • Use a More Dilute Solution: While this may increase reaction time, using more dilute solutions of both the enolate and the oxaziridine will reduce the concentration of reactants and thus the rate of heat generation.

Issue 2: Reaction Appears Sluggish or Incomplete, Tempting Me to Increase the Temperature

Question: My reaction at -78 °C is very slow. Can I warm it up to speed things up?

Answer: Proceed with extreme caution. While a modest increase in temperature might be possible for certain substrates, it significantly increases the risk.

  • Causality: Incomplete reactions are often due to issues with enolate formation or stability, rather than the oxidation step itself. Warming the reaction mixture not only increases the rate of the desired reaction but also the rate of potential side reactions and, most importantly, the risk of thermal decomposition of the oxaziridine.

  • Troubleshooting Protocol:

    • Verify Enolate Formation: Before adding the oxaziridine, consider taking a small aliquot of your enolate solution (and quenching it with a deuterated source like D₂O) to confirm successful deprotonation via NMR.

    • Optimize Enolate Generation: Ensure your solvent is rigorously dry and your base (e.g., LDA, NaHMDS) is of high quality.[2] The choice of base and reaction conditions for enolate formation is critical.

    • Maintain Low Temperature: It is generally safer to allow the reaction to proceed for a longer duration at a low temperature than to risk a thermal event by warming it. Patience is a key aspect of safety here.

    • Small-Scale Test: If you must explore higher temperatures, do so on a very small scale first, with continuous temperature monitoring and a safety shield in place.[4]

Issue 3: Brown or Dark-Colored Reaction Mixture

Question: My reaction mixture turned dark brown after adding the oxaziridine. Is this normal?

Answer: A dark coloration can be an indicator of decomposition.

  • Causality: The appearance of a dark color, especially if accompanied by gas evolution or a temperature rise, suggests that the oxaziridine or other species in the reaction mixture are decomposing. This can be initiated by impurities or localized heating.

  • Immediate Actions:

    • Cease Reagent Addition: Immediately stop adding the oxaziridine.

    • Ensure Maximum Cooling: Check that your cooling bath is at the target temperature and has sufficient volume.

    • Prepare for Quenching: If the temperature begins to rise uncontrollably, be prepared to quench the reaction (see the quenching protocol below).

FAQ 1: What is the safest way to store and handle this compound?

Answer: Proper storage and handling are the first line of defense against accidents.

  • Storage: The reagent should be stored in a tightly sealed container in a refrigerator at 2-8°C.[5][6][7] Avoid exposure to heat, light, and moisture.

  • Handling: Always handle the solid reagent in a well-ventilated area or fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[5][6] Avoid generating dust.[8]

FAQ 2: How do I safely quench a reaction involving this oxaziridine?

Answer: A well-planned quenching procedure is essential for any reaction, but especially for those with exothermic potential.

  • Standard Quenching Protocol:

    • The reaction is typically quenched at low temperature by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃). These reagents reduce any unreacted oxaziridine and other peroxides.

    • The addition of the quenching agent can itself be exothermic, so it must be done slowly while maintaining cooling.

    • Once the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature.

  • Emergency Quenching: In the event of a runaway reaction, if it is safe to do so, a larger volume of a cold quenching solution can be added more rapidly to absorb the heat and stop the reaction. This should only be done as a last resort and with appropriate safety measures in place (e.g., behind a blast shield).

Visualizing the Workflow: Exotherm Management

The following diagram outlines the decision-making process for safely managing a reaction involving this compound.

ExothermManagement Start Start: Plan Reaction Precool Pre-cool ALL Solutions (-78°C) Start->Precool AddOxaziridine Add Oxaziridine Solution (Slowly via Syringe Pump) Precool->AddOxaziridine Monitor Monitor Temperature Continuously AddOxaziridine->Monitor TempStable Temperature Stable? Monitor->TempStable ContinueAdd Continue Addition TempStable->ContinueAdd Yes TempSpike Temperature Spike > 5°C? TempStable->TempSpike No ReactionComplete Reaction Complete? ContinueAdd->ReactionComplete ReactionComplete->AddOxaziridine No Quench Safe Quench Protocol (e.g., aq. Na2SO3) ReactionComplete->Quench Yes Workup Aqueous Workup Quench->Workup TempSpike->Monitor No StopAdd STOP Addition Immediately TempSpike->StopAdd Yes Assess Assess Situation: - Check Cooling - Check Stirring StopAdd->Assess Assess->AddOxaziridine Issue Resolved EmergencyQuench Emergency Quench (Behind Shield) Assess->EmergencyQuench Uncontrolled

Caption: Decision workflow for managing exotherms.

Data at a Glance: Key Safety Parameters

ParameterRecommended Value/ProcedureRationale
Storage Temperature 2-8°C[5][6][7]Prevents slow decomposition over time.
Reaction Temperature Typically -78°C to 0°C[2]Minimizes the rate of exothermic decomposition.
Addition Rate Slow, dropwise via syringe pumpControls the rate of heat generation.
Stirring Vigorous, efficient mechanical or magnetic stirringPrevents localized hot spots.[4]
Quenching Agent Saturated aq. Na₂SO₃ or Na₂S₂O₃Safely reduces unreacted oxidant.
Decomposition Temp (Neat) 165–190°C[2]Baseline thermal stability.
Decomposition Temp (with FeCl₃) 73–84°C[2]Illustrates the significant effect of contaminants.

Experimental Protocol: Safe α-Hydroxylation of a Ketone Enolate

This protocol provides a generalized, safety-oriented procedure for the α-hydroxylation of a ketone using this compound.

Materials:

  • Ketone substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) or other suitable base

  • This compound

  • Saturated aqueous Sodium Sulfite (Na₂SO₃) solution

  • Appropriate solvents for workup (e.g., ethyl acetate)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the ketone substrate in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a septum.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Oxaziridine Addition: In a separate flame-dried flask, dissolve this compound in anhydrous THF. Pre-cool this solution to -78 °C. Using a syringe pump, add the oxaziridine solution to the enolate solution at a very slow rate, ensuring the internal temperature does not rise more than 2-3 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.[9]

  • Quenching: Once the reaction is complete, quench it at -78 °C by the very slow, dropwise addition of pre-cooled, saturated aqueous Na₂SO₃ solution. A slight exotherm may be observed during the quench.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer successively with water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-hydroxy ketone.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Caption: Experimental workflow for safe α-hydroxylation.

References

  • Heckman, L. M., & He, Z. (2015). Enabling the use of unstable, hazardous reagents with continuous flow synthesis. DSpace@MIT. [Link]

  • ResearchGate. The asymmetric α‐hydroxylation using (10‐camphorylsulfonyl)oxaziridine. [Link]

  • Organic Syntheses. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. [Link]

  • ResearchGate. Oxaziridines. [Link]

  • MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. [Link]

  • Yoon, T. P., & Danishefsky, S. J. (2006). Advances in the Chemistry of Oxaziridines. Accounts of chemical research, 39(8), 564–574. [Link]

  • Chemistry LibreTexts. (2016). Protection and Deprotection Strategies in Organic syntheses. [Link]

  • Environmental Health and Safety, Princeton University. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]

  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]

  • Bhunnoo, R. A., Hu, Y., & Lainé, D. I. (2002). An asymmetric phase-transfer dihydroxylation reaction. Angewandte Chemie International Edition, 41(18), 3479-3480. [Link]

  • Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. [Link]

  • Sharpless, K. B. (2002). Searching for new reactivity. (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2024-2032. [Link]

  • The Sarpong Group, UC Berkeley. (2016). Quenching of Pyrophoric Materials. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical reviews, 92(5), 919-934. [Link]

  • Wikipedia. Oxaziridine. [Link]

  • Zhang, Q., De Oliveira Vigier, K., Royer, S., & Jérôme, F. (2012). Deep eutectic solvents: syntheses, properties and applications. Chemical Society Reviews, 41(21), 7108-7146. [Link]

  • Graeser, K. A., Patterson, J. E., & Taylor, L. S. (2010). Thermal stability of amorphous solid dispersions. Journal of pharmaceutical sciences, 99(9), 3917-3929. [Link]

  • Wikipedia. Chemical reaction. [Link]

  • SonusGear. (2024). How To Choose the Best Synthan for Your Needs: Buying Guide 2024. [Link]

  • Cholewka, A., & Kafarski, P. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5057. [Link]

  • Haz, A., Strizincova, P., Majova, V., Skulcova, A., & Jablonsky, M. (2019). Thermal Stability Of Selecteddeep Eutectic Solvents. International Journal of Recent Scientific Research, 10(08), 34269-34272. [Link]

  • ResearchGate. (2017). Long-term isothermal stability of deep eutectic solvents based on choline chloride with malonic or lactic or tartaric acid. [Link]

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Technical Support Center: Catalyst-Free Synthesis of Davis' Oxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the catalyst-free synthesis of N-sulfonyloxaziridines, commonly known as Davis' oxaziridines, using sodium hypochlorite. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this streamlined, environmentally benign, and cost-effective oxidation protocol. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and reproducible synthesis of these versatile oxidizing reagents.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries encountered during the synthesis.

Q1: Why is the pH of the sodium hypochlorite solution a critical parameter? A: The pH of the aqueous sodium hypochlorite solution is arguably the most crucial factor for a successful reaction. A strongly basic condition (optimal pH ≈ 13) is required to prevent the hydrolysis of the N-sulfonylimine starting material back to its corresponding aldehyde and sulfonamide.[1][2] At lower pH, the imine is susceptible to hydration, which significantly reduces the yield of the desired oxaziridine.[1]

Q2: Can I use commercial laundry bleach instead of preparing a solution from sodium hypochlorite pentahydrate? A: While commercial bleach is a source of sodium hypochlorite, its use is not recommended for achieving high reproducibility and yield. Commercial bleaches often have a variable pH (typically between 11 and 13) and contain stabilizers and impurities that can interfere with the reaction.[1][3] For optimal results, it is highly advised to use a freshly prepared aqueous solution from crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) where the pH can be precisely adjusted with a buffer.[1][4]

Q3: What is the recommended solvent for this reaction? A: Acetonitrile (CH₃CN) is the solvent of choice.[2][5] Initial screening studies have shown that using other solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate leads to the predominance of imine hydrolysis, resulting in poor yields of the oxaziridine.[1] Acetonitrile provides the necessary polarity for the biphasic reaction to proceed efficiently.

Q4: My reaction is very slow or appears to have stalled. What could be the cause? A: Stalling is often linked to two main factors: incorrect pH or insufficient oxidant. First, verify the pH of your reaction mixture is approximately 13. Second, ensure you are using the correct molar equivalents of sodium hypochlorite. The optimized protocols often call for about 6 equivalents of NaOCl.[1] Using a significantly lower amount may result in an incomplete reaction.

Q5: Are there any specific safety precautions for this reaction? A: Yes. Sodium hypochlorite is a strong oxidant. While aqueous solutions are generally non-explosive, they can release toxic chlorine gas if they become acidic.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid mixing sodium hypochlorite with acids or ammonia-containing compounds.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving specific problems encountered during the experiment.

Problem 1: Low or No Yield of Oxaziridine

The most common issue reported is a low isolated yield of the final product. The following decision tree can help diagnose the root cause.

G Start Low or No Yield Observed Check_pH Did you verify the pH of the NaOCl solution was ~13? Start->Check_pH Check_NaOCl Was the NaOCl solution freshly prepared from NaOCl·5H₂O crystals? Check_pH->Check_NaOCl Yes Sol_pH Root Cause: Imine Hydrolysis. Solution: Adjust pH to 13 using a suitable buffer (e.g., KCl-NaOH). Check_pH->Sol_pH No Check_Solvent Was acetonitrile used as the solvent? Check_NaOCl->Check_Solvent Yes Sol_NaOCl Root Cause: Inaccurate oxidant concentration or presence of inhibitors in commercial bleach. Solution: Use crystalline NaOCl·5H₂O to prepare a fresh solution. Check_NaOCl->Sol_NaOCl No Check_Imine Was the starting N-sulfonylimine pure and dry? Check_Solvent->Check_Imine Yes Sol_Solvent Root Cause: Incorrect solvent promoting hydrolysis. Solution: Repeat the reaction using acetonitrile. Check_Solvent->Sol_Solvent No Sol_Imine Root Cause: Impurities or water in the starting material are interfering with the reaction. Solution: Purify the imine (e.g., recrystallization) and ensure it is dry before use. Check_Imine->Sol_Imine No

Caption: Troubleshooting Decision Tree for Low Yield Issues.

Problem 2: Significant Aldehyde Byproduct Formation

Symptom: TLC or ¹H NMR analysis of the crude reaction mixture shows a significant amount of the aldehyde corresponding to the starting imine.

Causality: This is a direct consequence of the hydrolysis of the N-sulfonylimine starting material.[1] The C=N bond is susceptible to nucleophilic attack by water, a reaction that is accelerated under neutral or slightly acidic conditions.

Solution:

  • Verify pH: The primary solution is to ensure the reaction medium is strongly basic (pH ≈ 13). This high pH deprotonates water, reducing its nucleophilicity and preventing the hydrolysis pathway from competing with the desired oxidation.[1][2]

  • Reaction Temperature: While the reaction is typically run from 0 °C to room temperature, ensure the initial addition of the oxidant is performed at 0 °C to control any exotherm and minimize side reactions.

Problem 3: Product Decomposition During Workup or Purification

Symptom: A clean reaction profile is observed by TLC, but the isolated yield is low after column chromatography or the product degrades upon storage.

Causality: N-sulfonyloxaziridines are generally stable compounds, amenable to purification by standard chromatographic techniques and storage at reduced temperatures.[6][7] However, prolonged exposure to silica gel (which can be slightly acidic), heat, or UV light can lead to degradation.

Solutions:

  • Purification Method:

    • Recrystallization: If the oxaziridine is a solid, recrystallization is the preferred method of purification as it avoids potential degradation on silica gel.

    • Chromatography: If chromatography is necessary, use a neutral support like deactivated silica gel (by adding ~1% triethylamine to the eluent) and perform the separation quickly.

  • Storage: Store the purified oxaziridine in a vial protected from light (e.g., an amber vial or one wrapped in aluminum foil) at a low temperature (0 to -20 °C) for long-term stability.[6]

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes the optimized conditions for the synthesis of 2-(p-tolylsulfonyl)-3-phenyloxaziridine, which can be adapted for various substrates.[1]

ParameterRecommended ConditionRationale
Starting Material N-((E)-benzylidene)-4-methylbenzenesulfonamide (1 equiv)The substrate for oxidation.
Oxidant 12% aq. NaOCl solution (6 equiv)Provides the oxygen atom for the oxaziridine ring formation.
Oxidant Preparation Freshly prepared from NaOCl·5H₂O and pH 13 bufferEnsures accurate concentration and optimal pH, preventing imine hydrolysis.[1]
Solvent Acetonitrile (CH₃CN)Found to be the most effective solvent, minimizing side reactions.[2]
Temperature 0 °C to room temperatureControlled addition at 0 °C followed by warming to room temperature ensures a smooth reaction profile.
Reaction Time 30 minutesThe reaction is typically rapid under these optimized conditions.
Typical Isolated Yield ~90%Demonstrates the high efficiency of the optimized protocol.[1]
Step-by-Step Synthesis Protocol

This protocol details the synthesis of 2-(p-tolylsulfonyl)-3-phenyloxaziridine.

1. Preparation of the Oxidant Solution (12% aq. NaOCl, pH 13):

  • Dissolve crystalline sodium hypochlorite pentahydrate (NaOCl·5H₂O) in a commercial pH 13 buffer (e.g., KCl-NaOH) to achieve a final concentration of 12% (w/v). Prepare this solution fresh before use.

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add the N-sulfonylimine (e.g., N-((E)-benzylidene)-4-methylbenzenesulfonamide, 1.0 mmol).

  • Add acetonitrile (e.g., 5 mL).

  • Cool the flask to 0 °C in an ice bath.

3. Oxidation:

  • While stirring vigorously at 0 °C, add the freshly prepared 12% aqueous NaOCl solution (6.0 mmol, 6 equiv) dropwise over 5 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for an additional 25 minutes. Monitor the reaction progress by TLC.

4. Workup and Isolation:

  • Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

5. Purification:

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or hexanes/ethyl acetate) to yield the pure N-sulfonyloxaziridine.

Reaction Mechanism & Workflow Visualization

Proposed Reaction Mechanism

The catalyst-free oxidation of an N-sulfonylimine with sodium hypochlorite is proposed to proceed via a two-step mechanism.[1][2] First, the hypochlorite anion acts as a nucleophile, attacking the electrophilic imine carbon. This is followed by an intramolecular nucleophilic attack of the resulting amide anion on the oxygen atom, displacing the chloride ion and forming the three-membered oxaziridine ring.[2]

Caption: Proposed Mechanism for Oxaziridine Formation.

General Experimental Workflow

The following diagram outlines the complete workflow from starting materials to the purified product, providing a clear visual guide for the experimental procedure.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Prep_Oxidant Prepare fresh 12% aq. NaOCl solution (pH 13) from NaOCl·5H₂O Setup Dissolve N-Sulfonylimine in Acetonitrile Cool Cool to 0 °C Setup->Cool Add_Oxidant Add NaOCl solution dropwise Cool->Add_Oxidant Warm Warm to Room Temperature (Total Time: 30 min) Add_Oxidant->Warm Quench Quench with Water & Extract with Ethyl Acetate Warm->Quench Wash_Dry Wash with Brine & Dry over Na₂SO₄ Quench->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Purify Recrystallize or perform Column Chromatography Evaporate->Purify Final_Product Pure Davis' Oxaziridine Purify->Final_Product

Caption: Step-by-Step Experimental Workflow Diagram.

References

  • Kitagawa, S., et al. (2019). A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Thiess, retrieved from ResearchGate. This document provides a detailed account of the reaction optimization, including the critical role of pH and solvent choice. [Link]

  • ResearchGate. (2019). PDF of "A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite". This source confirms the high yields achievable with sodium hypochlorite pentahydrate. [Link]

  • Jean, A., & Racine, S., et al. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(16), 8179-8227. This review provides comprehensive background on the stability, handling, and reactivity of various oxaziridines. [Link]

  • Thieme E-Journals. (2019). Full Text of "A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite". SynOpen. Details the proposed reaction mechanism and the necessity of basic conditions. [Link]

  • Jean, A., & Racine, S., et al. (2014). Advances in the Chemistry of Oxaziridines. PubMed Central (PMC), NIH. A publicly accessible version of the Chemical Reviews article, discussing the synthesis and stability of N-sulfonyloxaziridines. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Hypochlorite, Bleach, NaOCl. Provides general information on sodium hypochlorite as an oxidant in organic synthesis. [Link]

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Validation & Comparative

A Comparative Guide to Chiral Oxidizing Agents: (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to selectively install a stereocenter is paramount. Asymmetric oxidation represents a cornerstone of this endeavor, providing access to chiral alcohols, epoxides, and sulfoxides that are often critical building blocks for complex, biologically active molecules.[1][2][3] Among the arsenal of reagents developed for this purpose, N-sulfonyloxaziridines, often called Davis oxaziridines, have emerged as powerful, reliable, and highly selective electrophilic oxygen-transfer agents.[4][5]

This guide provides an in-depth comparison of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a highly effective second-generation Davis reagent, with its parent compounds and other classes of chiral oxidizing agents. We will delve into the mechanistic rationale behind its enhanced performance, provide supporting experimental data, and contextualize its application against alternatives like the Shi epoxidation and classic metal-catalyzed systems.

The N-Sulfonyloxaziridine Family: A Profile of the Feature Reagent

N-sulfonyloxaziridines are stable, crystalline solids characterized by a strained three-membered ring containing oxygen, nitrogen, and carbon.[6] This strained ring, coupled with the electron-withdrawing sulfonyl group, renders the oxygen atom highly electrophilic and primed for transfer to a wide range of nucleophiles, including enolates, sulfides, and enamines.[4][7] The parent chiral reagent is derived from camphor, providing a rigid, stereodefined scaffold to direct the approach of the substrate.

This compound: Structure and Synthesis

The featured reagent, this compound, is a derivative of the parent (+)-(camphorylsulfonyl)oxaziridine. Its synthesis involves the introduction of two chlorine atoms at the C8 position of the camphor skeleton. This modification is not trivial; it significantly enhances both the steric bulk and the electronic properties of the reagent, which are critical for improving reactivity and stereoselectivity.[8]

The synthesis is robust and scalable, typically starting from commercially available (-)-camphorsulfonic acid. The key steps involve the formation of the corresponding N-sulfonylimine, followed by chlorination and subsequent oxidation of the imine to the oxaziridine ring using an oxidant like meta-chloroperbenzoic acid (m-CPBA) or peracetic acid.[9]

Mechanism of Action: Enolate Hydroxylation

The most prominent application of Davis oxaziridines is the asymmetric α-hydroxylation of prochiral ketone and ester enolates to produce optically active α-hydroxy carbonyl compounds.[10][11] The reaction proceeds via a proposed open, SN2-type transition state where the enolate nucleophile attacks the electrophilic oxygen of the oxaziridine.[12]

The stereochemical outcome is dictated by the steric interactions between the substituents on the enolate and the rigid chiral camphor backbone of the oxaziridine. The bulky camphor scaffold effectively shields one face of the oxaziridine oxygen, forcing the enolate to approach from the less hindered trajectory. The 8,8-dichloro groups in the featured reagent further refine this stereocontrol by creating a more defined and sterically demanding pocket around the reactive center.[8][12]

Oxaziridine_Mechanism cluster_reactants Reactants cluster_ts Transition State (Sₙ2-type) cluster_products Products Enolate R1(R2)C=C(O⁻)R3 (Enolate) TS [Enolate---O---Oxaziridine]‡ Enolate->TS Nucleophilic Attack Oxaziridine (-)-DCSO (Oxaziridine) Oxaziridine->TS HydroxyKetone R1(R2)C(OH)-C(=O)R3 (α-Hydroxy Ketone) TS->HydroxyKetone Oxygen Transfer Imine Sulfonylimine (Byproduct) TS->Imine N-O Bond Cleavage

Figure 1: Proposed SN2-type transition state for the α-hydroxylation of an enolate with this compound.

Performance Comparison: The Impact of Substitution

The development of functionalized camphorsulfonyloxaziridines was driven by the need to optimize stereoselectivity for different substrate classes.[13] While the parent reagent is effective, its derivatives often provide superior results. The choice between the dimethoxy and dichloro derivatives frequently depends on the specific structure of the substrate, particularly for cyclic ketones like tetralones.[9]

  • This compound (DCSO): Generally the most effective reagent for enolates of ketones that lack coordinating groups near the enolate, such as an 8-methoxy group on a tetralone.[9] Its enhanced steric and electronic profile leads to higher enantiomeric excess (ee).

  • (+)-(8,8-Dimethoxycamphorylsulfonyl)oxaziridine: This reagent often gives superior enantioselectivity for tetralones that possess an 8-methoxy group, suggesting a beneficial coordinating interaction in the transition state.[9][13]

  • (+)-(Camphorylsulfonyl)oxaziridine: The foundational reagent, while still useful, is often surpassed in selectivity by its more substituted counterparts.

Table 1: Comparative Performance of Camphor-Derived Oxaziridines in the Asymmetric Hydroxylation of Ketone Enolates

SubstrateBaseOxaziridine ReagentYield (%)ee (%)Product ConfigurationReference
2-PhenylpropiophenoneNaHMDS(+)-(Camphorylsulfonyl)oxaziridine8495S[10]
2-Benzyl-1-tetraloneLHMDS(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine9495S[8][9]
8-Methoxy-2-methyl-1-tetraloneLHMDS(+)-(8,8-Dimethoxycamphorylsulfonyl)oxaziridine88>95R[9]
2-Acetyl-5,8-dimethoxy-tetraloneLHMDS(+)-(8,8-Dimethoxycamphorylsulfonyl)oxaziridine85>95R[9]
2-Propionyl-1-tetraloneLHMDS(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine8292S[9]

Data presented is illustrative and compiled from cited literature. Conditions and results may vary.

Comparison with Other Classes of Chiral Oxidizing Agents

While DCSO is a premier reagent for enolate hydroxylation, the broader field of asymmetric oxidation includes powerful catalytic systems with different substrate specificities.

Shi Asymmetric Epoxidation (Chiral Dioxiranes)

The Shi epoxidation utilizes a chiral ketone, typically derived from fructose, as a catalyst in the presence of a stoichiometric terminal oxidant like Oxone® (potassium peroxymonosulfate) or hydrogen peroxide.[14][15] This system generates a chiral dioxirane in situ, which is the active epoxidizing agent.

  • Substrate Scope: The primary application is the epoxidation of alkenes, with particularly high selectivity for trans-disubstituted and trisubstituted olefins.[14][16] It is not used for enolate hydroxylation.

  • Mechanism: It is a catalytic process where the chiral ketone is regenerated. This contrasts with the stoichiometric use of Davis oxaziridines.

  • Causality: The choice between a Davis oxaziridine and the Shi catalyst is dictated entirely by the desired transformation: α-hydroxylation of a carbonyl versus epoxidation of an alkene.

Shi_Epoxidation_Cycle Ketone Chiral Ketone (Fructose-derived) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane Oxidation Oxone Oxone (Stoichiometric Oxidant) Oxone->Dioxirane Dioxirane->Ketone Regeneration Epoxide Chiral Epoxide (Product) Dioxirane->Epoxide Alkene Alkene Substrate Alkene->Epoxide Oxygen Transfer

Figure 2: Catalytic cycle of the Shi Asymmetric Epoxidation.

Metal-Catalyzed Oxidations (Sharpless & Jacobsen-Katsuki)

Metal-based catalysts represent another major class of enantioselective oxidation methods.

  • Sharpless Asymmetric Epoxidation: This classic method uses a titanium-tartrate complex and tert-butyl hydroperoxide (TBHP) as the oxidant. Its primary strength is the highly predictable and effective epoxidation of allylic alcohols .[1] The hydroxyl group of the substrate is essential for coordination to the titanium catalyst, making this method highly specific and not applicable to unfunctionalized alkenes or enolates.

  • Jacobsen-Katsuki Epoxidation: This system employs chiral manganese-salen complexes to catalyze the epoxidation of unfunctionalized cis-disubstituted olefins with high enantioselectivity.

Table 2: At-a-Glance Comparison of Chiral Oxidizing Systems

SystemReagent/Catalyst TypePrimary SubstrateKey AdvantageLimitation
Davis Oxidation Stoichiometric Chiral OxaziridineEnolates, SulfidesHigh ee for α-hydroxylation; stable reagentStoichiometric use of a complex chiral reagent
Shi Epoxidation Catalytic Chiral Ketone + Oxidanttrans- & Tri-substituted AlkenesCatalytic in chiral agent; organocatalyticRequires careful pH control; salt waste from Oxone
Sharpless Epoxidation Catalytic Ti-Tartrate ComplexAllylic AlcoholsExtremely high ee and predictabilityLimited to allylic alcohols
Jacobsen Epoxidation Catalytic Mn-Salen Complexcis-Disubstituted AlkenesEffective for unfunctionalized olefinsMetal-based catalyst

Experimental Protocols & Field-Proven Insights

The trustworthiness of a method is validated by its reproducibility. Below are representative protocols that highlight the practical application of these reagents.

Protocol: Asymmetric α-Hydroxylation using this compound

This protocol is adapted from established literature procedures for the hydroxylation of a tetralone derivative.[9]

Workflow:

Hydroxylation_Workflow start Start: Ketone Substrate in THF cool Cool to -78 °C under N₂ start->cool add_base Add Base (e.g., LHMDS) Dropwise to form Enolate cool->add_base stir1 Stir for 30-60 min at -78 °C add_base->stir1 add_oxaziridine Add Oxaziridine in THF Dropwise stir1->add_oxaziridine stir2 Stir for 1-3 hours at -78 °C add_oxaziridine->stir2 quench Quench with sat. aq. NH₄Cl stir2->quench workup Warm to RT, Extract with EtOAc, Wash, Dry, Concentrate quench->workup purify Purify via Flash Chromatography workup->purify end End: Chiral α-Hydroxy Ketone purify->end

Figure 3: Experimental workflow for enolate hydroxylation.

Step-by-Step Methodology:

  • Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with the ketone substrate (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium bis(trimethylsilyl)amide (LHMDS, 1.1 eq) in THF is added dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

    • Expertise Note: The choice of base and cation (Li⁺, Na⁺, K⁺) can significantly influence the stereoselectivity by affecting the aggregation state and structure of the enolate in solution.[12] LHMDS is often preferred for generating clean lithium enolates.

  • Oxidation: A solution of this compound (1.2 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).

    • Trustworthiness: Using a slight excess of the oxaziridine ensures complete consumption of the valuable enolate intermediate. The reaction is typically rapid, even at low temperatures, driven by the release of ring strain from the oxaziridine.[4]

  • Quench and Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel flash chromatography to yield the enantiomerically enriched α-hydroxy ketone.

Reagent Handling and Safety

This compound is a stable solid that can be stored at 2-8°C.[17] However, like many oxidizing agents, it should be handled with care. Thermal analysis has shown it can undergo exothermic decomposition at elevated temperatures (165–190°C), and this temperature can be lowered in the presence of contaminants like metal salts.[8] Therefore, reactions should be conducted with appropriate temperature control, and the reagent should not be subjected to excessive heat or grinding.

Conclusion

This compound stands as a highly refined and powerful tool for asymmetric synthesis. Its primary value lies in the reagent-controlled asymmetric α-hydroxylation of ketone and ester enolates , a transformation for which few other methods offer comparable efficiency and selectivity. The strategic placement of dichloro substituents on the camphor backbone provides a distinct steric and electronic advantage over the parent oxaziridine, leading to excellent enantioselectivities for a broad range of substrates.

While catalytic systems like the Shi and Sharpless epoxidations are indispensable for the asymmetric oxidation of alkenes and allylic alcohols, respectively, they do not compete in the same chemical space as Davis oxaziridines. The choice of oxidant is therefore not a matter of universal superiority, but a strategic decision based on the specific functional group transformation required. For researchers and drug development professionals who need to construct chiral α-hydroxy carbonyl moieties with high fidelity, this compound remains an authoritative and field-proven solution.

References

  • Drexel University. Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products.
  • Wikipedia. Oxaziridine. Available from: [Link]

  • ResearchGate. Recent applications of N -sulfonyloxaziridines (Davis oxaziridines) in organic synthesis | Request PDF. Available from: [Link]

  • University of Windsor. Asymmetric Hydroxylation of Enolates with NSuifonyloxaziridines. Available from: [Link]

  • National Institutes of Health (NIH). Advances in the Chemistry of Oxaziridines. Available from: [Link]

  • ACS Publications. Advances in the Chemistry of Oxaziridines | Chemical Reviews. Available from: [Link]

  • Organic Syntheses. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Available from: [Link]

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  • Scribd. Chiral Oxaziridines for Hydroxylation | PDF. Available from: [Link]

  • MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Available from: [Link]

  • National Institutes of Health (NIH). Development and application of versatile bis-hydroxamic acids for catalytic asymmetric oxidation. Available from: [Link]

  • Frontiers. Aerobic Oxidations in Asymmetric Synthesis: Catalytic Strategies and Recent Developments. Available from: [Link]

  • SpringerLink. Asymmetric Organocatalysis in Drug Development – Highlights of Recent Patent Literature. Available from: [Link]

  • Chem-Station. Davis Oxidation. Available from: [Link]

  • National Institutes of Health (NIH). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Available from: [Link]

  • ACS Publications. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Available from: [Link]

  • Organic Chemistry Portal. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Available from: [Link]

  • ResearchGate. Asymmetric Organocatalysis in Drug Discovery and Development for Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]

  • Macmillan Group, Princeton University. Catalytic Asymmetric Epoxidation via Chiral Oxaziridines Dioxiranes and Sulfonium Ylides. Available from: [Link]

  • Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Available from: [Link]

  • Organic Chemistry Portal. Shi Epoxidation. Available from: [Link]

  • NROChemistry. Shi Epoxidation. Available from: [Link]

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A Senior Application Scientist's Guide to Enantioselective Oxidations: Comparing Camphorsulfonyloxaziridines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of stereochemically pure molecules, particularly within pharmaceutical and materials science, the ability to install a stereocenter with high fidelity is paramount. Asymmetric oxidation represents a powerful strategy for this purpose, and among the arsenal of chiral reagents, N-sulfonyloxaziridines have carved out a significant niche. First developed and popularized by Franklin A. Davis, these reagents are renowned for their stability, ease of handling, and remarkable efficacy as electrophilic, aprotic oxygen transfer agents.[1][2]

This guide provides an in-depth comparison of a specific, highly valuable subclass: camphorsulfonyloxaziridines. Derived from the naturally occurring and inexpensive chiral pool molecule camphor, these reagents leverage a rigid bicyclic framework to impart high levels of stereochemical control in various oxidative transformations.[3] We will dissect the mechanistic underpinnings of their function, present comparative experimental data for their most common applications, and provide validated protocols to bridge theory with practice.

The Mechanism: How Chirality is Transferred

The efficacy of camphorsulfonyloxaziridines stems from their strained three-membered ring and the electron-withdrawing nature of the adjacent sulfonyl group. This arrangement polarizes the N-O bond, rendering the oxygen atom highly electrophilic and susceptible to attack by nucleophiles. The transfer of this oxygen atom is the key oxidative step.

The stereochemical outcome of the reaction is dictated by the transition state. For the most common applications, such as the α-hydroxylation of ketone enolates, the reaction is believed to proceed through an open SN2-type transition state.[4] In this model, the nucleophile (e.g., the enolate) attacks the electrophilic oxygen atom. The rigid camphor backbone presents a distinct steric environment, effectively blocking one face of the oxaziridine ring. Consequently, the nucleophile is forced to approach from the less sterically encumbered face, leading to a predictable and high degree of enantioselectivity.[2]

Caption: Fig. 1: Proposed S_N2-type Transition State for Enolate Hydroxylation.

The key to this model is the non-bonded steric interactions between the substituents on the nucleophile and the camphor skeleton in the transition state. The larger substituents on the enolate will orient themselves away from the bulky camphor group, thus determining the absolute stereochemistry of the newly formed chiral center.[4]

The Reagents: A Family of Chiral Oxidants

The two most widely used camphorsulfonyloxaziridines are enantiomers, derived from the corresponding enantiomers of 10-camphorsulfonic acid. This allows for access to either enantiomer of the desired product, a critical feature in total synthesis and drug development.

  • (+)-(2R,8aS)-(10-Camphorsulfonyl)oxaziridine (from (1S)-camphorsulfonic acid): This is perhaps the more commonly cited enantiomer. It is a stable, crystalline solid.[5]

  • (-)-(2S,8aR)-(10-Camphorsulfonyl)oxaziridine (from (1R)-camphorsulfonic acid): This reagent provides the opposite enantiomer of the product compared to its (+) counterpart.[3]

Beyond these parent compounds, researchers have developed derivatives with modified camphor backbones to fine-tune reactivity and selectivity. Notable examples include:

  • (+)-((8,8-Dichlorocamphoryl)sulfonyl)oxaziridine: Used for challenging oxidations where the parent oxaziridine may be less effective.[6]

  • (4aS,8S,8aR)-8-Bromo-9,9-dimethyl-5,6,7,8-tetrahydro-4H-4a,7-methano-oxazirino[2,1-b]benzisothiazole 3,3-dioxide: A 3-endo-bromo derivative that has shown exceptional efficiency in the asymmetric oxidation of sulfides.[7]

Performance Comparison: Enantioselectivity in Action

The choice of a specific camphorsulfonyloxaziridine is dictated by the substrate and the desired transformation. Below, we compare their performance in two of the most synthetically valuable reactions.

Asymmetric α-Hydroxylation of Ketone Enolates

This transformation is arguably the most widespread application of camphorsulfonyloxaziridines, providing a reliable route to optically active α-hydroxy ketones, which are crucial building blocks for many natural products and pharmaceuticals.[4][8] The enantioselectivity is consistently high, particularly for trisubstituted enolates.

Table 1: Comparison of Enantioselectivity in the α-Hydroxylation of Prochiral Ketone Enolates

Substrate (Ketone) Oxaziridine Reagent Base / Conditions Solvent Yield (%) ee (%) Reference
2-Phenylcyclohexanone (+)-CSO LDA THF, -78 °C 85 96 [4]
2-Methyl-1-tetralone (+)-CSO NaHMDS THF, -78 °C 91 95 [4]
2-Propyl-1-indanone (+)-CSO NaHMDS THF, -78 °C 89 91 [4]
Propiophenone (+)-CSO NaHMDS, HMPA THF, -78 °C 60 60 [4]

| 2-Benzyl-1-tetralone | (-)-CSO | KHMDS | THF, -78 °C | 88 | >98 |[3] |

Analysis and Causality:

  • Enolate Structure: The data clearly show that stereoselectivity is highest for conformationally rigid cyclic ketones and those that form trisubstituted enolates.[4] Tetrasubstituted enolates generally yield lower enantiomeric excesses (21-30% ee), likely due to increased steric clutter in the transition state that presents competing interactions.[4]

  • Counter-ion Effect: Sodium (Na+) enolates have been observed to give higher enantioselectivity than their lithium (Li+) counterparts in many cases. This is attributed to the nature of the enolate in solution; more dissociated or solvent-separated ion pairs react with higher selectivity.[4]

  • Additives: The use of hexamethylphosphoramide (HMPA) can have a variable effect. While it often diminishes stereoselectivity by coordinating to the counter-ion, in some specific cases, it has been shown to enhance it.[4] This highlights the importance of empirical optimization for novel substrates.

Asymmetric Oxidation of Sulfides

The conversion of prochiral sulfides to chiral sulfoxides is another key application, essential for the synthesis of chiral auxiliaries and biologically active molecules, including proton pump inhibitors like (R)-Lansoprazole.[5][9] While the parent camphorsulfonyloxaziridines can provide moderate to good enantioselectivity, structurally modified versions often deliver superior results.

Table 2: Comparison of Enantioselectivity in the Asymmetric Oxidation of Sulfides

Substrate (Sulfide) Oxaziridine Reagent Solvent Yield (%) ee (%) Reference
Thioanisole (+)-CSO CCl4 >95 36 [7]
Methyl p-tolyl sulfide (+)-CSO CCl4 >95 49 [7][8]
Phenyl benzyl sulfide (+)-CSO CCl4 >95 65 [7]
Thioanisole 3-endo-bromo-CSO derivative CCl4 >95 85 [7]

| 2-(chloromethyl)pyridine sulfide | (+)-CSO | DBU, Toluene | 86 | 97 |[5] |

Analysis and Causality:

  • Reagent Structure: The standard (+)-CSO reagent shows variable and often modest enantioselectivity for simple aryl alkyl sulfides.[7][8] However, the introduction of a sterically demanding substituent on the camphor backbone, such as in the 3-endo-bromo derivative, significantly enhances facial discrimination, leading to much higher ee values.[7] This is a prime example of rational reagent design.

  • Substrate and Conditions: The synthesis of proton pump inhibitors demonstrates that with the right substrate and conditions (e.g., using a DBU salt of the prochiral sulfide), the parent (+)-CSO can achieve excellent enantioselectivity.[5] This underscores that the interaction between the substrate and oxidant is highly specific.

Validated Experimental Protocol: Asymmetric Hydroxylation

To ensure trustworthiness and reproducibility, this section details a representative protocol for the α-hydroxylation of a prochiral enolate.

Objective: Synthesis of (R)-2-hydroxy-2-phenylcyclohexanone from 2-phenylcyclohexanone using (+)-(2R,8aS)-(10-Camphorsulfonyl)oxaziridine.

Materials:

  • 2-Phenylcyclohexanone

  • (+)-(2R,8aS)-(10-Camphorsulfonyl)oxaziridine ((+)-CSO)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add 2-phenylcyclohexanone (1.0 mmol, 1.0 equiv) to the cooled THF. Stir the solution for 10 minutes. Slowly add LDA solution (1.1 mmol, 1.1 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation. The solution should turn a pale yellow color.

  • Oxidation: In a separate flask, dissolve (+)-CSO (1.2 mmol, 1.2 equiv) in a minimum amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Quench the reaction by adding saturated aqueous NH4Cl solution (15 mL) at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the α-hydroxy ketone.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Experimental_Workflow Fig. 2: Workflow for Asymmetric Hydroxylation A 1. Setup Flame-dried flask under Ar Cool THF to -78 °C B 2. Enolate Formation Add ketone, then LDA Stir for 30 min at -78 °C A->B C 3. Oxidation Add (+)-CSO solution dropwise Stir at -78 °C B->C D 4. Quench Add sat. aq. NH4Cl Warm to room temp. C->D E 5. Workup & Extraction Extract with Et2O Wash and dry organic layers D->E F 6. Purification Silica gel chromatography E->F G 7. Analysis Determine % ee via chiral HPLC F->G

Caption: Fig. 2: Workflow for Asymmetric Hydroxylation.

Synthesis of Camphorsulfonyloxaziridines

The accessibility of these reagents is a key advantage. They are typically prepared in a robust, multi-step sequence starting from 10-camphorsulfonic acid. The key final step involves the oxidation of the corresponding camphor-derived sulfonimine.

Synthesis_Pathway Fig. 3: General Synthetic Route A 10-Camphorsulfonic Acid B Camphorsulfonyl Chloride A->B SOCl₂ or PCl₅ C Camphorsulfonamide B->C NH₄OH D Camphorsulfonylimine C->D Acid-catalyzed cyclization E Camphorsulfonyloxaziridine D->E Oxidation (mCPBA or Oxone)

Caption: Fig. 3: General Synthetic Route to Camphorsulfonyloxaziridines.

The oxidation of the imine to the oxaziridine is highly stereoselective. Attack of the oxidant (e.g., mCPBA or Oxone) occurs preferentially from the exo face of the C=N double bond, which is sterically unhindered, leading to the formation of a single oxaziridine diastereomer.[8] This avoids tedious separation steps and contributes to the reagent's utility.

Conclusion and Outlook

Camphorsulfonyloxaziridines are powerful and reliable reagents for asymmetric oxygen transfer reactions. The choice between the parent (+)- and (-)-CSO and their more specialized derivatives depends critically on the substrate and the desired transformation. For the α-hydroxylation of conformationally constrained enolates, the parent reagents provide excellent enantioselectivity. For other transformations, such as sulfide oxidation, structurally modified oxaziridines may offer superior performance. The data presented in this guide demonstrate that while general trends can be predicted based on sterics, empirical screening and optimization remain crucial for achieving maximal stereoselectivity in any new system. As the demand for enantiomerically pure compounds continues to grow, these camphor-derived reagents will undoubtedly remain indispensable tools for the synthetic chemist.

References

  • Advances in the Chemistry of Oxaziridines. Chemical Reviews.[Link]

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  • Advances in the Chemistry of Oxaziridines. National Institutes of Health (PMC).[Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI.[Link]

  • Oxaziridine. Wikipedia.[Link]

  • (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses.[Link]

  • The Power of Chiral Reagents: Exploring Asymmetric Synthesis with (1R)-(-)-(10-Camphorsulfonyl)oxaziridine. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Asymmetric Oxaziridination. ResearchGate.[Link]

  • Enantioselective oxidation of sulfides to sulfoxides catalysed by bacterial cyclohexanone monooxygenases. Royal Society of Chemistry.[Link]

  • Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. ResearchGate.[Link]

  • Site and Enantioselective Aliphatic C–H Oxidation with Bioinspired Chiral Complexes. PubMed.[Link]

  • Applications for Drug Development. ResearchGate.[Link]

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A Comparative Guide to (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, selective, and reliable chiral oxidizing agents is perpetual. Among the arsenal available to chemists, N-sulfonyloxaziridines have emerged as a superior class of neutral, aprotic reagents for various transformations.[1][2] This guide provides an in-depth comparison of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a second-generation Davis-type reagent, highlighting its distinct advantages over other oxaziridines and alternative oxidizing systems. We will delve into the structural rationale for its enhanced performance, supported by comparative experimental data and detailed protocols, to offer researchers and process chemists a clear perspective on its application.

The Genesis of an Enhanced Reagent: Structural Advantages

The parent (camphorylsulfonyl)oxaziridine, developed by Franklin A. Davis, was a landmark achievement in asymmetric hydroxylation.[2][3] However, the pursuit of higher enantioselectivity for a broader range of substrates led to structural modifications of the camphor backbone. The introduction of two chlorine atoms at the C-8 position of the camphor scaffold in this compound is not a trivial alteration. These dichloro substituents impart critical properties:

  • Enhanced Steric Hindrance: The bulky chlorine atoms augment the steric environment around the reactive oxaziridine ring. This increased steric demand creates a more defined chiral pocket, forcing an incoming nucleophile (like an enolate) to approach from a specific trajectory, thereby enhancing facial selectivity.[4]

  • Increased Electrophilicity: The electron- withdrawing nature of the chlorine atoms renders the oxaziridine oxygen more electrophilic. This can lead to faster reaction rates and improved reactivity with less nucleophilic substrates.[4]

These combined effects result in a reagent that often delivers significantly higher enantiomeric excess (ee) compared to its non-chlorinated precursor.

Comparative Performance Analysis: Asymmetric Hydroxylation of Enolates

The primary application of this compound is the asymmetric α-hydroxylation of prochiral ketone and ester enolates to furnish optically active α-hydroxy carbonyl compounds.[1][2][5] This transformation is a cornerstone in the synthesis of numerous biologically active natural products and pharmaceutical intermediates.[2]

A direct comparison reveals the superiority of the dichloro-derivative, particularly for substrates lacking specific coordinating groups. For instance, in the hydroxylation of tetralone enolates, the choice of reagent is critical. While the (8,8-dimethoxycamphoryl)sulfonyl derivative excels with 8-methoxy-substituted tetralones, the (8,8-dichloro) derivative is the reagent of choice for tetralones lacking this substituent , delivering outstanding enantioselectivity.[1]

Table 1: Comparison of Oxaziridines in the Asymmetric Hydroxylation of Propiophenone and Tetralone Enolates

SubstrateOxaziridine ReagentBaseYield (%)ee (%)Reference
1-Tetralone(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridineNaHMDS9495[4]
1-Tetralone(1S)-(+)-(Camphorsulfonyl)oxaziridineNaHMDS6636[4]
Propiophenone(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridineNaHMDS7377[4]
PropiophenoneDi-t-butyl oxaziridineLDA7047[4]

Note: The enantiomer of the oxaziridine dictates the enantiomer of the product. The (+)- and (-)-oxaziridines provide access to opposite product enantiomers with comparable selectivity.

The data clearly illustrates that for a standard substrate like 1-tetralone, the dichloro-oxaziridine provides a dramatic improvement in both chemical yield and enantiomeric excess compared to the parent camphorsulfonyloxaziridine.[4] The proposed mechanism involves an S_N2-type attack of the enolate on the electrophilic oxygen of the oxaziridine.[6] The stereochemical outcome is dictated by a transition state that minimizes steric repulsion between the enolate substituents and the camphor backbone of the reagent.[6]

G cluster_0 Mechanism of Asymmetric Hydroxylation enolate Prochiral Enolate ts S_N2-type Transition State (Steric Shielding by Dichloro-Camphor) enolate->ts Nucleophilic Attack oxaziridine (-)-(8,8-Dichlorocamphorylsulfonyl) oxaziridine oxaziridine->ts product α-Hydroxy Carbonyl (High ee) ts->product Oxygen Transfer sulfonimine Sulfonimine Byproduct ts->sulfonimine Ring Opening

Caption: Proposed mechanism for enantioselective hydroxylation.

Beyond Enolates: Expanding the Synthetic Utility

While enolate hydroxylation is its most prominent role, the utility of this compound extends to other important transformations:

  • Asymmetric Oxidation of Sulfides: It serves as an effective reagent for the oxidation of prochiral sulfides to chiral sulfoxides, which are valuable chiral auxiliaries in their own right.[1][4][7]

  • Synthesis of Natural Products: Its reliability and high stereocontrol have been leveraged in complex total synthesis campaigns. For example, it was a key reagent in the synthesis of the trigonoliimine natural product family, where it was used to create a crucial hydroxyindolenine intermediate with excellent yield and enantioselectivity.[8]

Experimental Protocol: Asymmetric Hydroxylation of 2-Methyl-1-tetralone

This protocol is representative of the standard procedure for achieving high enantioselectivity using this reagent. The choice of base and reaction temperature are critical for optimal results; sodium enolates often provide higher enantioselectivity than their lithium counterparts.[6]

G sub 1. Dissolve Substrate (2-Methyl-1-tetralone) in dry THF cool1 2. Cool to -78 °C (Argon atmosphere) sub->cool1 base 3. Add Base (NaHMDS) dropwise to form sodium enolate cool1->base stir1 4. Stir for 30-60 min at -78 °C base->stir1 reagent 5. Add Oxaziridine solution in THF stir1->reagent stir2 6. Stir for 1-3 h at -78 °C reagent->stir2 quench 7. Quench with saturated NH4Cl (aq) stir2->quench workup 8. Extract, Dry, and Concentrate quench->workup purify 9. Purify via Chromatography workup->purify

Caption: General experimental workflow for asymmetric hydroxylation.

Step-by-Step Methodology:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet is assembled.

  • Enolate Formation: The flask is charged with a solution of the ketone substrate (e.g., 2-methyl-1-tetralone, 1.0 equiv) in anhydrous tetrahydrofuran (THF, ~0.1 M). The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 equiv) in THF is added dropwise via syringe over 10 minutes. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Oxidation: A solution of this compound (1.2 equiv) in anhydrous THF is prepared separately and added dropwise to the enolate solution at -78 °C over 20 minutes. The reaction mixture is stirred at this temperature for an additional 2-3 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-hydroxy ketone. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Outlook

This compound represents a significant advancement in the field of asymmetric oxidation. Its rationally designed structure leads to superior performance, particularly in the α-hydroxylation of ketone enolates where it consistently delivers high levels of enantioselectivity.[1][4][6] Its commercial availability, stability, and operational simplicity make it a highly reliable and effective tool for constructing chiral building blocks. For researchers, scientists, and drug development professionals, mastering the application of this reagent provides a powerful and predictable method for introducing chirality, streamlining the path to complex molecular targets.

References

  • Chen, B.-C., et al. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • Davis, F. A., & Chen, B.-C. (1992). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Drexel University. Available at: [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. Available at: [Link]

  • Zhou, P., & Chen, B.-C. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2649. Available at: [Link]

  • Davis, F. A., et al. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses. Available at: [Link]

  • Yudin, A. K. (2015). Advances in the Chemistry of Oxaziridines. Aziridines and Epoxides in Organic Synthesis, 357–389. Available at: [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Drexel University. Available at: [Link]

  • Davis, F. A., & Chen, B.-C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews, 92(5), 919–934. Available at: [Link]

  • Davis, F. A., et al. (1988). Chemistry of Oxaziridines. 11. (Camphorylsulfonyl)oxaziridine, Synthesis and Properties. ElectronicsAndBooks. Available at: [Link]

  • Carreño, M. C., & Urbano, A. (2005). Enantiopure sulfoxides: recent applications in asymmetric synthesis. Chemical Communications, (23), 2873. Available at: [Link]

Sources

A-Comparative-Guide-to-the-Determination-of-Enantiomeric-Excess-using-8-8-Dichlorocamphorylsulfonyl-oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Experimental Design

In the landscape of asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a final checkpoint but a critical parameter that guides reaction optimization and ensures the stereochemical integrity of chiral molecules. Among the arsenal of reagents developed for this purpose, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine has carved a niche for itself as a powerful chiral oxidizing agent. This guide provides an in-depth comparison of its application in determining enantiomeric excess against other established analytical techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

The Principle of Enantiomeric Excess Determination with this compound

This compound, a member of the Davis' oxaziridines family, is a chiral electrophilic oxidizing agent.[1] Its utility in determining enantiomeric excess often lies in its ability to diastereoselectively oxidize a chiral substrate, converting a mixture of enantiomers into a mixture of diastereomers. These newly formed diastereomers, unlike their enantiomeric precursors, possess distinct physical and spectral properties, allowing for their quantification by standard analytical methods such as NMR spectroscopy or chromatography.

The core principle relies on the transfer of an oxygen atom from the oxaziridine to a nucleophilic center in the analyte, such as a sulfide or an enolate.[1] The rigid camphor backbone of the reagent creates a highly specific chiral environment, influencing the trajectory of the incoming enantiomer and leading to different reaction rates for each. This kinetic resolution results in the formation of diastereomeric products at different ratios, which directly correlates to the initial enantiomeric composition of the substrate.

Mechanism of Action: Asymmetric Oxidation

The key to the discriminatory power of this compound is the steric and electronic environment around the electrophilic oxygen atom. The bulky dichlorocamphor scaffold effectively shields one face of the oxaziridine ring, compelling the substrate to approach from a less hindered direction.[2] This controlled approach, governed by the minimization of steric interactions in the transition state, dictates the stereochemical outcome of the oxidation.[2]

For instance, in the oxidation of a prochiral sulfide to a chiral sulfoxide, the two lone pairs of electrons on the sulfur atom are diastereotopic. The oxaziridine will preferentially deliver the oxygen atom to one of these lone pairs, leading to the formation of one enantiomer of the sulfoxide in excess.[3] When a racemic mixture of a chiral sulfide is subjected to this reagent under non-stoichiometric conditions, one enantiomer will react faster than the other, allowing for the determination of the initial ee by analyzing the remaining unreacted sulfide or the diastereomeric sulfoxide products.

Experimental Workflow: Determination of Enantiomeric Excess

The following diagram outlines a typical workflow for determining the enantiomeric excess of a chiral sulfide using this compound.

Workflow for ee Determination Figure 1: Experimental Workflow for ee Determination cluster_prep Sample Preparation cluster_reaction Oxidation Reaction cluster_analysis Analysis cluster_calculation Calculation start Start with a known concentration of the racemic analyte reagent Prepare a solution of this compound mix Mix analyte and oxaziridine solutions at a specific molar ratio (e.g., 2:1) reagent->mix react Allow the reaction to proceed under controlled temperature and time mix->react quench Quench the reaction react->quench separation Separate the diastereomeric products and/or unreacted enantiomers quench->separation quantification Quantify the relative amounts of each species using NMR or HPLC separation->quantification calculate Calculate the enantiomeric excess quantification->calculate

Caption: A generalized workflow for determining enantiomeric excess.

Detailed Experimental Protocol: Oxidation of a Chiral Sulfide

This protocol provides a general procedure for the determination of enantiomeric excess in a sample of a chiral sulfide.

Materials:

  • Chiral sulfide sample of unknown enantiomeric excess

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane, Chloroform)

  • Deuterated solvent for NMR analysis (e.g., CDCl3)

  • NMR spectrometer

  • HPLC with a suitable chiral column (for validation)

Procedure:

  • Preparation of Solutions:

    • Accurately weigh the chiral sulfide sample and dissolve it in a known volume of anhydrous solvent to create a stock solution of known concentration.

    • Accurately weigh this compound and dissolve it in the same anhydrous solvent to create a stock solution of known concentration. A typical concentration is 0.1 M.

  • Reaction Setup:

    • In an NMR tube, combine a precise volume of the chiral sulfide stock solution with a sub-stoichiometric amount (e.g., 0.5 equivalents) of the this compound stock solution.

    • The use of a sub-stoichiometric amount of the oxidizing agent is crucial for kinetic resolution.

  • Reaction Monitoring and Analysis:

    • Acquire an initial ¹H NMR spectrum immediately after mixing to establish the starting ratio of reactants.

    • Monitor the reaction progress by acquiring subsequent ¹H NMR spectra at regular intervals until approximately 50% of the sulfide has been consumed.

    • The diastereomeric sulfoxide products will exhibit distinct signals in the NMR spectrum. The integration of these signals, along with the signals of the remaining unreacted sulfide enantiomers (if resolvable with a chiral solvating agent), allows for the calculation of the enantiomeric excess.

  • Calculation of Enantiomeric Excess (ee):

    • Identify the characteristic peaks for each diastereomeric sulfoxide.

    • Integrate the area of these peaks.

    • Calculate the diastereomeric excess (de) using the formula: de = |(Integration of Diastereomer 1 - Integration of Diastereomer 2)| / (Integration of Diastereomer 1 + Integration of Diastereomer 2) * 100%

    • In a well-behaved kinetic resolution where the reaction of one enantiomer is significantly faster, the diastereomeric excess of the product will be a direct measure of the enantiomeric excess of the starting material.

Comparison with Alternative Methods

While the use of chiral reagents like this compound offers a powerful method for ee determination, it is essential to compare its performance with other widely used techniques.

FeatureThis compound MethodChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR with Chiral Shift Reagents/Solvating Agents
Principle Kinetic resolution via diastereoselective oxidation.Differential interaction of enantiomers with a chiral stationary phase.[4]Separation of volatile enantiomers on a chiral stationary phase.[5]Formation of transient diastereomeric complexes leading to distinct NMR signals.[6]
Sample Preparation Derivatization reaction is required.Often minimal, direct injection of the sample is possible.[7]May require derivatization to increase volatility.[8]Requires the addition of a chiral auxiliary to the NMR sample.[9]
Instrumentation Standard NMR spectrometer.HPLC system with a chiral column and a suitable detector (e.g., UV, CD).[4]Gas chromatograph with a chiral capillary column.[5]High-field NMR spectrometer.[10]
Resolution Dependent on the stereoselectivity of the oxidation reaction.Generally provides high resolution for a wide range of compounds.[4]Excellent resolution for volatile and thermally stable analytes.[5]Resolution depends on the effectiveness of the chiral auxiliary and the magnetic field strength.
Sensitivity Moderate, limited by NMR sensitivity.High, especially with sensitive detectors like fluorescence or mass spectrometry.[7]Very high, particularly with mass spectrometric detection.[8]Relatively low, requires higher sample concentrations.[8]
Throughput Lower, as it involves a reaction and subsequent analysis.Moderate, with typical run times of 15-45 minutes per sample.[4]High, with faster analysis times compared to HPLC.[11]Can be rapid for screening purposes.
Advantages Provides mechanistic insight; can be used for compounds without a chromophore.Broad applicability; well-established and validated methods are available.[7]High efficiency and speed for suitable analytes.[11]Non-destructive; provides structural information.[10]
Disadvantages Reaction may not be universally applicable; potential for side reactions.Chiral columns can be expensive; method development can be time-consuming.[9]Limited to volatile and thermally stable compounds; potential for racemization at high temperatures.[8]Lower sensitivity; peak overlap can be an issue; chiral auxiliaries can be expensive.[8]
Logical Framework for Method Selection

The choice of the most appropriate method for determining enantiomeric excess depends on a variety of factors. The following decision-making framework can guide researchers in their selection process.

Method Selection Framework Figure 2: Decision-Making Framework for Method Selection start Start: Need to determine enantiomeric excess q1 Is the analyte volatile and thermally stable? start->q1 q2 Does the analyte have a suitable chromophore for UV/Vis detection? q1->q2 No gc Consider Chiral GC q1->gc Yes q3 Is a high-throughput screening required? q2->q3 No hplc Consider Chiral HPLC q2->hplc Yes q4 Is structural information or mechanistic insight needed? q3->q4 No other_optical Consider other rapid optical methods (e.g., CD, fluorescence) q3->other_optical Yes nmr_reagent Consider NMR with Chiral Auxiliaries q4->nmr_reagent No davis_reagent Consider this compound Method q4->davis_reagent Yes

Caption: A framework to guide the selection of an appropriate analytical method.

Conclusion

The determination of enantiomeric excess is a cornerstone of asymmetric synthesis. This compound provides a valuable tool for this purpose, particularly when dealing with substrates amenable to oxidation and when direct chromatographic or spectroscopic methods are challenging. Its application, rooted in the principles of kinetic resolution, offers a unique approach that can also provide valuable mechanistic information about the reaction under investigation.

However, the selection of the optimal analytical method requires a careful consideration of the analyte's properties, the available instrumentation, and the specific goals of the analysis. While chiral HPLC and GC remain the workhorses for routine ee determination due to their high resolution and sensitivity, NMR-based methods, including the use of chiral derivatizing agents like this compound, offer powerful alternatives, especially in a research and development setting where a deeper understanding of the stereochemical course of a reaction is desired. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the accuracy and reliability of their enantiomeric excess measurements.

References

  • Armstrong, D. W. (1987). Chiral stationary phases for high performance liquid chromatographic separation of enantiomers: a mini-review. Journal of Liquid Chromatography, 10(13), 2501-2522. [Link]

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

  • Davis, F. A., McCauley Jr, J. P., & Harakal, M. E. (1985). Chiral sulfamides: synthesis of optically active 2-sulfamyloxaziridines. High enantioselectivity in the asymmetric oxidation of sulfides to sulfoxides. The Journal of Organic Chemistry, 50(15), 2817-2821. [Link]

  • Herrmann, R., & Pointner, A. (1995). Transition state geometry and solvent effects in the enantioselective oxidation of sulfides to chiral sulfoxides by oxaziridines. Zeitschrift für Naturforschung B, 50(9), 1396-1403. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Wenzel, T. J., & Wilcox, C. D. (2016). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 28(9), 614-645. [Link]

Sources

A Mechanistic and Performance-Based Comparison of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in Asymmetric Oxidations

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and highly selective chiral oxidizing agents is paramount. Among the arsenal available to synthetic chemists, N-sulfonyloxaziridines, particularly the family of camphor-derived reagents developed by Franklin A. Davis, have established themselves as robust and reliable tools.[1] This guide provides an in-depth analysis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine , a second-generation Davis reagent, focusing on its mechanistic underpinnings and offering a comparative performance evaluation against other relevant oxidizing agents. The content herein is designed to equip researchers, scientists, and drug development professionals with the technical insights necessary to effectively leverage this reagent in their synthetic endeavors.

Introduction to this compound: An Enhanced Chiral Oxidant

This compound is a chiral electrophilic oxidizing agent derived from camphor.[2] It belongs to the class of N-sulfonyloxaziridines, which are three-membered heterocyclic compounds containing a strained N-O bond.[3][4] This inherent strain, coupled with the electron-withdrawing nature of the sulfonyl group, renders the oxygen atom highly electrophilic and primed for transfer to a wide range of nucleophiles.[3][5]

The key structural feature of this particular oxaziridine is the presence of two chlorine atoms at the 8-position of the camphor scaffold.[2] These dichloro substituents significantly enhance the reagent's electron-withdrawing properties and steric bulk, which in turn influences its reactivity and, most importantly, its stereoselectivity in asymmetric oxidations.[2] It is a stable, crystalline solid, making it a practical and easy-to-handle laboratory reagent.[5]

The Mechanism of Oxidation: A Closer Look at Oxygen Transfer

The primary mode of action for this compound involves the electrophilic transfer of its oxygen atom to a nucleophilic substrate. The most widely studied and utilized application of this reagent is the asymmetric α-hydroxylation of ketone and ester enolates to produce optically active α-hydroxy carbonyl compounds.[1][6][7]

The generally accepted mechanism for this transformation proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[6][7] The key steps are as follows:

  • Enolate Formation: In a basic environment, the carbonyl compound is deprotonated to form the corresponding enolate. The choice of base and reaction conditions can influence the geometry (E/Z) of the enolate, which can have a secondary effect on stereoselectivity.[7]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic oxygen atom of the oxaziridine.[6][7] This occurs from the less sterically hindered face of the enolate, directed by the bulky camphor framework of the oxaziridine.

  • Transition State and Stereocontrol: The stereochemical outcome of the reaction is determined in an open, SN2-type transition state.[7] The steric bulk of the dichlorocamphorylsulfonyl group effectively shields one face of the approaching enolate, leading to a highly enantioselective oxygen transfer. The dominant steric interactions in the transition state are the key to the high levels of stereoinduction observed.[7]

  • Product Formation: The intermediate formed upon nucleophilic attack fragments to yield the α-hydroxy carbonyl compound and the corresponding sulfinimine byproduct.[6]

Oxidation_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2 & 3: Nucleophilic Attack & Transition State cluster_2 Step 4: Product Formation Ketone Ketone/Ester Enolate Enolate Anion Ketone->Enolate Deprotonation Base Base TS Open SN2-like Transition State Enolate->TS Nucleophilic Attack Oxaziridine This compound Oxaziridine->TS Hydroxy_Ketone α-Hydroxy Carbonyl TS->Hydroxy_Ketone Sulfinimine Sulfinimine Byproduct TS->Sulfinimine

Caption: Proposed mechanism for the α-hydroxylation of enolates.

Performance Comparison: this compound vs. Alternatives

The efficacy of an oxidizing agent is judged by several key metrics: yield, enantioselectivity, substrate scope, and practical considerations such as stability and cost. Here, we compare the performance of this compound with its parent compound, (+)-(Camphorylsulfonyl)oxaziridine, and other common methods for asymmetric hydroxylation.

Oxidizing Agent/MethodTypical SubstrateTypical Yield (%)Typical Enantiomeric Excess (ee, %)Key AdvantagesKey Limitations
This compound Ketone Enolates (e.g., Tetralones)85-95>95[2]High enantioselectivity, good yields, stable crystalline solid.Stoichiometric use of a chiral reagent.
(+)-(Camphorylsulfonyl)oxaziridineKetone Enolates60-8060-95[7]Commercially available, well-studied.Generally lower ee compared to the dichloro derivative for certain substrates.[2]
Metal-Catalyzed Asymmetric Dihydroxylation (e.g., Sharpless AD)Alkenes70-9590-99Catalytic use of the chiral ligand, broad substrate scope for alkenes.Not directly applicable to enolate hydroxylation; requires alkene precursor.
Organocatalytic α-hydroxylation (e.g., with nitroso compounds)Aldehydes, Ketones70-9080-99Metal-free, catalytic.Substrate scope can be limited; may require specific catalyst-substrate pairing.

As the data indicates, the dichloro substitution in this compound often leads to superior enantioselectivity compared to the non-halogenated parent oxaziridine.[2] For instance, in the hydroxylation of a tetralone enolate, the dichloro derivative achieved a 95% ee, whereas the parent camphorsulfonyl oxaziridine gave a significantly lower 36% ee.[2] This enhancement is attributed to the increased steric hindrance and electronic effects of the chlorine atoms, which create a more defined and selective environment in the transition state.

Beyond enolate hydroxylation, this compound is also effective in the asymmetric oxidation of other nucleophiles, including:

  • Sulfides to Sulfoxides: It provides a reliable method for the synthesis of chiral sulfoxides, which are valuable intermediates in organic synthesis.[2]

  • Selenides to Selenoxides: Similar to sulfides, selenides can be oxidized with high enantioselectivity.[8]

  • Amines to Hydroxylamines and Amine Oxides: The reagent can act as a mild, aprotic source of oxygen for the oxidation of nitrogen-containing compounds.[5][6]

Experimental Protocol: Asymmetric α-Hydroxylation of a Prochiral Ketone

This section provides a representative, step-by-step protocol for the asymmetric α-hydroxylation of a ketone enolate using this compound.

Materials:

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) as a 1.0 M solution in THF

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the prochiral ketone (1.0 equiv) and anhydrous THF.

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. To this cooled solution, NaHMDS (1.1 equiv) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

  • Oxidation: A solution of this compound (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed with water and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired α-hydroxy ketone. The enantiomeric excess can be determined by chiral HPLC or NMR analysis using a chiral solvating agent.

Experimental_Workflow Start Start: Prochiral Ketone in Anhydrous THF Cooling Cool to -78 °C Start->Cooling Enolate_Formation Add NaHMDS dropwise Stir for 1 hr at -78 °C Cooling->Enolate_Formation Oxidation Add this compound Stir for 2-4 hrs at -78 °C Enolate_Formation->Oxidation Quench Quench with saturated aq. NH4Cl Oxidation->Quench Workup Warm to RT, Extract with Ethyl Acetate, Wash, Dry, and Concentrate Quench->Workup Purification Purify by Flash Chromatography Workup->Purification Analysis Characterize and Determine ee Purification->Analysis End End: Enantiomerically Enriched α-Hydroxy Ketone Analysis->End

Caption: A typical experimental workflow for asymmetric hydroxylation.

Conclusion

This compound stands out as a highly effective and selective chiral oxidizing agent. Its enhanced stereodirecting ability, a direct consequence of the 8,8-dichloro substitution on the camphor framework, makes it a superior choice for challenging asymmetric hydroxylations where high enantiopurity is critical. While the stoichiometric nature of the reagent is a consideration, the high yields, excellent enantioselectivities, and operational simplicity often justify its use, particularly in the synthesis of high-value, complex molecules in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its mechanism, a comparative analysis of its performance, and a practical experimental protocol to aid researchers in its successful application.

References

  • Wikipedia. Davis oxidation. [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]

  • Jiang, Z., & Zhang, Y. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2633. [Link]

  • Scianowski, J., & Armstrong, A. (2012). Advances in the Chemistry of Oxaziridines. Israel Journal of Chemistry, 52(1-2), 65-83. [Link]

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679-6690. [Link]

  • Jiang, Z., & Zhang, Y. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2633. [Link]

  • Chen, B.-C., et al. (1995). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 72, 196. [Link]

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Comparison of (+)- and (-)-enantiomers of (8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (+)- and (-)-Enantiomers of (8,8-Dichlorocamphorylsulfonyl)oxaziridine

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical comparison of the (+)- and (-)-enantiomers of (8,8-Dichlorocamphorylsulfonyl)oxaziridine, powerful chiral oxidizing agents pivotal to modern asymmetric synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the reagents' properties, mechanistic actions, and comparative performance, supported by experimental data and detailed protocols.

Introduction: The Role of Dichlorocamphorylsulfonyl Oxaziridines in Asymmetric Oxidation

(8,8-Dichlorocamphorylsulfonyl)oxaziridine is a highly effective, electrophilic oxygen transfer agent derived from camphor. As a member of the N-sulfonyloxaziridine class of reagents, often referred to as Davis reagents, it is renowned for its ability to perform enantioselective oxidations, particularly the α-hydroxylation of ketone enolates.[1][2][3] The rigid, chiral camphor backbone creates a sterically defined environment that directs the oxygen transfer to one face of a prochiral nucleophile, enabling the synthesis of optically active compounds with high enantiomeric purity.

The introduction of two chlorine atoms at the C-8 position of the camphor scaffold significantly enhances the reagent's efficacy compared to its non-chlorinated parent, (camphorylsulfonyl)oxaziridine. These dichloro substituents increase both steric bulk and electron-withdrawing properties, which leads to improved reactivity and stereochemical control in many applications.[4] The existence of both (+)- and (-)-enantiomers is of paramount importance, as it provides synthetic chemists with access to either enantiomer of a desired chiral product, simply by selecting the appropriate reagent. This guide will objectively compare these two enantiomers to illuminate their complementary roles in synthesis.

Physicochemical Properties: A Tale of Two Antipodes

The (+) and (-) forms of (8,8-Dichlorocamphorylsulfonyl)oxaziridine are enantiomers, meaning they are non-superimposable mirror images. Consequently, they share identical physical properties such as molecular weight, melting point, and solubility, differing only in the direction they rotate plane-polarized light. This opposing optical rotation is the foundation of their complementary stereochemical behavior in reactions.

Property(+)-(2R,8aR)-Enantiomer(-)-(2S,8aS)-Enantiomer
CAS Number 127184-05-8[4]139628-16-3[4][5]
Molecular Formula C₁₀H₁₃Cl₂NO₃S[4][5]C₁₀H₁₃Cl₂NO₃S[4][5]
Molecular Weight 298.19 g/mol [5]298.19 g/mol [5]
Appearance White to off-white solidWhite to off-white solid
Optical Rotation [α]20/D +89±3°, c = 0.5 in CHCl₃[α]20/D −91±3°, c = 0.5 in CHCl₃[5]
Storage Temperature 2-8°C[5]2-8°C[5]

Mechanism of Action: Chiral Recognition and Oxygen Transfer

The oxidizing power of these reagents stems from the strained, electrophilic oxaziridine three-membered ring. The reaction proceeds via an SN2-type nucleophilic attack by the substrate (e.g., a ketone enolate) on the electrophilic oxygen atom of the oxaziridine. This attack leads to the cleavage of the weak N-O bond, transferring the oxygen atom to the nucleophile and releasing the corresponding sulfonylimine as a byproduct.[6]

The key to the enantioselectivity lies in the chiral camphor scaffold. The steric bulk of the camphor framework and the dichloro-gem-dimethyl group effectively shields one face of the oxaziridine ring, forcing the incoming nucleophile to approach from the less hindered direction. This reagent-controlled approach dictates the absolute stereochemistry of the newly formed stereocenter in the product.

G cluster_0 Reaction Mechanism Nucleophile Nucleophile (e.g., Enolate) TS SN2-type Transition State Nucleophile->TS Attack on O atom Oxaziridine Chiral Oxaziridine (+)- or (-)-enantiomer Oxaziridine->TS Product Oxygenated Product (R)- or (S)-enantiomer TS->Product O-transfer Byproduct Sulfonylimine Byproduct TS->Byproduct N-O cleavage

Caption: General mechanism of oxygen transfer from the oxaziridine.

Comparative Performance in Asymmetric Hydroxylation

The primary application of these reagents is the asymmetric α-hydroxylation of carbonyl compounds. The choice between the (+) and (-) enantiomer directly determines the resulting stereochemistry of the α-hydroxy carbonyl product. The (+)-reagent typically produces one enantiomer, while the (-)-reagent affords the other with comparable yield and enantiomeric excess (ee). This predictable complementarity is a major advantage in target-oriented synthesis.

Experimental data from the literature demonstrates this principle effectively. For instance, in the hydroxylation of tetralone enolates, the two oxaziridine enantiomers provide access to both product enantiomers in high yield and selectivity.

SubstrateOxaziridine EnantiomerBaseYield (%)ee (%)Product ConfigurationReference
1-Tetralone(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridineKHMDS9495(R)[4]
1-Tetralone(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridineKHMDS(implied high)(implied high)(S)[4]
Propiophenone(+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridineKHMDS7377(R)[4]
8-Methoxy-1-tetralone(+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine*KHMDS>90>90(R)[7]

*Note: For tetralones with an 8-methoxy substituent, the related dimethoxy-substituted oxaziridine often provides superior enantioselectivity due to potential chelation effects.[7] However, the dichlorinated version remains highly effective for substrates lacking this group.[7]

The key takeaway is that performance metrics like yield and enantioselectivity are generally equivalent between the two enantiomers. The critical difference is the absolute configuration of the product. As an example, the (+)-enantiomer of the oxaziridine yields (R)-configured hydroxyindolenines from indole oxidations, whereas the (−)-enantiomer generates the corresponding (S)-enantiomer.[4]

Experimental Protocol: Asymmetric α-Hydroxylation of 2-Methyl-1-tetralone

This protocol is a representative example of how to utilize these reagents. The procedure is self-validating through rigorous monitoring and analysis.

Causality Behind Choices:

  • Anhydrous Conditions: Essential to prevent quenching of the strong base and the enolate intermediate.

  • Low Temperature (-78 °C): Crucial for maintaining the kinetic stability of the enolate, preventing side reactions, and maximizing enantioselectivity by reducing the thermal energy of the system, which amplifies the energetic differences between the diastereomeric transition states.

  • KHMDS as Base: A strong, non-nucleophilic base that cleanly and rapidly generates the enolate.

  • TLC Monitoring: Ensures the reaction has gone to completion before quenching, preventing a mixture of starting material and product in the final isolate.

G cluster_workflow Experimental Workflow A 1. Dissolve Ketone in Anhydrous THF B 2. Cool to -78°C (Dry Ice/Acetone) A->B C 3. Add KHMDS (Forms Enolate) B->C D 4. Add Oxaziridine Solution C->D E 5. Stir at -78°C (Monitor by TLC) D->E F 6. Quench Reaction (Sat. NH4Cl) E->F G 7. Aqueous Workup (Extraction) F->G H 8. Purify (Chromatography) G->H I 9. Analyze (NMR, Chiral HPLC) H->I

Caption: Workflow for asymmetric α-hydroxylation.

Step-by-Step Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-methyl-1-tetralone (1.0 mmol) in 5 mL of anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, e.g., 1.1 mL of a 1.0 M solution in THF) dropwise over 5 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Oxidation: In a separate dry flask, dissolve (+)- or this compound (1.2 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C over 10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by adding 10 mL of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-hydroxy ketone.

  • Analysis: Confirm the structure of the product using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion: Complementary Reagents for Stereocontrolled Synthesis

The (+)- and (-)-enantiomers of (8,8-Dichlorocamphorylsulfonyl)oxaziridine are not competitors but rather complementary partners in the field of asymmetric synthesis. They exhibit nearly identical reactivity and efficiency. The definitive factor in choosing between them is the desired absolute configuration of the chiral product. By having both enantiomers readily available, chemists possess a reliable and powerful toolkit for accessing either enantiomer of a wide range of valuable α-hydroxy carbonyl compounds and other oxidized products with high stereochemical fidelity.

References

  • Organic Syntheses. (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. [Link]

  • MDPI. Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. [Link]

  • Organic Syntheses. (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. [Link]

  • Glen Research. Glen Report 9.16: Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. [Link]

  • Wikipedia. Oxaziridine. [Link]

  • ResearchGate. Oxaziridines. [Link]

  • Drexel University Libraries. Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. [Link]

  • Organic Chemistry Portal. Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. [Link]

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A Comparative Guide to the Efficacy of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine in Large-Scale Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and stereoselective introduction of hydroxyl groups is a critical step in the synthesis of complex chiral molecules. This guide provides an in-depth technical comparison of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a prominent member of the Davis oxaziridine family of reagents, with leading alternative methods for asymmetric hydroxylation in a large-scale context. Our focus is on providing practical, field-proven insights to inform your process development and scale-up decisions.

Introduction: The Imperative of Asymmetric Hydroxylation in Pharmaceutical Manufacturing

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure. Consequently, the ability to control stereochemistry during synthesis is not merely an academic exercise but a regulatory and therapeutic necessity. Asymmetric hydroxylation, the introduction of a hydroxyl group to a prochiral center to create a chiral alcohol, is a foundational transformation in the synthesis of numerous active pharmaceutical ingredients (APIs). The choice of methodology for this transformation on a large scale is a complex decision, balancing factors of efficacy, safety, cost, and environmental impact.

This guide will focus on the asymmetric hydroxylation of enolates to produce chiral α-hydroxy carbonyl compounds, a common strategy in the synthesis of complex natural products and pharmaceuticals. We will critically evaluate the performance of this compound against two major alternatives: the Sharpless Asymmetric Dihydroxylation and biocatalytic hydroxylation.

This compound: A Robust Reagent for Asymmetric Enolate Hydroxylation

This compound is a chiral, non-racemic N-sulfonyloxaziridine that has established itself as a reliable and highly selective reagent for the asymmetric hydroxylation of a wide range of nucleophiles, most notably ketone and ester enolates.[1][2]

Mechanism of Action and Rationale for Selectivity

The key to the efficacy of Davis oxaziridines lies in the electrophilic nature of the oxaziridine oxygen atom. The reaction proceeds via a nucleophilic attack of the enolate on the oxygen atom of the oxaziridine in an SN2-type mechanism.[3][4] The steric environment of the camphor backbone dictates the facial selectivity of the oxygen transfer, leading to high enantiomeric excess in the resulting α-hydroxy carbonyl compound.

The dichloro substituents on the camphor scaffold enhance the reagent's efficacy by increasing steric bulk and introducing electronic effects, which can improve stereochemical control.[5] For certain substrates, chelation between the enolate's counter-ion and the chlorine atoms can lead to a more rigid, closed transition state, further enhancing enantioselectivity.[6]

G cluster_0 Enolate Formation cluster_1 Asymmetric Hydroxylation cluster_2 Product Formation Ketone Prochiral Ketone Base Base (e.g., NaHMDS) Ketone->Base Deprotonation Enolate Prochiral Enolate Base->Enolate TransitionState Diastereomeric Transition State Enolate->TransitionState Nucleophilic Attack Oxaziridine This compound Oxaziridine->TransitionState Intermediate Hemiaminal-like Intermediate TransitionState->Intermediate Product Chiral α-Hydroxy Ketone Intermediate->Product Byproduct Sulfonimine Byproduct Intermediate->Byproduct

Figure 1: Workflow for Asymmetric Hydroxylation with this compound.
Large-Scale Synthesis Considerations

For industrial applications, the synthesis of the oxaziridine reagent itself must be scalable and cost-effective. Procedures for the large-scale preparation of Davis oxaziridines, including the dichloro-derivative, have been developed, often starting from inexpensive camphor sulfonic acid.[1][7] More recent, greener synthetic routes utilize sodium hypochlorite, a less hazardous and more environmentally friendly oxidizing agent.[5][8]

Advantages in a Large-Scale Setting:

  • Stability and Handling: Davis oxaziridines are generally stable, crystalline solids that can be handled and stored without special precautions, a significant advantage over many other oxidizing agents.[1]

  • Aprotic and Neutral Conditions: The reaction proceeds under neutral or basic conditions, avoiding the use of strong acids that can be corrosive and lead to side reactions.[1]

  • Predictable Selectivity: The stereochemical outcome is generally predictable based on the chirality of the reagent.

  • Good Substrate Scope: The reagent is effective for a wide range of ketone and ester enolates.[9]

Limitations and Challenges:

  • Stoichiometric Reagent: The oxaziridine is a stoichiometric reagent, which can be a significant cost driver and generate a considerable amount of waste on a large scale.

  • Work-up: Separation of the product from the sulfonimine byproduct can sometimes be challenging.

  • Safety of Precursors: The synthesis of the oxaziridine may involve hazardous reagents, requiring careful process safety management.[10][11]

Comparative Analysis with Alternative Methodologies

The choice of an asymmetric hydroxylation method is highly dependent on the specific substrate and the overall synthetic strategy. Here, we compare this compound with two powerful alternatives.

Sharpless Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation (AD) is a Nobel Prize-winning method for the enantioselective synthesis of vicinal diols from alkenes using a catalytic amount of osmium tetroxide in the presence of a chiral ligand.[12][13] While this method produces diols rather than α-hydroxy ketones directly, subsequent selective oxidation or other functional group manipulations can lead to the desired product.

Mechanism and Key Features:

The Sharpless AD proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by a chiral cinchona alkaloid-derived ligand.[12][14] The osmium(VI) species is then re-oxidized to osmium(VIII) by a stoichiometric co-oxidant, typically potassium ferricyanide or N-methylmorpholine N-oxide (NMO).[12] Commercially available "AD-mix" formulations contain the catalyst, ligand, and co-oxidant, simplifying the experimental setup.[12]

G cluster_0 Catalytic Cycle OsVIII Os(VIII) - Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII->Cycloaddition Alkene Alkene Substrate Alkene->Cycloaddition OsmateEster Osmate(VI) Ester Cycloaddition->OsmateEster Hydrolysis Hydrolysis OsmateEster->Hydrolysis Diol Chiral Vicinal Diol Hydrolysis->Diol OsVI Os(VI) Species Hydrolysis->OsVI Reoxidation Re-oxidation OsVI->Reoxidation Reoxidation->OsVIII CoOxidant Co-oxidant (e.g., K3[Fe(CN)6]) CoOxidant->Reoxidation

Figure 2: Catalytic Cycle of the Sharpless Asymmetric Dihydroxylation.

Comparison Table: Davis Oxaziridine vs. Sharpless Dihydroxylation

FeatureThis compoundSharpless Asymmetric Dihydroxylation
Substrate Ketone/Ester EnolatesAlkenes
Product Chiral α-Hydroxy CarbonylsChiral Vicinal Diols
Reagent/Catalyst Stoichiometric Chiral ReagentCatalytic OsO₄ with Chiral Ligand
Yield Generally good to excellentGenerally high
Enantioselectivity Good to excellent (often >95% ee)[9]Excellent (often >99% ee)[14]
Scalability Good, but waste from stoichiometric reagentExcellent, widely used in industry
Safety Concerns Synthesis of reagent may involve hazardous materials.[10][11]High toxicity of OsO₄ requires strict handling protocols.[14][15][16][17][18]
Cost Cost of stoichiometric reagent can be high.High cost of OsO₄ and ligand, but used catalytically.
Work-up Separation from sulfonimine byproduct.Removal of osmium residues, separation from co-oxidant byproducts.
Biocatalytic Hydroxylation

The use of enzymes as catalysts for asymmetric synthesis is a rapidly growing field, offering significant advantages in terms of selectivity and sustainability. For the synthesis of chiral α-hydroxy ketones, several biocatalytic approaches are viable on a large scale.

Key Biocatalytic Strategies:

  • Ketoreductases (KREDs): These enzymes catalyze the highly stereoselective reduction of α-dicarbonyl compounds to chiral α-hydroxy ketones. This approach requires a readily available diketone starting material.

  • Hydroxylases (e.g., P450 monooxygenases): These enzymes can directly hydroxylate C-H bonds with high regio- and stereoselectivity. While powerful, their industrial application can be limited by factors such as cofactor dependency, enzyme stability, and lower space-time yields.[19]

  • Lyases: Thiamine diphosphate-dependent lyases can catalyze the carboligation of aldehydes to form chiral α-hydroxy ketones.[19]

Comparison Table: Chemical vs. Biocatalytic Hydroxylation

FeatureThis compoundBiocatalytic Hydroxylation (e.g., KREDs)
Reaction Conditions Often cryogenic temperatures, anhydrous solventsMild aqueous conditions, near ambient temperature and pressure
Selectivity High enantioselectivityOften exceptionally high enantioselectivity (>99.9% ee)
Substrate Scope Broad for enolatesOften specific to a class of substrates
Catalyst/Reagent Stoichiometric chiral reagentCatalytic enzyme (often whole cells)
Environmental Impact Organic solvents, stoichiometric byproductAqueous media, biodegradable catalyst
Cost High reagent costPotentially lower, especially with in-house enzyme production
Process Development Well-established chemical engineering principlesRequires expertise in fermentation, enzyme immobilization, and biocatalytic process optimization
Space-Time Yield Can be highCan be lower than chemical processes, but improving with enzyme and process engineering.[20]

Experimental Protocols

To provide a practical context for the comparison, the following are representative, large-scale experimental protocols.

Large-Scale Asymmetric Hydroxylation of a Tetralone Derivative using this compound

This protocol is adapted from established procedures for the synthesis of chiral α-hydroxy tetralones, which are valuable intermediates in the synthesis of various natural products.[7]

Materials:

  • 2-Methyl-1-tetralone (1.0 kg, 6.24 mol)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.0 M in THF, 3.4 L, 6.8 mol)

  • This compound (2.05 kg, 6.86 mol)

  • Anhydrous Tetrahydrofuran (THF) (20 L)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a 50 L jacketed reactor under a nitrogen atmosphere, charge the 2-methyl-1-tetralone and anhydrous THF.

  • Cool the solution to -78 °C using a suitable cooling system.

  • Slowly add the NaHMDS solution via an addition funnel over 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • In a separate vessel, dissolve the this compound in 10 L of pre-cooled (-78 °C) anhydrous THF.

  • Transfer the oxaziridine solution to the reactor via cannula over 2 hours, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution, allowing the temperature to rise to 0 °C.

  • Warm the mixture to room temperature and transfer to a separation funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by crystallization or column chromatography to afford the chiral α-hydroxy tetralone.

Large-Scale Sharpless Asymmetric Dihydroxylation of 1-Decene

This protocol is a representative example of a large-scale Sharpless AD reaction.[3]

Materials:

  • 1-Decene (1.0 kg, 7.13 mol)

  • AD-mix-β (9.98 kg)

  • tert-Butanol (35 L)

  • Water (35 L)

  • Sodium sulfite (1.5 kg)

  • Ethyl acetate

Procedure:

  • To a 100 L jacketed reactor, charge the tert-butanol and water.

  • Add the AD-mix-β and stir until the solids are largely dissolved.

  • Cool the mixture to 0 °C.

  • Add the 1-decene to the stirred mixture.

  • Stir the reaction vigorously at 0 °C for 24 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour at room temperature.

  • Add ethyl acetate (20 L) and stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 L).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude diol.

  • Purify the crude product by crystallization or distillation.

Conclusion and Future Outlook

The choice between this compound, Sharpless Asymmetric Dihydroxylation, and biocatalysis for large-scale asymmetric hydroxylation is a nuanced decision that must be made on a case-by-case basis.

  • This compound remains a highly valuable reagent for the direct asymmetric hydroxylation of enolates, offering good to excellent enantioselectivity and operational simplicity. Its primary drawback on a large scale is its stoichiometric nature.

  • The Sharpless Asymmetric Dihydroxylation is a powerful and versatile catalytic method for the synthesis of chiral diols from a broad range of alkenes with exceptional enantioselectivity. The high toxicity of osmium tetroxide necessitates stringent safety protocols, but its catalytic use makes it economically viable for many industrial processes.

  • Biocatalysis represents the greenest and often most selective approach. While traditionally hampered by lower space-time yields and a more limited substrate scope, advances in enzyme engineering and bioprocess development are making it an increasingly competitive option, particularly for high-value pharmaceutical intermediates.

For the practicing process chemist, a thorough evaluation of each method's strengths and weaknesses in the context of the specific synthetic target is paramount. The ideal solution may even involve a combination of these approaches, leveraging the unique advantages of each to achieve the most efficient, cost-effective, and sustainable manufacturing process.

References

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  • Wikipedia. (2023, November 29). Osmium tetroxide. In Wikipedia. Retrieved from [Link]

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  • Kenexis. (n.d.). Oxidation Reaction Safeguarding with SIS. Retrieved from [Link]

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  • Synlett. (2019). A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Retrieved from [Link]

  • Encyclopedia.pub. (2023). Sharpless Asymmetric Dihydroxylation. Retrieved from [Link]

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  • ResearchGate. (2016). Modern Biocatalytic Ketone Reduction. Retrieved from [Link]

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  • ResearchGate. (2008). Polymer-Supported N-Phenylsulfonyloxaziridine (Davis Reagent): A Versatile Oxidant. Retrieved from [Link]

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A Comparative Guide to Recent Advances in Oxaziridine Chemistry: From Asymmetric Synthesis to Bioorthogonal Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Versatility of the Three-Membered Ring

Oxaziridines, three-membered heterocycles containing oxygen, nitrogen, and carbon, have occupied a unique and essential place in the synthetic chemist's toolbox for over six decades.[1] First reported by Emmons in the 1950s, their utility stems from the inherent strain of the ring and the weak N-O bond, which makes them potent and tunable electrophilic transfer agents.[1][2] This reactivity allows for the transfer of either an oxygen or a nitrogen atom, a duality controlled primarily by the nature of the substituent on the nitrogen atom.[3][4]

Historically, the development of N-sulfonyloxaziridines by Franklin A. Davis in the late 1970s marked a paradigm shift, providing stable, reliable, and highly effective reagents for electrophilic oxygen transfer, particularly for the asymmetric α-hydroxylation of enolates.[2][5] These "Davis reagents" have since become indispensable in complex molecule synthesis.[2] However, the field has not stood still. Recent years have witnessed a renaissance in oxaziridine chemistry, characterized by the development of novel catalytic systems that confer high levels of stereocontrol, the discovery of new reaction manifolds beyond simple atom transfer, and their deployment in cutting-edge fields like late-stage functionalization and chemical biology.

This guide provides an in-depth review of these recent advances, comparing modern methodologies with established alternatives and providing the experimental context necessary for researchers, scientists, and drug development professionals to harness their full potential. We will explore the causality behind experimental choices, present detailed protocols for key transformations, and offer a forward-looking perspective on this ever-evolving area of chemistry.

I. Advances in the Synthesis of Oxaziridines

The classical synthesis of oxaziridines involves the oxidation of an imine with a peroxy acid, such as m-chloroperbenzoic acid (mCPBA).[6] While effective, this method often requires stoichiometric, potentially hazardous oxidants and can be challenging for generating optically active oxaziridines. Recent research has focused on developing more practical, safe, and catalytic enantioselective methods.

Comparison of Synthetic Methodologies

MethodOxidantCatalystKey AdvantagesLimitations
Classical (Emmons/Davis) mCPBA, OxoneNoneWell-established, reliable for many substrates.[4][6]Stoichiometric oxidant, potential for overoxidation, requires chiral precursor for enantiopure product.
Catalyst-Free (Kitagawa) Sodium Hypochlorite (NaOCl)NoneInexpensive, environmentally friendly oxidant, high yields.[7]pH control is crucial for high yields.[7]
Catalytic Asymmetric (Jørgensen) mCPBACinchona AlkaloidFirst catalytic enantioselective synthesis, good yields, high ee (up to 94%).[8]Relies on organocatalysis, substrate scope may be limited.
Catalytic Asymmetric (Ooi) H₂O₂ / CCl₃CNChiral IminophosphoraneUses H₂O₂ as the terminal oxidant, high efficiency, excellent enantioselectivity.[3][9]Requires a specialized catalyst and activating agent.[9]

The move towards catalytic systems using benign terminal oxidants like hydrogen peroxide represents a significant step forward in the sustainable synthesis of these valuable reagents.[3][9]

Representative Experimental Workflow: Catalyst-Free Synthesis of a Davis Oxaziridine

This protocol, adapted from Kitagawa et al., demonstrates a practical and environmentally friendly approach to synthesizing a common Davis reagent.[7]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_imine Dissolve N-sulfonylimine in Acetonitrile add Add NaOCl solution to imine solution dropwise at 0°C prep_imine->add prep_oxidant Prepare buffered NaOCl solution (pH 13, KCl-NaOH buffer) prep_oxidant->add stir Stir vigorously at room temperature for 2-4 hours add->stir quench Quench with aq. Na₂S₂O₃ stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer (MgSO₄), filter, and concentrate extract->dry purify Recrystallize from 2-propanol dry->purify

Caption: Workflow for the catalyst-free synthesis of Davis' oxaziridines.

II. The Duality of Reactivity: Oxygen vs. Nitrogen Transfer

The synthetic utility of an oxaziridine is dictated by the electrophilic atom transferred to a nucleophile. This choice is overwhelmingly governed by the substituent on the oxaziridine nitrogen.[3][4]

  • Oxygen Transfer: Electron-withdrawing groups (e.g., sulfonyl, phosphinoyl) on the nitrogen atom decrease the electron density at the oxygen, making it highly electrophilic. This also stabilizes the resulting imine byproduct, favoring oxygen atom transfer.[3] N-sulfonyloxaziridines are the archetypal reagents for this mode of reactivity.[5][6]

  • Nitrogen Transfer: Small substituents on the nitrogen (e.g., H, alkyl, Boc) allow nucleophiles to attack the nitrogen atom.[1][4] These reactions are valuable for electrophilic amination but can be hampered by competitive oxygen transfer.[1]

G cluster_reagents Oxaziridine Reagent cluster_products Primary Reaction Pathway O_reagent N-Sulfonyl Oxaziridine (e.g., Davis Reagent) O_product Oxygen Atom Transfer (Hydroxylation, Epoxidation) O_reagent->O_product N_reagent N-H or N-Boc Oxaziridine N_product Nitrogen Atom Transfer (Amination) N_reagent->N_product Nu Nucleophile (e.g., Enolate) Nu->O_reagent Attack at O Nu->N_reagent Attack at N

Caption: The N-substituent directs the reactivity of oxaziridines.

Mechanism of Oxygen Transfer

The transfer of oxygen from N-sulfonyloxaziridines to nucleophiles is generally considered to proceed via an Sₙ2-type mechanism.[5][10] Computational and experimental studies suggest an asynchronous transition state where N-O bond cleavage is more advanced than C-O bond formation.[4][6] This concerted, stereospecific process avoids the generation of harsh byproducts, making it exceptionally mild and predictable.[6]

III. Advances in Asymmetric Oxygen Transfer

Asymmetric α-Hydroxylation of Enolates

The asymmetric α-hydroxylation of carbonyl compounds is one of the most powerful applications of oxaziridine chemistry, providing direct access to chiral α-hydroxy carbonyl motifs prevalent in natural products and pharmaceuticals.[2][6] The Holton and Wender Taxol total syntheses famously employed a camphor-derived Davis reagent for a key hydroxylation step.[2]

While stoichiometric chiral oxaziridines are highly effective, recent advances have focused on catalytic systems that use a chiral catalyst to control the stereochemistry of oxidation by a racemic or achiral oxaziridine.

Performance Comparison: Stoichiometric vs. Catalytic Asymmetric Hydroxylation of β-Keto Esters

MethodOxidantCatalyst / AuxiliaryYield (%)ee (%)Reference
Stoichiometric Chiral (+)-(Camphorsulfonyl)oxaziridineNone (Reagent Control)~85-95%>95%[2][11]
Catalytic (Shibata) Racemic Saccharin-derived OxaziridineChiral DBFOX-Zn(II) complexHighup to 97%[3]
Catalytic (Ooi) in situ generated N-sulfonyl oxaziridineChiral IminophosphoraneExcellentExcellent[3]
Alternative (Rubottom) mCPBA, silyl enol etherN/AVariableN/A (achiral)[3]

The development of catalytic protocols, such as the zinc(II)-catalyzed reaction reported by Shibata, offers a more atom-economical approach to generating these valuable chiral building blocks.[3]

Representative Protocol: Asymmetric Hydroxylation of a Ketone Enolate

This general procedure is based on the well-established Davis methodology.[5][11]

  • Enolate Formation: A solution of the ketone (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (N₂ or Ar). A strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) is added dropwise, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • Oxidation: A solution of (+)-(camphorsulfonyl)oxaziridine (1.2 equiv) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is monitored by TLC.

  • Quench: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the optically active α-hydroxy ketone.

Causality: The choice of a strong, non-nucleophilic base like NaHMDS is critical to ensure rapid and quantitative formation of the kinetic enolate, preventing self-condensation side reactions. Performing the reaction at low temperature (-78 °C) maintains the stability of the enolate and maximizes stereocontrol during the subsequent oxidation step. The chiral camphor backbone of the oxaziridine sterically directs the approach of the enolate, leading to the observed high enantioselectivity.[2]

IV. Advances in Asymmetric Nitrogen Transfer

While less common than oxygen transfer, the ability of oxaziridines to deliver an electrophilic nitrogen atom is a powerful tool for C-N bond formation. Recent breakthroughs have focused on using transition metal catalysts to enable complex, highly selective transformations like aminohydroxylation.

Catalytic Asymmetric Aminohydroxylation of Alkenes

The direct, enantioselective conversion of alkenes to valuable 1,2-amino alcohols is a significant challenge. While the Sharpless Asymmetric Aminohydroxylation is a benchmark, it suffers from regioselectivity issues and uses a toxic osmium catalyst.[12] A modern alternative involves the reaction of alkenes with N-sulfonyl oxaziridines in the presence of a chiral transition metal catalyst.[3][12]

A key advance reported by Yoon and coworkers demonstrates that the choice of a first-row transition metal catalyst (Copper vs. Iron) can completely reverse the regioselectivity of the aminohydroxylation, providing access to either regioisomeric product with high enantioselectivity from the same starting materials.[3][12]

Comparison of Catalysts in Alkene Aminohydroxylation

Catalyst SystemAlkene SubstrateRegioisomer A Yield/eeRegioisomer B Yield/eeKey FeatureReference
Cu(II)-bis(oxazoline) Styrene>95:5 selectivity, 90% ee-Proximal C-N bond formation[12]
Fe(II)-bis(oxazoline) Styrene->95:5 selectivity, 97% eeDistal C-N bond formation[3][12]

This catalyst-controlled regioselectivity is a powerful strategic element, allowing chemists to tailor the synthesis to access the desired amino alcohol isomer.[12]

G cluster_cu Copper Catalysis cluster_fe Iron Catalysis Styrene Styrene + N-sulfonyl oxaziridine Cu_cat Cu(II)-bis(oxazoline) Styrene->Cu_cat Fe_cat Fe(II)-bis(oxazoline) Styrene->Fe_cat Cu_product Regioisomer A (Proximal Amine) Cu_cat->Cu_product Fe_product Regioisomer B (Distal Amine) Fe_cat->Fe_product

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A Senior Application Scientist’s Guide to (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: A Cost-Benefit Analysis for Asymmetric Hydroxylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of enantiomerically pure compounds is not merely an academic exercise; it is a critical determinant of therapeutic efficacy and safety.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that necessitate the characterization and justification of each stereoisomer in a chiral drug, pushing single-enantiomer products to the forefront.[2][3] In this context, the α-hydroxy carbonyl moiety stands out as a prevalent structural motif in numerous biologically active molecules, making its stereocontrolled synthesis a key challenge.[4][5]

This guide provides an in-depth analysis of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a powerful chiral oxidizing agent for the asymmetric α-hydroxylation of enolates. We will move beyond a simple recitation of facts to explore the causal relationships behind its efficacy, compare its performance with viable alternatives using experimental data, and provide a pragmatic cost-benefit framework to guide your decision-making process.

The Reagent: Understanding this compound

This compound belongs to the class of N-sulfonyloxaziridines, often referred to as Davis oxaziridines, which are renowned as selective, neutral, and aprotic oxidizing reagents.[6][7] Developed by Franklin A. Davis and his research group, these reagents excel at transferring an oxygen atom to a variety of nucleophiles, most notably ketone and ester enolates, to produce α-hydroxy carbonyl compounds.[8][9]

The defining feature of this specific derivative is the presence of two chlorine atoms at the C8 position of the camphor scaffold.[10] These electron-withdrawing groups, coupled with the inherent steric bulk of the camphor framework, are critical for enhancing both the reactivity and stereoselectivity of the oxidant.[10]

Mechanism of Action: An SN2 Oxygen Transfer

The hydroxylation of a carbonyl compound begins with its conversion to the corresponding enolate using a suitable base.[9] This enolate then acts as a nucleophile, attacking the electrophilic oxygen atom of the oxaziridine ring in a concerted SN2-type mechanism.[8][11] This process is driven by the release of strain in the three-membered oxaziridine ring.[12] The reaction proceeds through an open transition state where steric hindrance dictates the facial selectivity of the oxygen transfer, leading to the formation of the α-hydroxy carbonyl compound and a sulfinimine byproduct.[6][11]

Caption: General mechanism of enolate hydroxylation.

Performance Benchmarking: A Comparative Analysis

The decision to use a specific reagent is always relative. The efficacy of (-)-2 is best understood when compared to its parent compound, (+)-(camphorylsulfonyl)oxaziridine 1 , and another functionalized derivative, (+)-(8,8-dimethoxycamphoryl)sulfonyl)oxaziridine.

The key insight from extensive studies is that the optimal oxaziridine is substrate-dependent.[7][13] The dichloro derivative 2 generally provides superior enantioselectivity for the enolates of ketones that lack an 8-methoxy group, such as 2-substituted 1-tetralones and propiophenones.[7] Conversely, for substrates that do possess an 8-methoxy group, the dimethoxy derivative often yields higher enantiomeric excess (e.e.).[7] This underscores the principle that achieving high stereoselectivity relies on matching the steric and electronic properties of both the substrate and the reagent.

Quantitative Performance Data

The following table summarizes experimental data from peer-reviewed literature, providing a direct comparison of these reagents across different substrates.

SubstrateOxidantBaseTemp (°C)Yield (%)e.e. (%)Reference
2-Methyl-1-tetralone(+)-(Camphorylsulfonyl)oxaziridineKHMDS-788560[11]
2-Methyl-1-tetralone(+)-(8,8-Dichlorocamphoryl)sulfonyl)oxaziridineKHMDS-789495[10]
Propiophenone(+)-(Camphorylsulfonyl)oxaziridineKHMDS-787377[7]
8-Methoxy-2-methyl-1-tetralone(+)-(8,8-Dichlorocamphoryl)sulfonyl)oxaziridineKHMDS-788875[7]
8-Methoxy-2-methyl-1-tetralone(+)-(8,8-Dimethoxycamphoryl)sulfonyl)oxaziridineKHMDS-10090>98[7]

KHMDS: Potassium bis(trimethylsilyl)amide

This data clearly illustrates that for simple tetralone and propiophenone systems, the dichloro-derivative offers a significant enhancement in enantioselectivity over the parent oxaziridine.[7][10][11]

Experimental Protocol: Asymmetric Hydroxylation of 2-Propyl-1-tetralone

This protocol is adapted from established and validated procedures to ensure reproducibility.[7] It describes a representative asymmetric hydroxylation using (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. The enantiomeric reagent, this compound, would be used to obtain the opposite enantiomer of the product.

Workflow Overview

Experimental_Workflow start Start enolate_formation 1. Enolate Formation - Dissolve ketone in dry THF - Cool to -78°C - Add KHMDS solution dropwise start->enolate_formation oxidation 2. Oxidation - Dissolve oxaziridine in dry THF - Add to enolate solution at -78°C - Stir for 2-4 hours enolate_formation->oxidation quench 3. Reaction Quench - Add saturated NH4Cl solution oxidation->quench workup 4. Workup & Extraction - Warm to room temp - Extract with ethyl acetate - Wash with brine, dry over MgSO4 quench->workup purification 5. Purification - Concentrate in vacuo - Purify by flash chromatography workup->purification analysis 6. Analysis - Determine yield - Measure e.e. by chiral HPLC purification->analysis end End analysis->end

Caption: Step-by-step experimental workflow.
Step-by-Step Methodology
  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-propyl-1-tetralone (1.0 mmol) in 5 mL of anhydrous tetrahydrofuran (THF) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, e.g., 2.2 mL of a 0.5 M solution in toluene) dropwise over 5 minutes. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Oxidation: In a separate flask, dissolve (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (1.2 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[14]

  • Quenching: Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired α-hydroxy ketone.

  • Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).

Cost-Benefit Analysis for Industrial and Research Applications

While the performance of this compound is impressive, its practical utility depends on a careful balance of cost, efficiency, and project requirements. The decision to employ such a specialized, stoichiometric reagent is a strategic one.[15]

Cost Considerations
  • Reagent Price: As a multi-step, enantiopure synthetic reagent, this compound is inherently expensive. Its synthesis involves chlorination of camphorsulfonic acid derivatives followed by oxidation of the corresponding imine.[7][10]

  • Stoichiometric Use: The reaction requires at least a stoichiometric amount of the oxidant, which generates a corresponding amount of the sulfinimine byproduct. This contributes to a lower atom economy and higher waste disposal costs, particularly on a large scale.

  • Process Costs: The need for cryogenic temperatures (-78 °C) and strictly anhydrous conditions adds to the operational costs in terms of equipment, energy, and specialized solvents.

Benefit Analysis
  • High Enantioselectivity: The primary benefit is the consistently high levels of enantiomeric excess (>95% e.e. in optimal cases) achieved for a range of substrates.[10] This level of stereocontrol is often difficult to achieve with other methods and is critical for pharmaceutical applications.

  • Predictability and Reliability: The stereochemical outcome is dictated by the chirality of the reagent, making the synthesis of either product enantiomer accessible simply by choosing the corresponding (+) or (-) oxidant.[14] This predictability is highly valuable in a development setting.

  • Mild Conditions: The reaction proceeds under neutral, aprotic conditions, which is beneficial for sensitive substrates that might be incompatible with acidic or basic reagents or high temperatures.[7]

Decision-Making Framework

The choice to use this reagent can be guided by a logical assessment of project needs.

Cost_Benefit_Analysis q1 Is high enantiopurity (>95% e.e.) a critical requirement? q2 Is the target molecule a high-value product (e.g., API, complex natural product)? q1->q2 Yes explore_alternatives Explore Alternative Methods - Chiral auxiliaries - Catalytic oxidation - Racemic route + resolution q1->explore_alternatives No q3 Are alternative catalytic methods (e.g., organocatalysis, metal catalysis) providing sufficient selectivity? q2->q3 Yes q2->explore_alternatives No q4 Is the synthesis scale small to medium (research, early development)? q3->q4 No q3->explore_alternatives Yes use_reagent Use this compound q4->use_reagent Yes q4->explore_alternatives No (Consider cost on large scale)

Caption: Decision tree for reagent selection.

Conclusion

This compound is a highly effective, reagent-controlled solution for the asymmetric α-hydroxylation of specific enolates. Its key advantage lies in delivering exceptional enantioselectivity where other methods may fall short. This performance, however, comes at a significant cost, both in terms of the reagent itself and the process conditions required.

For researchers in early-stage drug discovery or complex natural product synthesis, where obtaining an enantiopure sample is paramount and scale is not the primary concern, the high stereocontrol offered by this reagent provides a clear and valuable benefit. For large-scale industrial applications, the cost and waste generation associated with this stoichiometric process necessitate a thorough evaluation of emerging catalytic alternatives. Ultimately, a well-informed decision rests on weighing the premium cost of guaranteed stereoselectivity against the specific economic and scientific goals of the project.[15]

References

  • Davis, F. A., Vishwakarma, L. C., Billmers, J. G., & Finn, J. (1984). Synthesis of α-hydroxycarbonyl compounds (acyloins): a new application for 2-sulfonyloxaziridines. The Journal of Organic Chemistry, 49(17), 3241-3243.

  • Haddadin, M. J., & Freeman, J. P. (2004). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5259-5308.

  • Armstrong, A., & Pullin, R. D. C. (2014). Advances in the Chemistry of Oxaziridines. Chemical Reviews, 114(10), 5259-5308.

  • Chen, B. C. (1991). Asymmetric hydroxylation of enolates using enantiopure (camphorylsulfonyl)oxaziridine derivatives and their applications in the synthesis of natural products. Drexel University.

  • Wikipedia. (n.d.). Oxaziridine.

  • Davis, F. A., Kumar, A., & Chen, B. C. (1998). (+)-(2R,8AR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE. Organic Syntheses, 75, 176.

  • Davis, F. A., Sheppard, A. C., Chen, B. C., & Haque, M. S. (1990). Chemistry of oxaziridines. 14. Asymmetric oxidation of ketone enolates using enantiomerically pure (camphorylsulfonyl)oxaziridine. Journal of the American Chemical Society, 112(18), 6679-6690.

  • Wikipedia. (n.d.). Davis oxidation.

  • Benchchem. (n.d.). (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine.

  • Meladinis, V., Verfürth, U., & Herrmann, R. (1990). Highly Efficient Camphor-Derived Oxaziridines for the Asymmetric Oxidation of Sulfides to Chiral Sulfoxides. Zeitschrift für Naturforschung B, 45(12), 1689-1694.

  • Davis, F. A., & Chen, B. C. (1992). (+)-(2R,8AS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE. Organic Syntheses, 70, 215.

  • University of Liverpool Repository. (n.d.). New Methods of Asymmetric Oxidation.

  • Wang, D., & Li, X. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656.

  • Enders, D., & Lohray, B. B. (1989). Silicon-Directed Regio- and Enantioselective Synthesis of α-Hydroxy-ketones. Helvetica Chimica Acta, 72(5), 980-988.

  • Glen Research. (n.d.). Non-Aqueous Oxidation with 10-Camphorsulfonyl-Oxaziridine. Glen Report, 9(1).

  • ResearchGate. (n.d.). The asymmetric α-hydroxylation using (10-camphorylsulfonyl)oxaziridine.

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.

  • Wang, D., & Li, X. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656.

  • Sigma-Aldrich. (n.d.). This compound.

  • Bonati, A. (1989). The Cost Benefit Ratio of Enantiomeric Drugs. Pharmacological Research, 21, 1-2.

  • ResearchGate. (n.d.). Oxaziridines.

  • Wang, D., & Li, X. (2018). Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. Molecules, 23(10), 2656.

  • Behrens, C. H., & Paquette, L. A. (2004). α-Hydroxylation of Enolates and Silyl Enol Ethers. Organic Reactions.

  • Carreño, M. C. (2002). Enantiopure sulfoxides: recent applications in asymmetric synthesis. Chemical Communications, (22), 2533-2539.

  • Sigma-Aldrich. (n.d.). (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine.

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.

  • ResearchGate. (n.d.). ChemInform Abstract: Asymmetric Hydroxylation of Enolates with N-Sulfonyloxaziridines.

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(S1), E1-E2.

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality, 21(S1), E1-E2.

  • Modroiu, A. M., & Hancu, G. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(13), 8535-8546.

  • Sekhon, B. S. (2013). Exploiting the Power of Stereochemistry in Drugs: An Overview of Racemic and Enantiopure Drugs. Journal of Modern Medicinal Chemistry, 1(1), 10-25.

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A Researcher's Guide to Spectroscopic Methods for Verifying Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced worlds of pharmaceutical research and materials science, the unambiguous confirmation of a chemical reaction's outcome is paramount. The success of a multi-step synthesis or the viability of a new drug candidate hinges on the precise structural and compositional identity of the molecules we create. This guide provides a comparative overview of the most powerful and widely used spectroscopic techniques for reaction product verification: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This is not merely a list of techniques, but a strategic guide to their application. We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower researchers, scientists, and drug development professionals to make informed decisions in their analytical workflows.

The Analytical Imperative: Why We Verify

Every chemical reaction is a hypothesis. We predict that starting materials, under specific conditions, will yield a desired product. Spectroscopic analysis is the experimental evidence that confirms or refutes this hypothesis. In drug development, rigorous verification is not just good science; it is a regulatory necessity. The identity, purity, and stability of an active pharmaceutical ingredient (API) must be unequivocally established.[1][2][3] Failure to do so can have profound consequences, both scientifically and financially.

A Multi-Faceted Approach to Structural Elucidation

No single technique can provide a complete picture of a molecule. A robust analytical strategy employs a combination of spectroscopic methods, each providing a unique piece of the structural puzzle. The synergy between these techniques allows for a comprehensive and confident characterization of reaction products.

Caption: A typical workflow for reaction product verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of a molecule in solution.[4][5][6] It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Causality in Experimental Choices

The choice of NMR experiment depends on the information sought. A simple one-dimensional (1D) ¹H NMR spectrum provides information about the number and types of protons in a molecule.[5] For more complex structures, two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to determine which atoms are bonded to each other. The non-invasive nature of NMR makes it ideal for monitoring reactions in real-time.[5][7]

Experimental Protocol: 1D ¹H NMR of a Reaction Mixture
  • Sample Preparation:

    • Carefully withdraw a small aliquot (typically 0.1-0.5 mL) from the reaction mixture.

    • If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 1-10 mg/mL. The choice of solvent is critical to avoid overlapping signals with the analyte.

    • Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.[8]

    • Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.[5]

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • The number of scans will depend on the concentration of the sample; more scans are needed for dilute samples to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the raw data to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks to determine the relative ratios of different protons in the molecule.

    • Analyze the chemical shifts, coupling constants, and multiplicities to deduce the structure of the product and identify any remaining starting materials or byproducts.[5]

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound with high accuracy.[2][9] It works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z).

Causality in Experimental Choices

The choice of ionization technique is crucial and depends on the analyte's properties. Electrospray ionization (ESI) is well-suited for polar, thermally labile molecules, while atmospheric pressure chemical ionization (APCI) is better for less polar compounds.[2] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule, offering a high degree of confidence in its identity.[3]

Experimental Protocol: LC-MS Analysis of a Reaction Product
  • Sample Preparation:

    • Dissolve the crude reaction product in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile, water) to a concentration of approximately 10-100 µg/mL.[10]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.[11]

  • LC-MS System Setup:

    • Equilibrate the liquid chromatography (LC) column with the initial mobile phase conditions. The choice of column and mobile phase depends on the polarity of the analyte.

    • Set the mass spectrometer parameters, including the ionization mode (positive or negative ESI), capillary voltage, and fragmentor voltage.

  • Data Acquisition:

    • Inject the sample onto the LC column.

    • The LC system will separate the components of the mixture, which then enter the mass spectrometer for analysis.

    • Acquire mass spectra across the entire chromatographic run.

  • Data Analysis:

    • Extract the mass spectrum for the peak corresponding to the expected product.

    • Determine the molecular weight from the m/z value of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental composition.

    • Analyze the fragmentation pattern (if tandem MS is performed) to gain further structural information.

Caption: A simplified workflow for LC-MS analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13][14] It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Causality in Experimental Choices

Fourier Transform Infrared (FTIR) spectroscopy is the most common type of IR spectroscopy due to its speed and sensitivity.[15] The choice of sampling technique depends on the physical state of the sample. Attenuated Total Reflectance (ATR) is a popular choice for solids and liquids as it requires minimal sample preparation.

Experimental Protocol: FTIR-ATR Analysis of a Reaction Product
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Background Collection:

    • Collect a background spectrum of the empty ATR crystal. This is essential to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Collect the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, N-H, C≡N).[13][14]

    • Compare the spectrum of the product to that of the starting material to confirm the disappearance of reactant functional groups and the appearance of product functional groups. For example, in the synthesis of an imine, one would look for the disappearance of the C=O stretch of the aldehyde/ketone and the N-H stretches of the primary amine, and the appearance of a C=N stretch.[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems or chromophores.[4][17] The absorbance of light is directly proportional to the concentration of the analyte, making it a powerful quantitative tool.[18][19]

Causality in Experimental Choices

The choice of solvent is important as it can influence the wavelength of maximum absorbance (λmax). For kinetic studies, it is crucial to choose a wavelength where the product absorbs strongly, and the starting materials have minimal absorbance.[20][21]

Experimental Protocol: Monitoring Reaction Kinetics with UV-Vis
  • Determine λmax:

    • Obtain the UV-Vis spectra of the pure starting material and the expected product to identify the optimal wavelength (λmax) for monitoring the reaction.

  • Sample Preparation:

    • Prepare a solution of the starting materials in a suitable solvent in a quartz cuvette. The concentration should be such that the initial absorbance is within the linear range of the instrument (typically 0.1-1.0).

  • Reaction Initiation and Data Collection:

    • Initiate the reaction in the cuvette (e.g., by adding a reagent or catalyst).

    • Immediately begin collecting absorbance data at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • Use the Beer-Lambert law (A = εbc) to convert absorbance values to concentration.

    • Analyze the kinetic data to determine the reaction rate and order.[20][22][23] This can be particularly useful in optimizing reaction conditions.[18][19]

Comparative Analysis of Spectroscopic Techniques

FeatureNMR SpectroscopyMass SpectrometryIR SpectroscopyUV-Vis Spectroscopy
Information Provided Detailed molecular structure, connectivity, stereochemistryMolecular weight, elemental composition, fragmentationFunctional groupsElectronic transitions, conjugation, concentration
Sensitivity ModerateVery HighHighHigh
Sample Requirement 1-10 mgng - µgµg - mgµg - mg
Destructive? NoYesNoNo
Primary Application Structural ElucidationMolecular Weight DeterminationFunctional Group IdentificationQuantification, Kinetics
Limitations Lower sensitivity, requires deuterated solventsCan cause fragmentation, not ideal for isomersLimited structural informationOnly for chromophoric compounds

Conclusion: An Integrated and Validated Approach

The verification of reaction products is a critical process that demands a thoughtful and multi-faceted analytical approach. By understanding the strengths and limitations of each spectroscopic technique, researchers can design a comprehensive workflow that provides unambiguous structural and quantitative information. The integration of NMR for detailed structure, MS for molecular weight, IR for functional groups, and UV-Vis for kinetics and quantification creates a self-validating system that ensures the integrity and reliability of scientific findings.[24][25][26][27] This rigorous approach is the bedrock of trustworthy and reproducible research in the pursuit of new medicines and materials.

References

  • Sample Preparation Protocol for Open Access MS - Mass Spectrometry Research Facility. (n.d.). University of Oxford. Retrieved from [Link]

  • How to Prepare Sample for Mass Spectrometry?. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Step-by-Step Sample Preparation of Proteins for Mass Spectrometric Analysis. (2018). Methods in Molecular Biology. Retrieved from [Link]

  • Comparative Analysis of Spectroscopic Techniques. (n.d.). Solubility of Things. Retrieved from [Link]

  • Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences. Retrieved from [Link]

  • Monitoring Reactions Through UV-Visible Spectroscopy. (2023). Spectroscopy Online. Retrieved from [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025). ACS Publications. Retrieved from [Link]

  • NMR reaction monitoring during the development of an active pharmaceutical ingredient. (n.d.). Analytical Methods. Retrieved from [Link]

  • 5: Organic Spectrometry. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap Eureka. Retrieved from [Link]

  • Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. (n.d.). American Journal of Chemical Engineering. Retrieved from [Link]

  • Reaction Monitoring. (n.d.). Magritek. Retrieved from [Link]

  • NanoUV-VIS: An Interactive Visualization Tool for Monitoring the Evolution of Optical Properties of Nanoparticles Throughout Synthesis Reactions. (2017). Journal of Research of the National Institute of Standards and Technology. Retrieved from [Link]

  • Reaction Monitoring. (n.d.). Bruker. Retrieved from [Link]

  • Real-time Monitoring of Nanoparticle Synthesis. (2023). Spectroscopy Online. Retrieved from [Link]

  • Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. (2024). ResearchGate. Retrieved from [Link]

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. (2018). RSC Publishing. Retrieved from [Link]

  • NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved from [Link]

  • Operando UV-vis spectroscopy for real-time monitoring of nanoparticle size in reaction conditions. (2024). National Institutes of Health. Retrieved from [Link]

  • Sustainable Lavender Extract-Mediated Synthesis of Silver Nanoparticles and Their Use in Fabricating Antibacterial Polymer Nanocomposites. (n.d.). MDPI. Retrieved from [Link]

  • Application of chemometrics using direct spectroscopic methods as a QC tool in pharmaceutical industry and their validation. (2022). PubMed. Retrieved from [Link]

  • The FT-IR of synthesized imine compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Measurement Techniques. Retrieved from [Link]

  • A Review Of The UV-Visible Spectroscopy's Method Development And Validation. (2024). Journal of Population Therapeutics and Clinical Pharmacology. Retrieved from [Link]

  • The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2018). LCGC. Retrieved from [Link]

  • The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2017). LCGC Europe. Retrieved from [Link]

  • How Mass Spectrometry Accelerates and Improves Drug Discovery and Development. (n.d.). News-Medical.net. Retrieved from [Link]

  • Mass spectrometry and drug development – how the two come together. (2018). Drug Target Review. Retrieved from [Link]

  • Spectroscopic methods (NMR, IR, UV-Vis). (n.d.). Fiveable. Retrieved from [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • Difference between UV and IR and NMR spectroscopy?. (2023). Rocky Mountain Labs. Retrieved from [Link]

  • Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. (2012). Journal of the American Chemical Society. Retrieved from [Link]

  • Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. (2025). Baghdad Science Journal. Retrieved from [Link]

  • A Review on Spectroscopic analytical method validation and force degradation study. (2021). ResearchGate. Retrieved from [Link]

  • 4.7 Identifying Characteristic Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Fourier-transform infrared spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • FT-IR of imine compounds C1-C4. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (n.d.). Redalyc. Retrieved from [Link]

  • Validation of analytical methods. (n.d.). ACS Publications. Retrieved from [Link]

  • Determination of Rate Constants in Second-Order Kinetics Using UV-Visible Spectroscopy. (n.d.). Applied Spectroscopy. Retrieved from [Link]

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Safety Operating Guide

Navigating the Safe Disposal of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, chemist, and drug development professional, the synthesis of novel molecules is intrinsically linked to the responsible management of chemical waste. Among the diverse reagents utilized in asymmetric synthesis, (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine, a powerful and selective oxidizing agent, demands meticulous attention not only in its application but also in its disposal. This guide provides a detailed, step-by-step protocol for the safe and effective neutralization and disposal of this reagent, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is to empower you with the knowledge to manage this chemical confidently, transforming a procedural necessity into a seamless and safe part of your workflow.

Understanding the Hazard: The Chemistry of Deactivation

This compound belongs to the class of N-sulfonyloxaziridines, often referred to as Davis oxaziridines. The reactivity of these compounds is centered on the strained three-membered oxaziridine ring and the weak nitrogen-oxygen (N-O) bond. This structural feature makes them excellent electrophilic oxygen transfer agents but also potent oxidizing agents that require careful handling and deactivation.

The primary hazard associated with this compound is its strong oxidizing potential. It can react exothermically and potentially violently with reducing agents and combustible materials. Therefore, the core principle of its disposal is chemical neutralization via a controlled reduction reaction. This process, often termed "quenching," converts the reactive oxaziridine into inert, more stable byproducts that can be safely managed as chemical waste.

For this purpose, a mild reducing agent is ideal. Strong reducing agents can lead to an uncontrolled, highly exothermic reaction. Based on established procedures for related compounds and general principles of quenching oxidizing agents, aqueous solutions of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are the reagents of choice.[1] These salts effectively reduce the oxaziridine's N-O bond, mitigating its oxidizing capacity. A known procedure for a similar N-sulfonyloxaziridine involves washing with a 10% sodium sulfite solution to neutralize residual oxidizing agents used in its synthesis, highlighting the efficacy of this approach.

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment is paramount. The following safety measures and PPE are mandatory:

PPE/Control Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of the reagent and quenching solution.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact with the corrosive and oxidizing material.[2][3]
Body Protection Flame-resistant laboratory coatProtects against spills and potential ignition of flammable materials.
Engineering Control Certified chemical fume hoodAll steps of the disposal process must be conducted within a fume hood to contain any potential vapors or aerosols.
Emergency Equipment Accessible safety shower and eyewash stationFor immediate decontamination in case of accidental exposure.

Important Note: Avoid using combustible materials like paper towels for spill cleanup. In case of a spill, use an inert absorbent material such as vermiculite or sand.[4][5]

Step-by-Step Disposal Protocol: Quenching of this compound

This protocol is designed for the safe neutralization of small quantities of the reagent typically found in a research laboratory setting.

Materials Required:

  • This compound (waste)

  • An appropriate solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • 10% (w/v) aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃)

  • Stir plate and magnetic stir bar

  • Erlenmeyer flask or beaker (at least 5 times the volume of the waste solution)

  • Ice bath

  • pH paper or pH meter

Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal A Don appropriate PPE B Work in a certified chemical fume hood A->B C Prepare 10% aqueous sodium sulfite/bisulfite B->C F Slowly add quenching solution with vigorous stirring C->F D Dissolve/dilute oxaziridine waste in an appropriate solvent E Cool the solution in an ice bath D->E E->F G Monitor for signs of reaction (e.g., heat generation) F->G H Allow to stir at room temperature for several hours G->H I Test for residual oxidizer (e.g., starch-iodide paper) H->I I->F If positive, add more quenching solution J Neutralize pH (if necessary) I->J If negative K Separate aqueous and organic layers J->K L Dispose of layers as chlorinated organic and aqueous waste respectively K->L

Caption: A logical workflow for the safe disposal of this compound.

Procedure:

  • Preparation:

    • Ensure all necessary PPE is worn and the chemical fume hood is functioning correctly.

    • Prepare a 10% (w/v) aqueous solution of sodium sulfite or sodium bisulfite. For example, dissolve 10 g of the chosen salt in 90 mL of deionized water.

  • Dilution and Cooling:

    • If the waste is a solid, dissolve it in a minimal amount of a suitable solvent like THF or DCM. If it is already in solution, you may proceed to the next step, or dilute it further if it is highly concentrated.

    • Place the flask containing the oxaziridine solution in an ice bath and allow it to cool to 0-5 °C. This helps to control the initial exotherm of the quenching reaction.

  • Quenching (Neutralization):

    • With vigorous stirring, slowly add the 10% sodium sulfite or sodium bisulfite solution to the cooled oxaziridine solution. The addition should be dropwise initially to gauge the reactivity.

    • Causality: The slow addition of the reducing agent to a cooled solution is a critical safety measure to dissipate the heat generated during the exothermic reduction of the oxaziridine. A rapid addition could lead to a dangerous temperature increase and potential boiling of the solvent.

    • After the initial addition, continue adding the quenching solution at a controlled rate, ensuring the temperature of the reaction mixture does not rise significantly. It is recommended to use at least a 2-fold molar excess of the quenching agent relative to the amount of oxaziridine to ensure complete neutralization.

  • Completion and Verification:

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a minimum of 2-4 hours. This ensures the reaction goes to completion.

    • To verify the absence of residual oxidizing agent, a small aliquot of the aqueous layer can be tested with starch-iodide paper. A blue-black color indicates the presence of an oxidizer, in which case more quenching solution should be added and the mixture stirred for a longer period.

  • Work-up and Final Disposal:

    • Once the quenching is complete (as indicated by a negative starch-iodide test), check the pH of the aqueous layer. If necessary, neutralize it to a pH between 6 and 8 with a suitable acid or base.

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • The organic layer, containing the reduced camphorsulfonamide byproduct and the solvent, should be disposed of as chlorinated organic waste .[5][6]

    • The aqueous layer, containing inorganic salts, should be disposed of as aqueous waste .

    • Package and label the waste containers according to your institution's hazardous waste management guidelines.[7][8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within the laboratory.

References

  • Process for Disposal of Chlorinated Organic Residues.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Davis Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Oxidizers Hazard Class Standard Operating Procedure. The University of Arizona. (2015-07-16).
  • Oxidizers - Lab Safety. Grand Valley State University. Available at: [Link]

  • Hazardous Waste Reduction. Environmental Health and Safety.
  • SAFETY DATA SHEET - Fisher Scientific. (2021-12-25).
  • (±)-trans-2-(PHENYLSULFONYL)-3-PHENYLOXAZIRIDINE. Organic Syntheses Procedure. Available at: [Link]

  • A Concise, Catalyst-Free Synthesis of Davis' Oxaziridines using Sodium Hypochlorite. Thieme E-Journals - SynOpen / Full Text. (2019-02-19). Available at: [Link]

  • Thieme E-Journals - SynOpen / Full Text. (2019-02-19).
  • Bisulfite - Wikipedia. Available at: [Link]

  • Recent Advances in the Catalytic Asymmetric Reactions of Oxaziridines. MDPI. (2018-10-16). Available at: [Link]

  • Davis oxidation - Wikipedia. Available at: [Link]

  • A New Reaction of 2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent): Oxidation of Thiolates to Sulfinates. Application to the Synthesis of Sulfones. ACS Publications. Available at: [Link]

  • Sodium bisulfite. Organic Chemistry Portal. Available at: [Link]

  • Safety Data Sheet - TargetMol.

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Definitive Guide to Personal Protective Equipment for Handling (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond supplying a reagent; it is to ensure you can utilize it with the highest degree of safety and efficacy. This guide provides an in-depth, procedural framework for the safe handling of (-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine. This powerful chiral oxidizing agent demands meticulous attention to safety protocols, not just as a matter of compliance, but as a foundational element of sound scientific practice. We will move beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Assessment: Understanding the Reagent

This compound is a stable, white solid, valued for its role in asymmetric synthesis, particularly for the enantioselective oxidation of sulfides to sulfoxides and other nucleophiles.[1] While some safety data sheets (SDS) may classify it as non-hazardous under specific regulatory frameworks[2], a comprehensive risk assessment must consider the broader chemical family and potential reaction hazards.

Oxaziridines are potent oxidizing agents. The primary risks associated with this compound are:

  • Mechanical Irritation: As a fine powder, it can cause irritation to the eyes and respiratory system upon inhalation or contact.[3][4]

  • Skin Contact: Although acute toxicity is low, prolonged or repeated contact with skin should be avoided.[5][6]

  • Thermal Decomposition: In the event of a fire, thermal decomposition can release irritating and toxic gases, including oxides of nitrogen, sulfur, and carbon, as well as hydrogen chloride.[3][5]

  • Reactivity: It is incompatible with strong oxidizing agents.[5]

Therefore, a conservative approach to personal protective equipment (PPE) is warranted, treating the compound as a potential eye, skin, and respiratory irritant.

Core PPE Requirements: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific procedure being performed. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety GlassesNitrile GlovesLab CoatNot generally required
Weighing & Aliquoting (Solid)Safety GogglesNitrile GlovesLab CoatN95 Respirator (recommended)
Reaction Setup (In Solution)Safety GogglesNitrile GlovesLab CoatNot required if in fume hood
Work-up & Purification Safety Goggles or Face ShieldNitrile GlovesLab CoatNot required if in fume hood
Large Spill Cleanup (>10g)Face Shield & Safety GogglesHeavy-duty Nitrile GlovesChemical-resistant ApronFull-face Respirator with appropriate cartridges
Procedural Guidance: From Weighing to Waste

Adherence to a strict operational plan is critical for safety. The following workflow details the essential steps and the rationale behind them for weighing and transferring the solid reagent—a task with a high potential for aerosolization.

  • Preparation:

    • Action: Designate a specific area for handling the solid, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Rationale: This establishes an engineering control to contain any airborne powder, which is the primary defense against respiratory exposure.[7]

  • Donning PPE:

    • Action: Don a lab coat, followed by safety goggles and an N95 respirator. Lastly, don a pair of compatible chemical-resistant nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[8]

    • Rationale: The sequence of donning is crucial. Gloves are last to prevent contaminating other PPE. An N95 respirator is recommended for weighing fine powders to mitigate inhalation risks.

  • Handling the Reagent:

    • Action: Retrieve the reagent from its designated storage location (typically 2-8°C).[9] Allow the container to equilibrate to room temperature before opening.

    • Rationale: Allowing the container to warm prevents condensation of atmospheric moisture on the cold powder, which could affect its reactivity and handling properties.

    • Action: Open the container and use a spatula to carefully transfer the desired amount to a tared weigh boat or directly into the reaction vessel. Minimize the drop height to prevent generating dust.

    • Rationale: Careful mechanical handling is a simple yet effective technique to minimize aerosolization.[3]

  • Post-Transfer:

    • Action: Securely close the primary reagent container. Clean the spatula and any contaminated surfaces with a solvent-dampened wipe.

    • Rationale: Immediate cleanup prevents the spread of contamination beyond the designated handling area.

  • Doffing PPE:

    • Action: Remove PPE in the reverse order of donning, taking care not to touch the outside of contaminated items with bare skin. Remove gloves first, followed by the lab coat, goggles, and finally the respirator.

    • Rationale: This sequence is designed to prevent cross-contamination from the most exposed PPE (gloves) to your skin or clean areas.

    • Action: Wash hands thoroughly with soap and water after removing all PPE.[6]

The decision-making process for selecting the appropriate level of PPE can be visualized as a logical workflow. This ensures that protection is matched to the risk of the specific task.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Ensemble start Identify Task (e.g., Weighing, Reaction Setup, Spill) aerosol Potential for Dust or Aerosol Generation? start->aerosol eye_goggles Minimum: Safety Goggles splash Potential for Liquid Splash? aerosol->splash No ventilation Is Task Performed in Certified Fume Hood? aerosol->ventilation Yes eye_shield Add Face Shield splash->eye_shield Yes base_ppe Core PPE: - Lab Coat - Nitrile Gloves splash->base_ppe No ventilation->splash Yes resp_n95 Add N95 Respirator ventilation->resp_n95 No (e.g., open bench) resp_n95->splash resp_full Upgrade to Full-Face Cartridge Respirator resp_full->eye_shield eye_shield->base_ppe spill_node Large Spill (>10g) spill_node->resp_full

Caption: PPE selection workflow based on task-specific hazards.

Decontamination and Disposal

Proper disposal is the final, critical step in the safe handling lifecycle.

  • Chemical Waste:

    • All solid waste contaminated with this compound (e.g., weigh boats, contaminated wipes) should be placed in a clearly labeled, sealed hazardous waste container.

    • Solutions from reactions or work-ups should be collected in a designated halogenated organic waste container.

    • Follow all institutional and local regulations for chemical waste disposal.[10][11]

  • Contaminated PPE:

    • Disposable gloves, respirators, and other contaminated single-use items should be placed in the solid hazardous waste container.

    • Non-disposable items like lab coats should be professionally laundered if contamination is suspected. Do not take lab coats home.

    • Safety goggles and face shields should be decontaminated with soap and water or an appropriate laboratory disinfectant after use.

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

By integrating these principles of hazard assessment, procedural diligence, and emergency preparedness, you can confidently and safely harness the synthetic power of this compound.

References

  • Benchchem. (n.d.). Navigating the Safe Handling of Oxazolidine, 3,3'-methylenebis[5-methyl-]: A Guide to Personal Protective Equipment.
  • Sigma-Aldrich. (n.d.). This compound ≥95.0% (T).
  • Wikipedia. (n.d.). Hydrazine.
  • Organic Syntheses. (n.d.). (+)-(2R,8aR)-[(8,8-DICHLOROCAMPHORYL)SULFONYL]OXAZIRIDINE.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: (-)-(2S,8aR)-(Camphorylsulfonyl)oxaziridine.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2025, September 13). SAFETY DATA SHEET.
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  • NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
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  • HANGZHOU LEAP CHEM CO., LTD. (n.d.). (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine.
  • Sigma-Aldrich. (2025, April 24). SAFETY DATA SHEET: (+)-(8,8-Dichlorocamphorylsulphonyl) oxaziridine.
  • CymitQuimica. (2025, November 12). SAFETY DATA SHEET: (1S)-(+)-(10-Camphorsulfonyl)oxaziridine.
  • Benchchem. (n.d.). (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine | 127184-05-8.
  • Organic Syntheses. (n.d.). (+)-(2R,8aS)-10-(CAMPHORYLSULFONYL)OXAZIRIDINE.
  • TargetMol. (n.d.). Safety Data Sheet.
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Retrosynthesis Analysis

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(-)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine

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